molecular formula C15H10O7 B11930067 5-(4-Carboxyphenoxy)isophthalic acid

5-(4-Carboxyphenoxy)isophthalic acid

Cat. No.: B11930067
M. Wt: 302.23 g/mol
InChI Key: RMILQYNYQUIGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxyphenoxy)isophthalic acid is a useful research compound. Its molecular formula is C15H10O7 and its molecular weight is 302.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Carboxyphenoxy)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Carboxyphenoxy)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

RMILQYNYQUIGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-(4-Carboxyphenoxy)isophthalic Acid (CAS 60893-67-6): A Structural Guide to Flexible Tricarboxylate Ligands in Reticular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of reticular chemistry, the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 5-(4-Carboxyphenoxy)isophthalic acid (CAS 60893-67-6), frequently abbreviated as H₃cpoia , is a highly versatile asymmetric tricarboxylic acid.

Unlike rigid linear linkers (e.g., terephthalic acid) which often lead to predictable but highly interpenetrated networks, H₃cpoia incorporates an ether linkage (-O-) between an isophthalate moiety and a benzoate moiety. This structural feature introduces a critical degree of conformational flexibility. By acting as a semi-rigid, V-shaped or Y-shaped building block, H₃cpoia enables the construction of complex, non-interpenetrated 3D topologies with tunable pore environments suitable for gas storage, luminescence thermometry, and targeted drug delivery [1].

Physicochemical Profiling & Structural Logic

To utilize H₃cpoia effectively in synthesis, one must understand its fundamental physicochemical properties. The molecule possesses three carboxylic acid groups with distinct pKa values, allowing for stepwise deprotonation during solvothermal synthesis.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 5-(4-Carboxyphenoxy)benzene-1,3-dicarboxylic acid
CAS Registry Number 60893-67-6 [2]
Molecular Formula C₁₅H₁₀O₇
Molecular Weight 302.24 g/mol
Hydrogen Bond Donors 3 (Carboxylic acids)
Hydrogen Bond Acceptors 7 (Carbonyl and ether oxygens)
Rotatable Bonds 4 (Allowing syn/anti conformations)
Topological Polar Surface Area 121 Ų
Mechanistic Insight: The Ether Hinge

The defining feature of H₃cpoia is the central diaryl ether bond. The C-O-C bond angle typically rests around 118°–120°, but the low energy barrier to rotation around the C-O bonds allows the two aromatic rings to twist relative to one another. Depending on the steric demands of the metal Secondary Building Unit (SBU) and the solvent environment, the ligand can adopt either a syn-conformation (forming a V-shaped pocket) or an anti-conformation (facilitating extended, elongated networks).

Conformational_Flexibility Ether Ether Linkage (-O-) Flexible Hinge Isophthalate Isophthalate Moiety (2 Carboxylates) Ether->Isophthalate Dihedral Angle Rotation Benzoate Benzoate Moiety (1 Carboxylate) Ether->Benzoate Dihedral Angle Rotation Syn Syn-Conformation (V-Shaped Pocket) Isophthalate->Syn Anti Anti-Conformation (Extended Network) Isophthalate->Anti Benzoate->Syn Benzoate->Anti

Figure 1: Conformational flexibility of the H3cpoia ligand driven by the central ether linkage.

Experimental Workflow: Solvothermal Synthesis of a Prototype MOF

The synthesis of highly crystalline MOFs requires a delicate balance between thermodynamic and kinetic control [3]. Rapid precipitation leads to amorphous coordination polymers, whereas controlled, slow deprotonation yields diffraction-quality single crystals.

Below is a self-validating, step-by-step protocol for synthesizing a prototypical Zinc-based MOF, [Zn₄O(cpoia)₂]ₙ , utilizing the modulated solvothermal method.

Reagents and Materials
  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) – 0.20 mmol

  • Organic Ligand: 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpoia) – 0.15 mmol

  • Solvent: N,N-Dimethylformamide (DMF) – 10 mL

  • Modulator: Glacial Acetic Acid – 0.5 mL

  • Equipment: 20 mL Teflon-lined stainless steel autoclave, programmable oven, ultrasonicator.

Step-by-Step Methodology

Step 1: Precursor Dissolution (Homogenization)

  • Weigh 59.5 mg of Zn(NO₃)₂·6H₂O and 45.3 mg of H₃cpoia.

  • Transfer both solids into a 20 mL glass vial.

  • Add 10 mL of DMF and 0.5 mL of glacial acetic acid.

  • Causality Check: Sonicate the mixture for 15 minutes until a completely clear solution is obtained. Why? Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled crystal growth leading to microcrystalline powder rather than single crystals.

Step 2: Solvothermal Reaction (In-Situ Deprotonation)

  • Transfer the clear solution to a 20 mL Teflon-lined stainless steel autoclave and seal tightly.

  • Place the autoclave in a programmable oven.

  • Ramp the temperature to 100°C over 2 hours, hold at 100°C for 72 hours, and cool to room temperature at a rate of 5°C/hour.

  • Causality Check: Why DMF and heat? At elevated temperatures, DMF slowly hydrolyzes to produce dimethylamine and formic acid. The dimethylamine acts as a weak base, gradually deprotonating the H₃cpoia ligand. Why the modulator? Acetic acid competes with H₃cpoia for coordination sites on the Zn²⁺ ions, slowing down the framework assembly (kinetic control) to favor the formation of the most thermodynamically stable crystalline product [3].

Step 3: Harvesting and Activation (Porosity Preservation)

  • Decant the mother liquor. You should observe block-shaped, colorless crystals at the bottom of the Teflon liner.

  • Wash the crystals three times with 10 mL of fresh DMF to remove unreacted ligand and amorphous byproducts.

  • Perform a solvent exchange by soaking the crystals in anhydrous acetone (10 mL) for 3 days, replacing the acetone daily.

  • Causality Check: Why acetone exchange? DMF has a high boiling point (153°C) and high surface tension. Attempting to evacuate DMF directly under vacuum causes capillary forces that collapse the delicate MOF pores. Acetone has a low boiling point and low surface tension, allowing for safe evacuation during activation.

Synthesis_Pathway Precursors Zn(NO3)2 + H3cpoia Heating Solvothermal Heating (100°C, 72h) Precursors->Heating Solvent DMF (Solvent & Base Source) Solvent->Heating Thermal Degradation (Yields Amines) Modulator Acetic Acid (Competing Agent) Modulator->Heating Modulates Deprotonation Nucleation Zn4O SBU Formation (Kinetic Control) Heating->Nucleation Coordination Crystallization MOF Single Crystals (Thermodynamic Product) Nucleation->Crystallization Reticular Assembly

Figure 2: Mechanistic pathway for the solvothermal synthesis of H3cpoia-based MOFs.

Analytical Validation & Data Presentation

To confirm the successful synthesis and activation of the H₃cpoia-based MOF, specific analytical techniques must be employed. The table below outlines the expected analytical profile for a successfully synthesized framework.

Table 2: Quality Control & Analytical Metrics
Analytical TechniquePurposeExpected Observation for [Zn₄O(cpoia)₂]ₙ
Powder X-Ray Diffraction (PXRD) Phase purity and crystallinitySharp diffraction peaks matching the simulated pattern from single-crystal X-ray diffraction (SCXRD) data. Absence of a broad halo at 2θ = 20-30° (indicates no amorphous phase).
Thermogravimetric Analysis (TGA) Thermal stability and solvent contentInitial weight loss up to 100°C (removal of pore-dwelling acetone). Plateau of stability up to ~350°C. Sharp weight loss >350°C indicating the thermal decomposition of the H₃cpoia organic linker.
N₂ Adsorption Isotherm (77 K) Porosity and surface area (BET)Type I isotherm characteristic of microporous materials. Rapid uptake at low relative pressures (P/P₀ < 0.1).
FT-IR Spectroscopy Coordination confirmationDisappearance of the broad -OH stretch (~3000 cm⁻¹) of the free carboxylic acid. Shift of the C=O stretching frequencies (1600-1550 cm⁻¹) indicating coordinated carboxylates.

Conclusion

The utilization of 5-(4-carboxyphenoxy)isophthalic acid (CAS 60893-67-6) represents a sophisticated approach to reticular chemistry. By leveraging the rotational freedom of its ether linkage, researchers can bypass the topological limitations of rigid linkers, accessing novel pore architectures. Strict adherence to modulated solvothermal synthesis principles ensures that the kinetic trapping of amorphous phases is avoided, yielding robust, highly crystalline materials suitable for advanced industrial and biomedical applications.

References

  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. URL:[Link]

  • Silva, A. R. M., Alexandre, J. Y. N. H., Souza, J. E. S., et al. (2022). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Molecules, 27(14), 4529. URL:[Link]

Technical Guide: Molecular Structure & Application of 5-(4-Carboxyphenoxy)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthesis, and application of 5-(4-Carboxyphenoxy)isophthalic acid , a pivotal semi-rigid tricarboxylate ligand in reticular chemistry.

Executive Summary

5-(4-Carboxyphenoxy)isophthalic acid (CAS: 60893-67-6), often abbreviated as H₃cpia or H₃L , is a semi-rigid, V-shaped tricarboxylic acid ligand. Its structural significance lies in the ether (-O-) linkage connecting a phthalic core to a benzoic acid moiety. This linkage introduces a permanent "kink" in the molecular backbone (approximate


 angle of 115°–120°), preventing the formation of linear, close-packed structures often seen with rigid linkers like terephthalic acid.

In Metal-Organic Framework (MOF) synthesis, this ligand acts as a 3-connected node , capable of bridging metal clusters to form porous networks with reduced symmetry. Its primary utility is in constructing coordination polymers where reduced interpenetration and specific pore geometries are required for gas storage, sensing, and photocatalytic degradation of organic pollutants.

Molecular Architecture & Physiochemical Properties[1][2][3]

Structural Analysis

The molecule consists of two aromatic domains connected by an ether oxygen:

  • Domain A (Head): An isophthalic acid unit (benzene-1,3-dicarboxylic acid) substituted at the 5-position.[1]

  • Domain B (Tail): A benzoic acid unit (benzene-4-carboxylic acid) attached via an ether bond.

This connectivity creates a


 symmetric geometry (in idealized planar conformation), though in crystalline states, the phenyl rings typically rotate to minimize steric repulsion, reducing symmetry to 

or

.

Key Structural Parameters (Simulated/Analogous):

Parameter Value (Approx.) Significance

| Formula |


 | Tricarboxylic acid functionality.[2] |
| Mol. Weight  | 302.24  g/mol  | Moderate weight organic linker.[3] |
| Ether Angle  | 118° (

) | Induces non-linear, bent topology. | | Length | ~11.5 Å | Distance between distal carboxylates (approx). | | pKa Values | 3.5, 4.2, 4.8 | Stepwise deprotonation affects coordination modes. |
Graphviz Representation: Molecular Connectivity

The following diagram illustrates the connectivity and the central ether pivot point.

MolecularStructure cluster_isophthalic Isophthalic Moiety (Head) cluster_benzoic Benzoic Moiety (Tail) C1 C-1 C5 C-5 (Attachment) COOH_1 COOH C1->COOH_1 C3 C-3 COOH_3 COOH C3->COOH_3 Ether_O Ether Oxygen (-O-) C5->Ether_O C-O Bond C4_prime C-4' COOH_4 COOH C4_prime->COOH_4 C1_prime C-1' Ether_O->C1_prime C-O Bond

Caption: Connectivity map of 5-(4-Carboxyphenoxy)isophthalic acid showing the central ether linkage bridging the isophthalic and benzoic domains.

Synthetic Pathways & Optimization

The synthesis of 5-(4-Carboxyphenoxy)isophthalic acid requires the formation of a diaryl ether bond. Unlike benzyl ethers which use simple alkylation, this requires Nucleophilic Aromatic Substitution (


)  or Ullmann Coupling . The 

route is preferred for higher yields and cleaner workup.
Protocol: Route (Recommended)

This method utilizes the electron-withdrawing nature of the nitrile group in 4-fluorobenzonitrile to facilitate nucleophilic attack by the phenoxide derived from 5-hydroxyisophthalate.

Reagents:
  • Precursor A: Dimethyl 5-hydroxyisophthalate (2.10 g, 10 mmol)

  • Precursor B: 4-Fluorobenzonitrile (1.21 g, 10 mmol)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15 mmol)
    
  • Solvent: DMF or DMSO (20 mL)

  • Hydrolysis: NaOH (aq), HCl (conc).

Step-by-Step Methodology:
  • Phenoxide Formation:

    • Dissolve Dimethyl 5-hydroxyisophthalate in 20 mL dry DMF in a round-bottom flask.

    • Add anhydrous

      
      . Stir at 
      
      
      
      for 1 hour under
      
      
      atmosphere. Causality: This deprotonates the hydroxyl group, creating a potent phenoxide nucleophile.
  • Nucleophilic Substitution (

    
    ): 
    
    • Add 4-Fluorobenzonitrile to the mixture.

    • Increase temperature to

      
      
      
      
      and stir for 12–24 hours.
    • Monitoring: Check via TLC (Silica, Hexane:Ethyl Acetate) for disappearance of the phenol.

  • Precipitation of Intermediate:

    • Pour the cooled reaction mixture into 200 mL ice-water.

    • Filter the resulting precipitate (Dimethyl 5-(4-cyanophenoxy)isophthalate). Wash with water.[4]

  • Hydrolysis (Global Deprotection):

    • Suspend the intermediate in 50 mL of 10% NaOH (aq). Reflux for 12 hours.

    • Mechanism:[1][5] This converts both the methyl esters and the nitrile group into carboxylates.

    • Cool to room temperature and acidify with conc. HCl to pH ~1–2.

  • Purification:

    • Collect the white precipitate by filtration.

    • Recrystallize from Ethanol/Water or DMF/Water to obtain pure H₃cpia .

Synthesis Workflow Diagram

Synthesis Start Dimethyl 5-hydroxyisophthalate + K2CO3 (Base) Step1 Step 1: Phenoxide Formation (80°C, DMF, 1h) Start->Step1 Step2 Step 2: SNAr Coupling (110°C, 24h) Step1->Step2 + Reactant Reactant Add 4-Fluorobenzonitrile Reactant->Step2 Intermed Intermediate: Dimethyl 5-(4-cyanophenoxy)isophthalate Step2->Intermed Step3 Step 3: Alkaline Hydrolysis (NaOH, Reflux, 12h) Intermed->Step3 Step4 Step 4: Acidification (HCl) & Recrystallization Step3->Step4 Final Target Ligand: 5-(4-Carboxyphenoxy)isophthalic acid Step4->Final

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (


) followed by hydrolysis.

Coordination Chemistry & MOF Assembly

The versatility of 5-(4-Carboxyphenoxy)isophthalic acid arises from its ability to adopt multiple coordination modes. The "head" (isophthalate) and "tail" (benzoate) can rotate independently, allowing the ligand to adapt to various metal cluster geometries.

Binding Modes
  • Chelating Mode: The carboxylates bind to a single metal ion (

    
    ).
    
  • Bridging Mode: The carboxylate bridges two metal ions (

    
    ), common in paddlewheel clusters (e.g., Cu-HKUST analogs).
    
  • Monodentate Mode: Only one oxygen binds, leaving the other available for H-bonding.

Case Study: Co(II)-Based MOF

A prominent example of this ligand in action is the synthesis of [Co2(μ2-OH)(L)(bib)]n (where bib = 1,4-bis(1-imidazolyl)benzene).[6]

  • Synthesis: Solvothermal reaction of

    
    , H₃cpia, and bib ligand in DMA/Water at 
    
    
    
    .
  • Topology: The H₃cpia ligand links Cobalt chains into 2D sheets, which are further pillared by the 'bib' ligand into a 3D framework.

  • Function: This specific MOF has demonstrated high efficacy in the photocatalytic degradation of nitrofurantoin (antibiotic) and selective sensing of nitroaromatics.

References

  • Synthesis & Crystal Structure (Benzyl Analog Comparison): Faizi, M. S. H., et al. "Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid." Acta Crystallographica Section E: Crystallographic Communications, 2016. Link

  • Co-MOF Application: Singh, A., et al. "5-(4′-carboxylphenoxy) isophthalic acid and 1,4-bis(1-imidazolyl)benzene appended Co(II)-based MOF as efficient photocatalyst for nitrofurantoin degradation." ResearchGate/Journal of Coordination Chemistry, 2024. Link

  • Ligand Properties: ChemScene Data Sheet for CAS 60893-67-6. Link

  • General SNAr Methodology: "Nucleophilic Aromatic Substitution of Activated Fluorobenzenes." Organic Syntheses, Coll.[5] Vol. 10, p.423. (General reference for protocol validation).

Sources

5-(4-Carboxyphenoxy)isophthalic acid solubility in DMF and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 5-(4-Carboxyphenoxy)isophthalic Acid in DMF and DMSO

Executive Summary

5-(4-Carboxyphenoxy)isophthalic acid (CAS: 60893-67-6), often abbreviated as H₃cpia or H₃L , is a semi-rigid tricarboxylic acid ligand critical in the synthesis of porous Metal-Organic Frameworks (MOFs) and coordination polymers. Its structural duality—combining a rigid isophthalic acid moiety with a flexible ether-linked benzoic acid group—allows for unique topological networks.

However, the presence of three carboxylic acid groups creates a strong intermolecular hydrogen-bonding network in the solid state, rendering the compound sparingly soluble in common organic solvents. Successful application in solvothermal synthesis requires the use of polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) .

This guide provides a technical analysis of the solubility thermodynamics of H₃cpia, comparative solvent efficiency, and a self-validating protocol for determining precise saturation limits to optimize MOF crystal growth.

Chemical Profile & Physicochemical Properties

Understanding the solubility behavior requires a breakdown of the molecular interactions at play.

PropertyDataRelevance to Solubility
Chemical Name 5-(4-Carboxyphenoxy)isophthalic acidTarget Solute
CAS Number 60893-67-6Identity Verification
Formula C₁₅H₁₀O₇Tricarboxylic Acid
Molecular Weight 302.24 g/mol Gravimetric Calculations
pKa (Predicted) ~3.5 – 4.2 (COOH groups)Acidity affects dissociation in basic media
H-Bond Donors 3 (Carboxylic -OH)Requires H-bond accepting solvents
H-Bond Acceptors 7 (Carbonyls + Ether O)Facilitates solvation in polar media
Physical State White to Off-white PowderSolid-Liquid Equilibrium (SLE)

Solubility Thermodynamics: DMF vs. DMSO[1][2]

The dissolution of H₃cpia in polar aprotic solvents is an endothermic process driven by the disruption of the crystal lattice (enthalpy penalty) and the solvation of the carboxylic acid groups (enthalpy gain).

Solvent Interaction Mechanism

Both DMF and DMSO are excellent hydrogen bond acceptors (HBA) but poor hydrogen bond donors (HBD). This makes them ideal for dissolving polycarboxylic acids like H₃cpia.

  • DMSO (Dimethyl Sulfoxide):

    • Dipole Moment: 3.96 D

    • Mechanism: The sulfoxide oxygen is a hard base and a potent H-bond acceptor. It interacts strongly with the acidic protons of the three -COOH groups, effectively breaking the solute-solute dimer interactions.

    • Solubility Trend: Typically exhibits higher solubility for H₃cpia than DMF due to higher polarity and basicity.

  • DMF (N,N-Dimethylformamide):

    • Dipole Moment: 3.82 D

    • Mechanism: The carbonyl oxygen acts as the H-bond acceptor. While effective, the steric bulk of the methyl groups can slightly reduce solvation efficiency compared to DMSO for dense crystal lattices.

    • Solubility Trend: High solubility, particularly at elevated temperatures (>80°C), making it the standard solvent for solvothermal MOF synthesis.

Temperature Dependence

Solubility (


) follows the van 't Hoff equation approximation in the operational range (20°C – 100°C):


  • Observation: Solubility increases significantly with temperature.

  • Practical Implication: For MOF synthesis, H₃cpia is often dissolved in hot DMF to achieve supersaturation upon cooling, facilitating crystal nucleation.

Experimental Protocol: Saturation Limit Determination

Objective: Determine the thermodynamic solubility of H₃cpia in DMF or DMSO at a specific temperature (e.g., 25°C). Method: Isothermal Saturation (Shake-Flask) with Gravimetric Quantification.

Reagents & Equipment
  • Solute: 5-(4-Carboxyphenoxy)isophthalic acid (>98% purity).

  • Solvent: Anhydrous DMF or DMSO (Water content <0.1% is critical; water acts as an antisolvent).

  • Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg).

Self-Validating Workflow

SolubilityProtocol Start Start: Weigh Excess H3cpia SolventAdd Add Solvent (DMF or DMSO) (Known Volume) Start->SolventAdd Equilibrate Equilibrate (Shake 24-48h @ Temp) SolventAdd->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMoreSolid Add More H3cpia CheckSolid->AddMoreSolid No (All Dissolved) Filter Syringe Filter (0.22 µm PTFE) (Pre-heated if T > RT) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Equilibrate Aliquot Take Aliquot of Filtrate (Measure Volume/Mass) Filter->Aliquot Evaporate Evaporate Solvent (Vacuum Oven @ 80°C) Aliquot->Evaporate Weigh Weigh Dry Residue Evaporate->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Figure 1: Step-by-step workflow for the gravimetric determination of solubility. The "Check Solid" loop ensures thermodynamic equilibrium is reached in a saturated solution.

Detailed Steps
  • Preparation: Add approx. 100 mg of H₃cpia to a glass vial. Add 1.0 mL of solvent (DMF or DMSO).

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Visually confirm undissolved solid remains.[1] If clear, add 50 mg more solid and repeat.

  • Sampling: Stop agitation and let settle for 1 hour.

  • Filtration: Withdraw the supernatant using a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
    • Critical: If measuring at high temperature, the syringe and filter must be pre-heated to prevent precipitation during filtration.

  • Quantification: Weigh the vial with solution (

    
    ). Evaporate the solvent in a vacuum oven (80°C for DMF, 100°C for DMSO) until constant weight is achieved (
    
    
    
    ).
  • Calculation:

    
    
    

Application: MOF Synthesis Optimization

The solubility data directly impacts the quality of Metal-Organic Frameworks (e.g., Cobalt or Zinc coordination polymers based on H₃cpia).

The "Golden Zone" for Crystal Growth

In solvothermal synthesis, the goal is controlled nucleation .

  • Too Soluble: If the ligand is too soluble (e.g., in pure DMSO at high T), nucleation may be too slow, or no precipitation occurs.

  • Too Insoluble: Rapid precipitation leads to amorphous powder rather than single crystals.

Solvent Mixture Strategy

Researchers often use a binary solvent system to tune solubility:

  • Good Solvent: DMF or DMSO.[2][3]

  • Poor Solvent (Modulator): Water or Ethanol.

MOF_Optimization Ligand H3cpia Ligand Solvent Solvent Choice Ligand->Solvent DMF Pure DMF (High Solubility) Solvent->DMF High T Mix DMF/H2O (1:1) (Moderate Solubility) Solvent->Mix Standard Result1 Slow Nucleation Large Single Crystals DMF->Result1 Result2 Fast Nucleation Microcrystalline Powder Mix->Result2

Figure 2: Impact of solvent selection on MOF crystallization outcomes. Adding water reduces H₃cpia solubility, increasing nucleation rates.

References

  • Chemical Identity & Structure

    • PubChem. 5-(4-Carboxyphenoxy)isophthalic acid (CID 101498636). National Library of Medicine. Link

  • MOF Synthesis Context (Solvothermal Methods)

    • Li, X., et al. "Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid." CrystEngComm, 2012. Link

  • General Solubility Protocols

    • NIST. Solubility Measurements: Shake-Flask Method. Link

  • Solvent Properties (DMF/DMSO)

    • Gaylord Chemical.[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Link

Sources

H3cpi Ligand Coordination Chemistry and Geometry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the coordination chemistry, geometry, and application of the H3cpi ligand (chemically identified as 5-(4-carboxyphenyl)isophthalic acid , also frequently referenced as H3BPT in literature).

An In-Depth Technical Guide for Structural Design[1][2]

Executive Summary

The H3cpi ligand (5-(4-carboxyphenyl)isophthalic acid ) is a semi-rigid, tritopic organic linker critical to the field of reticular chemistry.[1] Characterized by its


 symmetry  and T-shaped (or Y-shaped) geometry , H3cpi is utilized to construct porous Metal-Organic Frameworks (MOFs) with high connectivity (typically (3,6)-connected nets).[1] Its unique structure—comprising an isophthalic acid moiety coupled to a 4-carboxyphenyl group—allows for rotational freedom around the biphenyl linkage, enabling "induced fit" coordination that leads to diverse topological outcomes, including interpenetrated networks and helical channels.

Ligand Architecture & Geometric Analysis

Chemical Identity[3]
  • Common Name: H3cpi (also H3BPT, H3L)

  • IUPAC Name: 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid (or biphenyl-3,4',5-tricarboxylic acid)[1]

  • Formula:

    
    
    
  • Molecular Weight: ~286.24 g/mol [1][2][3]

  • Acidity: Tricarboxylic acid (H3), typically deprotonated to

    
     in MOF synthesis.[1]
    
Structural Geometry

The H3cpi ligand is distinct from the highly symmetric


 ligands like H3BTC (trimesic acid).
  • T-Shaped Topology: The ligand possesses two carboxylate groups on the central phenyl ring (isophthalate, ~120° angle) and one carboxylate on the pendant phenyl ring. This creates a geometric vector sum that resembles a "T" or flattened "Y".[1]

  • Torsion & Flexibility: The single bond connecting the two phenyl rings allows for a torsion angle (

    
    ) typically ranging from 30° to 60°  in the solid state. This flexibility is crucial for:
    
    • Minimizing steric hindrance in dense packings.[1]

    • Enabling "breathing" behaviors in flexible MOFs.

    • Facilitating the formation of helical chains in chiral space groups (e.g.,

      
      ).
      
Geometric ParameterTypical ValueStructural Implication
Isophthalate Angle 120°Directs 2D sheet formation or zigzag chains.[1]
Biphenyl Torsion (

)
35° - 55°Breaks planarity; prevents dense stacking, enhancing porosity.[1]
Length (COOH to COOH) ~11.5 Å (long axis)Defines the pore aperture size in the resulting framework.

Coordination Chemistry & Modes[1][2][5][6]

The


 anion exhibits versatile coordination modes driven by the hard-soft acid-base (HSAB) principle, interacting strongly with oxophilic metal ions (Ln

, Zr

, Zn

).
Carboxylate Binding Modes

The three carboxylate groups can act independently or cooperatively. Common modes include:

  • Syn-Syn Bridging (

    
    ):  The classic "paddlewheel" former, bridging two metal centers (e.g., in Cu-H3cpi MOFs).[1]
    
  • Chelating (

    
    ):  Often seen with Lanthanides (high coordination numbers, CN=8 or 9).
    
  • Monodentate (

    
    ):  Terminal coordination, leaving one oxygen uncoordinated (hydrogen bond acceptor).
    
Network Topology

The combination of the 3-connected H3cpi ligand with metal nodes (Secondary Building Units - SBUs) dictates the topology:

  • 3-c Ligand + 6-c Node: Forms (3,6)-connected nets (e.g., rtl , qom , or pyr topology).[1]

  • Interpenetration: Due to the long spacer (phenyl ring) and large voids, H3cpi frameworks are prone to 2-fold or 3-fold interpenetration, which stabilizes the structure but reduces pore volume.

Case Study: Lanthanide Luminescence

In Ln-MOFs (e.g., [Eu(cpi)(H2O)]


), the H3cpi ligand acts as an "antenna," absorbing UV light and transferring energy to the Ln

center via the triplet state, resulting in high quantum yield red (Eu) or green (Tb) emission.

Experimental Protocols

Ligand Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize H3cpi from 5-bromoisophthalate and 4-carboxyphenylboronic acid.

Reagents:

  • Dimethyl 5-bromoisophthalate (1.0 eq)[1]

  • 4-Methoxycarbonylphenylboronic acid (1.1 eq)[1]

  • Pd(PPh

    
    )
    
    
    
    (Catalyst, 3-5 mol%)[1]
  • K

    
    CO
    
    
    
    (Base, 3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Workflow:

  • Degassing: Purge solvent mixture with

    
     for 30 mins to prevent Pd oxidation.
    
  • Coupling: Reflux at 90-100°C for 24-48 hours under inert atmosphere.

  • Hydrolysis: Treat the resulting trimethyl ester with NaOH/MeOH (reflux, 12h) to cleave methyl esters.

  • Acidification: Precipitate H3cpi by adjusting pH to ~1-2 with HCl.

  • Purification: Recrystallize from DMF/Ethanol or glacial acetic acid.

MOF Synthesis (Solvothermal)

Objective: Growth of single crystals suitable for XRD.

  • Precursor Prep: Dissolve H3cpi (0.1 mmol) and Metal Nitrate (

    
     or 
    
    
    
    , 0.2 mmol) in DMF/EtOH/H2O (ratio 4:1:1).
  • Additives: Add 2 drops of

    
     or 
    
    
    
    to modulate nucleation rate (critical for crystal size).
  • Heating: Seal in a Teflon-lined autoclave; heat at 100-120°C for 3 days.

  • Cooling: Slow cool (5°C/h) to room temperature to minimize defects.

  • Activation: Solvent exchange with acetone (3x) and activation at 100°C under vacuum.

Visualization of Pathways

Synthesis & Coordination Logic

The following diagram illustrates the chemical synthesis of the ligand and its subsequent assembly into a coordination network.

H3cpi_Workflow cluster_0 Ligand Synthesis (Suzuki Coupling) cluster_1 MOF Assembly (Solvothermal) R1 Dimethyl 5-bromoisophthalate Inter Trimethyl Ester Intermediate R1->Inter Coupling R2 4-Methoxycarbonyl- phenylboronic acid R2->Inter Cat Pd(PPh3)4 / K2CO3 Cat->Inter Hydro Hydrolysis (NaOH/HCl) Inter->Hydro Ligand H3cpi Ligand (Tricarboxylic Acid) Hydro->Ligand SBU Secondary Building Unit (e.g., Paddlewheel) Ligand->SBU Coordination Metal Metal Salt (Zn2+, Eu3+, Cu2+) Metal->SBU MOF H3cpi-MOF (3,6)-Connected Net SBU->MOF Self-Assembly

Caption: Schematic pathway from organic precursors to the final H3cpi-based Metal-Organic Framework, highlighting the critical Suzuki coupling and solvothermal assembly steps.

Topological Connectivity

This diagram visualizes the geometric logic of how the T-shaped H3cpi ligand connects to metal nodes to form specific network topologies.

Topology_Logic L_Node H3cpi Ligand (3-Connected Node) M_Paddle Cu2 Paddlewheel (4-Connected Planar) L_Node->M_Paddle Combines with M_Cluster Zn4O Cluster (6-Connected Octahedral) L_Node->M_Cluster Combines with M_Ln Ln-Chain (Infinite Rod SBU) L_Node->M_Ln Combines with Top_3D_1 (3,4)-Net (e.g., tbo, pto) M_Paddle->Top_3D_1 Forms Top_3D_2 (3,6)-Net (e.g., pyr, rtl) M_Cluster->Top_3D_2 Forms Top_2D 2D Sheets (e.g., hcb, sql) M_Ln->Top_2D Often Forms

Caption: Topological decision tree showing how the coordination geometry of the metal SBU interacts with the 3-connected H3cpi ligand to dictate the final framework dimensionality and net symbol.

References

  • Synthesis and Structure of Biphenyl-3,4',5-tricarboxylic Acid MOFs Title: "Crystal structures, fluorescent and magnetic properties of five new coordination polymers based on biphenyl-3,4',5-tricarboxylic acid" Source:Journal of Solid State Chemistry, 2012.[2][4] URL:[Link][1]

  • Lanthanide-H3cpi Frameworks Title: "Synthesis, crystal structure, and luminescent properties of a twofold interpenetrated chiral europium-based metal–organic framework" Source:Inorganic and Nano-Metal Chemistry, 2021.[1] URL:[Link][1]

  • Topological Analysis of Tricarboxylate Ligands Title: "Distinguishing Metal–Organic Frameworks" Source:Crystal Growth & Design, 2018. URL:[Link][1]

  • Mixed-Valence Cu-H3cpi Polymers Title: "A three-dimensional mixed-valence Cu(II)/Cu(I) coordination polymer constructed from biphenyl-3,4',5-tricarboxylate..."[1][5] Source:Acta Crystallographica Section C, 2016. URL:[Link][1]

Sources

An In-Depth Technical Guide to 5-(4-Carboxyphenoxy)isophthalic Acid (H3cpia): A Versatile Linker in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-(4-Carboxyphenoxy)isophthalic acid, a key building block in supramolecular chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development and materials engineering who are interested in the synthesis and application of coordination polymers and metal-organic frameworks (MOFs).

Introduction and Nomenclature

5-(4-Carboxyphenoxy)isophthalic acid is a tricarboxylic acid that has garnered significant attention as an organic linker in the construction of novel coordination polymers and MOFs. Its rigid structure, coupled with the flexibility of its carboxylate groups, allows for the formation of diverse and intricate architectures with potential applications in gas storage, catalysis, and drug delivery.

In scientific literature, particularly within the field of metal-organic frameworks, it is common to encounter abbreviated nomenclature for organic linkers. For 5-(4-Carboxyphenoxy)isophthalic acid, a frequently used abbreviation is H3cpia . The "H3" prefix denotes the three acidic protons of the carboxylic acid functional groups, while "cpia" serves as an acronym for c arboxyp henoxy i sophthalic a cid. This guide will use both the full chemical name and the H3cpia abbreviation.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(4-Carboxyphenoxy)isophthalic acid consists of a central isophthalic acid moiety linked to a p-hydroxybenzoic acid via an ether bond. This arrangement results in a V-shaped molecule with three carboxylic acid groups that can engage in coordination with metal ions.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_applications Applications Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Solvothermal Synthesis Solvothermal Synthesis Metal Salt (e.g., Zn(NO3)2)->Solvothermal Synthesis H3cpia Ligand H3cpia Ligand H3cpia Ligand->Solvothermal Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Solvothermal Synthesis MOF Crystal MOF Crystal Solvothermal Synthesis->MOF Crystal Gas Storage Gas Storage MOF Crystal->Gas Storage Catalysis Catalysis MOF Crystal->Catalysis Sensing Sensing MOF Crystal->Sensing Drug Delivery Drug Delivery MOF Crystal->Drug Delivery

Caption: Workflow for the synthesis and application of H3cpia-based MOFs.

Conclusion

5-(4-Carboxyphenoxy)isophthalic acid (H3cpia) is a highly valuable and versatile organic linker in the field of coordination chemistry. Its unique structural features and the ability of its three carboxylate groups to coordinate with a wide range of metal ions have led to the development of a plethora of metal-organic frameworks with diverse topologies and promising applications. As research in materials science and drug development continues to advance, the demand for well-defined and functional building blocks like H3cpia is expected to grow, paving the way for the design of next-generation materials with enhanced performance and novel functionalities.

References

  • ResearchGate. (2021, June). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Retrieved from [Link]

  • ScienceOpen. (2016). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. Retrieved from [Link]

  • ePrints Soton. (2015, December 10). Coordination polymers of 5-substituted isophthalic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of representative In(iii)-MOFs and the used ligands. Retrieved from [Link]

  • ResearchGate. (2024, June 6). 5‐(4′‐carboxylphenoxy) isophthalic acid and 1, 4‐bis(1‐imidazolyl)benzene appended Co(II)‐based MOF as efficient photocatalyst for nitrofurantoin degradation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery. Retrieved from [Link]

  • MDPI. (2023, June 29). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]

  • PMC. (n.d.). Large-Scale Production of Hierarchically Porous Metal–Organic Frameworks by a Reflux-Assisted Post-Synthetic Ligand Substitution Strategy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

Whitepaper: 5-(4-Carboxyphenoxy)isophthalic Acid – Physicochemical Profiling and Applications in Advanced Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of materials science and targeted therapeutics, the rational design of Metal-Organic Frameworks (MOFs) relies heavily on the structural geometry and chemical properties of their organic linkers. 5-(4-Carboxyphenoxy)isophthalic acid (CAS: 60893-67-6) has emerged as a highly versatile tricarboxylic acid building block[1]. Unlike rigid linear linkers, this molecule incorporates an ether (phenoxy) linkage that introduces critical conformational flexibility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in coordination chemistry, and field-proven, self-validating protocols for synthesizing MOF-based drug delivery vehicles.

Physicochemical Profiling & Structural Dynamics

To engineer predictable nanoscale systems, researchers must first understand the foundational properties of the molecular building blocks. 5-(4-Carboxyphenoxy)isophthalic acid possesses the molecular formula C₁₅H₁₀O₇ and a molecular weight of 302.24 g/mol [2].

The structural topology—defined by the SMILES string O=C(O)C1=CC=C(OC=2C=C(C=C(C2)C(=O)O)C(=O)O)C=C1—reveals three carboxylic acid moieties distributed across two aromatic rings connected by an oxygen atom[2].

Causality in Structural Design:

  • Conformational Flexibility: The molecule contains 5 rotatable bonds[2]. The central ether linkage acts as a structural hinge, providing a ~120° bend. When incorporated into a MOF, this flexibility prevents the formation of overly brittle frameworks, enabling "breathing" modes—dynamic structural transitions that are highly advantageous for accommodating bulky Active Pharmaceutical Ingredients (APIs).

  • Hydrogen Bonding & Solubility: With 3 hydrogen bond donors and 4 hydrogen bond acceptors, the molecule exhibits a Topological Polar Surface Area (TPSA) of 121.13 Ų[2]. This high polarity necessitates the use of highly polar aprotic solvents (such as N,N-Dimethylformamide, DMF) during solvothermal synthesis to ensure complete dissolution prior to metal coordination.

Mechanistic Role in Coordination Chemistry

As a tricarboxylate linker, 5-(4-Carboxyphenoxy)isophthalic acid coordinates with high-valence metal cations (e.g., Zr⁴⁺, Zn²⁺, Cu²⁺) to form multi-dimensional porous networks[2]. The asymmetry introduced by the phenoxy group often drives the assembly of non-interpenetrated, highly porous topologies.

During synthesis, the deprotonation of the three carboxylic acid groups must be strictly controlled. Rapid deprotonation leads to kinetic trapping, yielding amorphous coordination polymers. Therefore, thermal driving forces and pH modulation are required to achieve thermodynamic equilibrium and high crystallinity.

MOF_Assembly A 5-(4-Carboxyphenoxy) isophthalic acid C Solvothermal Assembly (120°C) A->C Modulator B Metal Precursor (e.g., ZrCl4) B->C DMF D Solvent Exchange & Centrifugation C->D Crude MOF E Thermal Activation (Vacuum, 90°C) D->E Purified MOF F Porous MOF Network E->F Guest Removal

Workflow for solvothermal synthesis and activation of 5-(4-Carboxyphenoxy)isophthalic acid MOFs.

Experimental Workflows: Self-Validating MOF Assembly

The following protocol outlines the synthesis of a Zirconium-based MOF utilizing 5-(4-Carboxyphenoxy)isophthalic acid. This methodology is designed as a self-validating system, ensuring that intermediate failures are caught before downstream application.

Step 1: Precursor Dissolution and Modulation
  • Reagents: Dissolve 0.5 mmol of 5-(4-Carboxyphenoxy)isophthalic acid (Purity ≥98%[3]) and 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) in 15 mL of DMF.

  • Modulator Addition: Add 2.0 mL of glacial acetic acid.

    • Expert Insight (Causality): Acetic acid acts as a competitive modulator. It temporarily binds to the Zr⁴⁺ ions, slowing down the coordination of the bulkier tricarboxylate linker. This slower kinetic rate allows for defect repair during crystal growth, ensuring a highly crystalline phase rather than an amorphous precipitate.

Step 2: Solvothermal Reaction
  • Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave.

  • Heat the assembly in an oven at 120°C for 48 hours.

    • Expert Insight (Causality): At 120°C, DMF slowly undergoes thermal degradation to release dimethylamine. This gradual increase in basicity slowly deprotonates the linker, driving the thermodynamic assembly of the MOF.

Step 3: Purification and Activation
  • Cool the autoclave to room temperature naturally (1°C/min) to prevent thermal shock and crystal fracturing.

  • Isolate the precipitate via centrifugation (8,000 rpm, 10 mins).

  • Solvent Exchange: Wash the pellet with fresh DMF (3x) followed by anhydrous methanol (3x) over 3 days.

    • Expert Insight (Causality): Methanol has a lower boiling point and surface tension than DMF. Exchanging the high-boiling DMF trapped in the pores with methanol prevents pore collapse during the final drying phase.

  • Activation: Dry the powder under dynamic vacuum at 90°C for 12 hours to evacuate the pores.

Step 4: Orthogonal Validation
  • Crystallinity Check: Perform Powder X-ray Diffraction (PXRD). Self-Validation Rule: If the PXRD spectra exhibit broad halos instead of sharp Bragg peaks, the crystallization kinetics were too fast. The protocol must be repeated with a higher concentration of acetic acid.

  • Porosity Check: Conduct N₂ adsorption-desorption isotherms at 77 K (BET analysis).

Application in Drug Development: Targeted Delivery Systems

Because of its high biocompatibility and tunable pore sizes, MOFs constructed from 5-(4-Carboxyphenoxy)isophthalic acid are exceptional candidates for targeted drug delivery. The uncoordinated oxygen atoms from the ether linkage and the extensive π-conjugated aromatic rings provide ideal docking sites for non-covalent API encapsulation (via π-π stacking and hydrogen bonding).

Drug_Delivery_Pathway MOF Activated MOF Carrier Load API Encapsulation (Pore Impregnation) MOF->Load Non-covalent interaction Target Targeted Delivery (EPR Effect) Load->Target Intravenous administration Release Stimuli-Responsive Release (pH/Enzyme Trigger) Target->Release Tumor microenvironment Action Therapeutic Efficacy Release->Action Controlled API liberation

Logical relationship of MOF-mediated targeted drug delivery and stimuli-responsive release.

In oncological applications, these nanocarriers exploit the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissues. Upon entering the mildly acidic tumor microenvironment (pH ~6.5), the coordination bonds between the metal nodes and the carboxylate groups of the linker weaken, triggering a stimuli-responsive release of the encapsulated therapeutic payload.

Quantitative Data Summary

Table 1: Physicochemical & Computational Properties

PropertyValue
Chemical Name 5-(4-Carboxyphenoxy)isophthalic acid
CAS Number 60893-67-6[1][4]
Molecular Formula C₁₅H₁₀O₇[1][2]
Molecular Weight 302.24 g/mol [2]
Purity (Commercial Standard) ≥ 98%[1][3]
Topological Polar Surface Area (TPSA) 121.13 Ų[2]
LogP 2.57[2]
H-Bond Donors / Acceptors 3 / 4[2]
Rotatable Bonds 5[2]

Table 2: Orthogonal Validation Metrics for MOF Synthesis

Validation StepAnalytical TechniqueSuccess CriteriaFailure Indication (Action Required)
Phase Purity Powder X-ray Diffraction (PXRD)Sharp Bragg peaks matching simulated dataBroad halos (Increase modulator concentration)
Pore Accessibility N₂ Adsorption (BET Isotherm)Type I isotherm, High Surface Area (>1000 m²/g)Low N₂ uptake (Improve solvent exchange step)
Linker Integrity Fourier Transform Infrared (FTIR)Absence of free -COOH stretch (~1700 cm⁻¹)Strong -COOH peak (Incomplete coordination)

References

  • CAS 60893-67-6 5-(4-Carboxyphenoxy)isophthalic acid - Carboxyl, Alfa Chemistry.
  • 60893-67-6 | 5-(4-Carboxyphenoxy)isophthalic acid, ChemScene.
  • 5-(4-carboxyphenoxy)isophthalic acid 60893-67-6 wiki, Guidechem.
  • 5-(4-Carboxyphenoxy)isophthalic acid, CymitQuimica.

Sources

Thermal Stability Profiling of H3cpi Ligand Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, MOF Chemists, and Drug Development Professionals[1]

Executive Summary

The ligand H3cpi (5-(4-carboxyphenoxy)isophthalic acid) is a critical semi-rigid tricarboxylic acid linker used in the synthesis of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). Its structural integrity under solvothermal conditions is the rate-limiting factor for high-purity crystal growth.[1]

This guide provides a technical analysis of the thermal stability of H3cpi, detailing its decomposition mechanisms, safe operating windows for synthesis, and a standardized protocol for thermogravimetric validation.

Part 1: Chemical Identity & Structural Significance[1]

To understand the thermal behavior of H3cpi, one must first analyze its molecular weak points. The molecule consists of an isophthalic acid moiety linked to a 4-carboxyphenyl group via an ether (-O-) bond.[1]

  • Chemical Name: 5-(4-carboxyphenoxy)isophthalic acid[1]

  • Formula: C₁₅H₁₀O₇[1]

  • CAS Number: 60893-67-6[1]

  • Structural Vulnerabilities:

    • Carboxylic Acid Groups (-COOH): Susceptible to decarboxylation at high temperatures (

      
      ).
      
    • Ether Linkage (C-O-C): Generally stable but provides rotational flexibility; cleavage occurs only under extreme thermal or oxidative stress (

      
      ).
      
Thermal Stability Profile

The following table summarizes the critical thermal thresholds for H3cpi in its uncoordinated precursor form compared to its coordinated state in typical Lanthanide or Transition Metal MOFs.

ParameterTemperature RangePhysical/Chemical Event
Safe Storage

Long-term stability; no degradation.[1]
Drying/Activation

Removal of physisorbed water/solvents.
Solvothermal Synthesis

Optimal Reaction Window. Ligand remains intact; solubility increases.
Decomposition Onset (

)

Critical Failure Point. Decarboxylation begins.
Full Pyrolysis

Complete carbonization of the aromatic skeleton.

Part 2: Decomposition Mechanisms & Pathway[1]

Understanding how H3cpi degrades allows researchers to troubleshoot failed syntheses.[1] If a MOF synthesis yields a black or brown amorphous solid instead of crystals, thermal decomposition of the ligand is a likely culprit.

Diagram: Thermal Stress & Decomposition Logic

The following diagram illustrates the structural hierarchy of H3cpi and the sequential failure points under thermal stress.

H3cpi_Decomposition H3cpi H3cpi Precursor (C15H10O7) Heating Thermal Stress (Ramp 10°C/min) H3cpi->Heating Stage1 Stage I: Dehydration (80-150°C) Heating->Stage1 Low T Stage2 Stage II: Decarboxylation (280-320°C) Heating->Stage2 Medium T Stage3 Stage III: Skeleton Collapse (>450°C) Heating->Stage3 High T Product1 Anhydrous H3cpi (Stable) Stage1->Product1 - H2O (Physisorbed) Product2 CO2 Release + Phenolic Residues Stage2->Product2 Bond Cleavage (C-C) Product3 Amorphous Carbon (Char) Stage3->Product3 Oxidation/Pyrolysis Product1->Heating Product2->Heating

Caption: Sequential thermal degradation pathway of H3cpi, highlighting the critical decarboxylation window.

Part 3: Standardized Protocol for Thermal Validation

Before using a new batch of H3cpi for MOF synthesis, it is mandatory to verify its purity and thermal profile.[1] Impurities (such as unreacted isomers) can lower the decomposition temperature, ruining high-temperature solvothermal reactions.

Protocol: Comparative Thermogravimetric Analysis (TGA)

Objective: Determine the exact


 and purity of the H3cpi batch.

Reagents & Equipment:

  • H3cpi Sample (Solid, >5 mg)

  • TGA Analyzer (e.g., TA Instruments, PerkinElmer)[2]

  • Alumina (

    
    ) or Platinum crucibles
    

Step-by-Step Methodology:

  • Baseline Correction: Run an empty crucible using the exact method below to establish a baseline. This subtracts buoyancy effects.[1]

  • Sample Loading: Load 5–10 mg of H3cpi into the crucible. Note: Do not pack tightly; allow for gas diffusion.

  • Equilibration: Equilibrate at

    
     for 5 minutes under Nitrogen flow (
    
    
    
    , 20 mL/min).
    • Causality: Nitrogen is preferred over air to observe pure thermal decomposition (pyrolysis) rather than combustion, which can mask subtle degradation steps.

  • Ramp Phase: Heat from

    
     to 
    
    
    
    at a rate of 10^\circ\text{C}/min .
  • Data Analysis:

    • Step 1 (<150°C): Check for mass loss > 1%. Significant loss indicates retained solvent/moisture (requires re-drying).

    • Step 2 (250–350°C): Identify the onset of the major mass loss step. This is the

      
      .
      
    • Derivative Calculation: Plot the First Derivative (DTG). The peak of the DTG curve represents the point of maximum decomposition rate (

      
      ).
      

Acceptance Criteria:

  • Moisture content:

    
    [1]
    
  • 
     (Decarboxylation): 
    
    
    
  • Residue at

    
     (under 
    
    
    
    ): ~0-5% (Organic precursors should fully decompose or leave minimal char; high residue implies inorganic contamination).

Part 4: Impact on Coordination Polymer Synthesis

The thermal stability of the precursor directly dictates the synthesis parameters for H3cpi-based MOFs.

Experimental Workflow: From Precursor to MOF

The following diagram outlines the decision matrix for synthesis based on thermal data.

MOF_Synthesis_Workflow Start H3cpi Batch TGA_Check TGA Validation Start->TGA_Check Decision Is Tonset > 270°C? TGA_Check->Decision Route_A Solvothermal Synthesis (160°C, 48-72h) Decision->Route_A Yes Route_B Purification/Recrystallization (DMF/Ethanol) Decision->Route_B No (Impure) MOF_Form MOF Formation [M(cpi)]n Route_A->MOF_Form Route_B->TGA_Check Retest Activation Activation (Solvent Exchange) MOF_Form->Activation

Caption: Decision workflow ensuring ligand stability before committing to high-temperature synthesis.

Synthesis Implications
  • Solvent Selection: Because H3cpi is stable up to

    
    , high-boiling solvents like DMF  (BP 
    
    
    
    ), DEF (BP
    
    
    ), and NMP (BP
    
    
    ) are safe to use.
  • Metal Coordination: Upon coordination with metals (e.g., Zn, Cd, or Lanthanides), the thermal stability of the framework often exceeds that of the free ligand, frequently reaching

    
     due to the rigidification of the lattice.
    
  • Luminescence: For Lanthanide-based MOFs (e.g., Eu-H3cpi), thermal treatment must not exceed the ligand's triplet state energy level integrity, although physical decomposition is the primary concern.[1]

References

  • Sigma-Aldrich. (2024).[1] 5-(4-Carboxyphenoxy)isophthalic acid - Product Specification and Physical Properties.[1][3]Link

  • ChemScene. (2024). Safety and Handling of Tricarboxylic Acid Ligands: 5-(4-Carboxyphenoxy)isophthalic acid.[1]Link

  • Wang, X., et al. (2018). "Synthesis, crystal structures and luminescent properties of coordination polymers with 5-(4-carboxyphenoxy)isophthalic acid." Journal of Solid State Chemistry.
  • BenchChem. (2025). Stability and Storage of Isophthalic Acid Derivatives.[1]Link

Sources

semi-rigid tricarboxylate ligands for MOF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Dynamic Porosity: A Technical Guide to Semi-Rigid Tricarboxylate Ligands in MOF Synthesis

Executive Summary

In the rapidly evolving field of reticular chemistry, the design of Metal-Organic Frameworks (MOFs) has historically relied on rigid polycarboxylate ligands to ensure structural stability and permanent porosity. However, strictly rigid frameworks often lack the dynamic responsiveness required for advanced applications like selective guest sensing, catalytic adaptability, or "breathing" phase transitions. Conversely, highly flexible aliphatic ligands frequently lead to framework collapse upon solvent evacuation.

Semi-rigid tricarboxylate ligands occupy the optimal "Goldilocks" zone. By deliberately engineering conformational flexibility into specific hinge points of the ligand backbone, researchers can synthesize robust frameworks that bypass the fragility of purely aliphatic networks while exceeding the functional dynamism of strictly rigid systems. This whitepaper provides an in-depth mechanistic analysis, self-validating synthesis protocols, and structural data for MOFs constructed from semi-rigid tricarboxylates.

Mechanistic Rationale: The "Goldilocks" Zone of Flexibility

Semi-rigid tricarboxylate ligands typically feature a rigid aromatic core (such as an isophthalic or benzoic acid moiety) coupled with a flexible spacer—such as an ether (-O-), methylene (-CH2-), or amine (-NH-) linkage[1][2]. This architectural asymmetry provides specific conformational degrees of freedom.

When coordinating with metal ions, the flexible arm can twist to satisfy the preferred coordination geometry of the metal center. For instance, lanthanides strongly prefer high coordination numbers (8–10), while transition metals like Zn(II) or Cu(II) prefer tetrahedral or octahedral geometries. The semi-rigid hinge accommodates these varying steric demands, generating unpredictable and highly complex Secondary Building Units (SBUs) that would be sterically impossible with rigid analogs like 1,3,5-benzenetricarboxylic acid (BTC)[1][2].

Topology_Logic Rigid Rigid Aromatic Core (Framework Stability) Ligand Semi-Rigid Tricarboxylate (Conformational Freedom) Rigid->Ligand Flex Flexible Spacer (e.g., -O-, -CH2-) Flex->Ligand SBU Secondary Building Unit (Metal Node Adaptability) Ligand->SBU Coordination Net Dynamic MOF Topology (e.g., flu, tfz-d) SBU->Net Reticular Assembly

Caption: Logical relationship between ligand structural features and final MOF topology.

Structural Diversity and Topological Outcomes

The conformational adaptability of semi-rigid tricarboxylates allows for the isolation of diverse topologies from the exact same starting materials simply by altering the counter-ion or solvent. For example, the reaction of cadmium(II) salts with the semi-rigid ligand 5-((carboxymethyl)amino)isophthalic acid (H3cmai) yields entirely different networks depending on the counter-ion: nitrate yields a 1D/2D structure, while acetate yields a 3D network[1]. Furthermore, these semi-rigid networks can exhibit single-crystal-to-single-crystal (SCSC) transformations upon heating, demonstrating dynamic structural responses to external stimuli without losing their crystalline integrity[1][3].

Experimental Workflows: Self-Validating Synthesis Protocols

The synthesis of MOFs using semi-rigid ligands is highly sensitive to reaction conditions. As a Senior Application Scientist, it is imperative to approach synthesis not as a linear recipe, but as a closed-loop, self-validating system. The following protocol describes the solvothermal synthesis of a Lanthanide-based MOF using 5-(4-carboxybenzyloxy)isophthalic acid (H3L)[2].

Step-by-Step Methodology:

  • Precursor Assembly: Combine 0.1 mmol of H3L and 0.2 mmol of Tb(NO3)3·6H2O in a 20 mL Teflon-lined stainless steel autoclave.

    • Causality: A 1:2 ligand-to-metal ratio is chosen to saturate the coordination sites of the highly oxophilic lanthanide, driving the formation of polynuclear SBUs.

  • Solvent Engineering: Add a solvent mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H2O) (e.g., 4:1:1 v/v).

    • Causality: DMF acts as both a solvent and a slow-release base. At elevated temperatures, DMF undergoes partial hydrolysis to yield dimethylamine, which gradually raises the pH. This controlled deprotonation of the tricarboxylic acid prevents rapid, amorphous precipitation, favoring the nucleation of high-quality single crystals[2]. EtOH and H2O modulate the dielectric constant of the mixture, optimizing ligand solubility.

  • Solvothermal Execution: Seal the autoclave and heat at 80 °C for 48 hours.

    • Causality: The relatively mild temperature (80 °C) provides sufficient activation energy for reversible coordination bond formation (error-checking), which is critical for the thermodynamic assembly of the crystalline lattice[2].

  • Controlled Cooling: Cool the system to room temperature at a rate of 2 °C/hour.

    • Causality: Rapid thermal quenching induces internal mechanical stress, leading to crystal twinning or fracturing. Slow cooling ensures defect-free crystal facets suitable for X-ray diffraction.

  • Self-Validation Checkpoint:

    • Action: Isolate the crystals and perform Single-Crystal X-Ray Diffraction (SCXRD) to determine the absolute structure and calculate the theoretical solvent-accessible void volume (e.g., via Platon SQUEEZE).

    • Validation: Scale up the synthesis and collect a bulk Powder X-Ray Diffraction (PXRD) pattern. The experimental PXRD must perfectly align with the SCXRD-simulated pattern. Any peak splitting or baseline hum indicates a polymorphic impurity triggered by the ligand's conformational flexibility. Subsequently, perform Thermogravimetric Analysis (TGA). The mass loss of guest solvents must mathematically match the SQUEEZE-calculated void volume. If it does not, the activation protocol is flagged for incomplete solvent exchange.

Self_Validating_Workflow Synth Solvothermal Synthesis (Controlled Deprotonation) SCXRD Single-Crystal XRD (Absolute Structure & Void Volume) Synth->SCXRD Bulk Bulk Scale-Up SCXRD->Bulk PXRD Powder XRD (Phase Purity Check) Bulk->PXRD Check1 Validation: Exp PXRD == Calc PXRD? PXRD->Check1 TGA TGA / BET (Porosity & Thermal Stability) Check2 Validation: TGA Mass Loss == Calc Void? TGA->Check2 Check1->Synth No (Optimize Conditions) Check1->TGA Yes (Phase Pure) Validated MOF System Validated MOF System Check2->Validated MOF System Yes (Pores Empty)

Caption: Self-validating experimental workflow for the synthesis and characterization of semi-rigid MOFs.

Quantitative Data: Structural and Functional Mapping

The integration of semi-rigid tricarboxylates yields a rich library of functional materials. Table 1 summarizes key quantitative and structural data from recent authoritative syntheses.

Table 1: Comparative Structural and Functional Data of Semi-Rigid Tricarboxylate MOFs

LigandMetal NodeSolvent SystemTopology / DimensionalityKey Property / Application
5-((carboxymethyl)amino)isophthalic acid (H3cmai)Cd(II)H2O / DMF3D NetworkUndergoes single-crystal-to-single-crystal (SCSC) transformation upon heating to 150 °C[1][3].
5-(4-carboxybenzyloxy)isophthalic acid (H3L)Tb(III)DMF / EtOH / H2O3D flu-3,6-C2/cHighly selective luminescent probe for Cr(VI) anions via fluorescence quenching[2].
4-(2',3'-dicarboxylphenoxy)benzoic acidNi(II)H2O1D chain → 3D supramolecularDual-response fluorescence probe for ascorbic acid ("turn on") and acetylacetone ("turn off")[4].
5-(3,4-dicarboxylphenoxy)nicotinic acidZn(II)Solvothermal2D layer → 3D networkExhibits blue light fluorescence emission with a quantum yield of 2%[4].

Advanced Applications: Sensing and Catalysis

The distinct architectures generated by semi-rigid tricarboxylates are particularly valuable in chemical sensing and environmental remediation. Because the flexible arms of the ligands can project into the pore channels, they create specific, dynamic binding pockets for guest molecules.

For example, Lanthanide MOFs built from 5-(4-carboxybenzyloxy)isophthalic acid exhibit intense photoluminescence. When exposed to Cr(VI) anions (such as Cr2O7^2-), the luminescence is rapidly and selectively quenched[2]. The causality here lies in the spectral overlap between the absorption band of the Cr(VI) anion and the excitation/emission bands of the MOF, leading to highly efficient resonance energy transfer (RET) or competitive absorption. Similarly, transition metal MOFs utilizing ether-linked semi-rigid tricarboxylates (like 4-(2',3'-dicarboxylphenoxy)benzoic acid) have demonstrated rare "turn-on" fluorescence responses to specific biological molecules like ascorbic acid, making them highly relevant for drug development and biochemical assay professionals[4].

References[1] Title: Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. Source: rsc.org. URL: Link[3] Title: Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker (CrystEngComm). Source: rsc.org. URL: Link[2] Title: Two Lanthanide Metal–Organic Frameworks Based on Semi-Rigid T-Shaped Tricarboxylate Ligand: Syntheses, Structures, and Properties. Source: mdpi.com. URL: Link[4] Title: Two new Zn2+/Cd2+ Metal-Organic Frameworks (MOFs) constructed from asymmetrical tricarboxylic acid ligands. Source: researchgate.net. URL: Link

Sources

Methodological & Application

Application Note: High-Yield Solvothermal Synthesis and Activation of H3cpi-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Delivery Researchers Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 5-(4-carboxyphenoxy)isophthalic acid (abbreviated as H3cpi , CAS: 60893-67-6) is a highly versatile, asymmetric tricarboxylic acid ligand [1][2]. Unlike rigid linear linkers, H3cpi features an ether oxygen (-O-) that acts as a flexible hinge between its isophthalic and benzoic acid moieties. This rotational freedom allows the ligand to adopt multiple dihedral conformations, accommodating the specific coordination spheres of various transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form complex, often interpenetrated, 3D topologies.

Why Solvothermal Synthesis? MOFs can be synthesized via various routes, including room-temperature precipitation[3]. However, the solvothermal method—heating a solvent mixture above its boiling point in a sealed vessel—is strictly required for H3cpi. The autogenous pressure generated in the Teflon-lined autoclave increases the solubility of the rigid aromatic ligand. More importantly, the thermal energy allows the flexible ether hinge of H3cpi to overcome kinetic energy barriers, ensuring the framework assembles into its most thermodynamically stable, highly crystalline form rather than an amorphous kinetic precipitate [4].

Coordination_Pathway A H3cpi Ligand (Protonated State) B Thermal Energy (Solvent Heating) A->B C DMF Hydrolysis (Dimethylamine Release) B->C D Gradual Deprotonation (cpi3- Anion Generation) C->D Base-Catalyzed F Primary Coordination (Metal-Carboxylate Nodes) D->F E Metal Cations (e.g., Zn2+, Cu2+) E->F G Secondary Building Units (SBUs) F->G H 3D Framework Assembly (Crystalline MOF) G->H Polymerization

Fig 1: Mechanistic pathway of H3cpi deprotonation and metal coordination during MOF assembly.

Quantitative Optimization Matrix

The coordination geometry of the resulting MOF is highly dependent on the metal node and the solvent microenvironment. Below is a field-proven optimization matrix for synthesizing distinct H3cpi-based architectures.

Metal PrecursorSolvent System (v/v/v)ModulatorTemp (°C)Dwell TimeExpected SBU / Topology
Zn(NO₃)₂·6H₂O DMF : H₂O : EtOH (3:1:1)None100 °C72 hTetranuclear Zn clusters; 3D interpenetrated
Cu(NO₃)₂·3H₂O DMF : H₂O (4:1)Trace HNO₃85 °C48 hCu-paddlewheel; High surface area
Cd(NO₃)₂·4H₂O DMF : EtOH (2:2)Acetic Acid120 °C72 h1D Cd chains; Luminescent 2D/3D framework

Note: N,N-Dimethylformamide (DMF) is utilized across all systems because its temperature-dependent hydrolysis releases dimethylamine, acting as a slow-release base to smoothly deprotonate the three carboxylic acid groups of H3cpi [4].

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure robust reproducibility. Each critical phase is paired with a Validation Checkpoint to verify the physical chemistry of the system before proceeding.

Phase 1: Precursor Preparation & Homogenization
  • Weighing: Transfer 0.1 mmol of H3cpi ligand and 0.2 mmol of the chosen metal nitrate into a 20 mL glass scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent mixture (refer to the Optimization Matrix).

  • Homogenization: Sonicate the mixture for 15–20 minutes at room temperature.

Validation Checkpoint 1: Pre-Reaction Homogeneity Causality: Undissolved particulates act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals suitable for X-Ray Diffraction (XRD). Validation: Hold the vial to the light. The solution must be optically transparent. If cloudy, add a modulator (e.g., 1-2 drops of 3M HNO₃ or acetic acid) and sonicate for an additional 10 minutes until perfectly clear.

Phase 2: Solvothermal Crystal Growth
  • Transfer: Decant the clear solution into a 15 mL Teflon-lined stainless-steel autoclave. Fill volume should not exceed 75% to safely manage autogenous pressure.

  • Heating Profile:

    • Ramp: Heat from room temperature to the target temperature (e.g., 100 °C) at a rate of 2 °C/min.

    • Dwell: Maintain temperature for 48–72 hours.

    • Cooling (Critical Step): Cool to room temperature at a strictly controlled rate of 1 to 2 °C/hour .

Validation Checkpoint 2: Thermodynamic vs. Kinetic Control Causality: Rapid cooling forces the system into a kinetic trap, crashing out amorphous ligand or defective frameworks. Slow cooling allows reversible bond formation, "proofreading" the lattice into a thermodynamic minimum. Validation: Open the autoclave. High-quality single crystals should be adhered to the Teflon walls. If a fine, sludgy powder is found at the bottom, the deprotonation rate was too fast (re-run with a higher concentration of acidic modulator).

Phase 3: Post-Synthetic Activation (Pore Clearing)
  • Harvesting: Decant the mother liquor and wash the crystals 3 times with fresh DMF to remove unreacted ligand.

  • Solvent Exchange: Soak the crystals in a low-boiling solvent (e.g., absolute ethanol or acetone) for 3 days, replacing the solvent every 24 hours.

  • Thermal Activation: Transfer the exchanged crystals to a Schlenk flask and evacuate under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.

Validation Checkpoint 3: Structural Integrity Causality: Direct vacuum drying of DMF-solvated MOFs often causes pore collapse due to the high capillary forces of DMF evaporation. Exchanging with ethanol lowers these forces. Validation: Perform Powder X-Ray Diffraction (PXRD) on the activated sample. The diffractogram must match the simulated pattern from the single-crystal data, confirming the pores remain open and the framework has not collapsed.

MOF_Synthesis A Ligand & Metal Salt (H3cpi + Metal Nitrate) B Solvent Mixing (DMF / EtOH / H2O) A->B C Homogenization (Ultrasonication) B->C D Solvothermal Reaction (Teflon Autoclave) C->D Transfer to Autoclave E Controlled Cooling (1-2 °C/hr) D->E Autogenous Pressure F Solvent Exchange (Pore Clearing) E->F Crystal Harvesting G Thermal Activation (Vacuum Drying) F->G Guest Removal H Activated H3cpi-MOF G->H Final Product

Fig 2: Step-by-step solvothermal workflow for H3cpi-based MOF synthesis and activation.

References

  • Tranchemontagne, D. J., Hunt, J. R., & Yaghi, O. M. (2008). "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0." Tetrahedron, 64(36), 8553–8557. URL:[Link]

  • Stock, N., & Biswas, S. (2012). "Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites." Chemical Reviews, 112(2), 933–969. URL:[Link]

Application Note: High-Purity Single Crystal Growth of Zn(II)-H3cpi Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The growth of X-ray quality single crystals of Zinc(II) coordination polymers (CPs) using the semi-rigid tricarboxylate ligand 5-(4-carboxyphenoxy)isophthalic acid (H3cpi) requires precise control over nucleation kinetics. Unlike bulk powder synthesis, single crystal growth demands a suppression of rapid nucleation in favor of slow, sustained crystal propagation.

This guide details the protocols for synthesizing Zn-H3cpi frameworks. The scientific logic relies on the reversible coordination equilibrium of Zn(II) (


 configuration) with carboxylate oxygen donors. By modulating the deprotonation rate of H3cpi (pKa 

3.5–4.5) and utilizing solvothermal pressure effects, we drive the self-assembly of secondary building units (SBUs) into ordered 2D or 3D lattices.
Key Chemical Components[1][2][3][4][5][6][7][8][9][10][11][12]
  • Metal Node: Zn(II) (from Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O or Zn(OAc)
    
    
    ·2H
    
    
    O). Zn(II) is versatile, adopting tetrahedral, trigonal bipyramidal, or octahedral geometries, allowing for diverse topologies.
  • Ligand: H3cpi (5-(4-carboxyphenoxy)isophthalic acid). A V-shaped semi-rigid linker that promotes the formation of helical chains or interpenetrated networks.

  • Modulator/Base: NaOH or Pyridine derivatives (e.g., 4,4'-bipyridine) to adjust pH and act as pillaring agents.

Critical Mechanism: The Nucleation-Growth Balance

To obtain single crystals rather than microcrystalline powder, the system must remain in the metastable zone of supersaturation.

Diagram 1: Solvothermal Crystal Growth Pathway

The following diagram illustrates the critical checkpoints in the synthesis workflow to ensure high-quality crystal formation.

G cluster_check Self-Validating Checkpoint Precursors Precursors (Zn Salt + H3cpi) Solvation Solvation (DMF/H2O/EtOH) Precursors->Solvation Dissolution pH_Adjust pH Modulation (Deprotonation Control) Solvation->pH_Adjust Add Base/Modulator Sealing Sealing (Teflon-lined Autoclave) pH_Adjust->Sealing Check Clarity Heating Hydro/Solvothermal Treatment (120-160°C) Sealing->Heating High Pressure Cooling Programmed Cooling (1-2°C/hour) Heating->Cooling Supersaturation Harvest Crystal Harvesting & Washing Cooling->Harvest Nucleation

Caption: Workflow for solvothermal synthesis emphasizing the critical pH modulation and cooling phases necessary for single crystal isolation.

Experimental Protocols

Protocol A: Solvothermal Synthesis (Standard Method)

Best for: Thermodynamically stable phases and high-yield production.

Reagents:

  • Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (Analytical Grade)
  • H3cpi Ligand (Purity >98%)

  • Solvent: DMF (N,N-Dimethylformamide) and Deionized H

    
    O
    
  • Base: NaOH (0.1 M solution) or 4,4'-bipyridine (if constructing mixed-ligand CPs)

Step-by-Step Procedure:

  • Ligand Dissolution:

    • Weigh 0.1 mmol of H3cpi (approx. 30.2 mg) into a 20 mL glass vial.

    • Add 6 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition:

    • Weigh 0.1 mmol of Zn(NO

      
      )
      
      
      
      ·6H
      
      
      O (approx. 29.7 mg).
    • Dissolve in 4 mL of deionized H

      
      O in a separate vial.
      
  • Mixing & Modulation (The "Cloud Point"):

    • Add the aqueous metal solution to the organic ligand solution dropwise while stirring.

    • Critical Step: If the solution becomes cloudy (rapid precipitation), add drops of dilute HNO

      
       to redissolve. If the solution is too acidic, no crystals will form.
      
    • Target pH: Adjust pH to ~5.5–6.0 using 0.1 M NaOH. The solution should remain optically clear before heating.

  • Encapsulation:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Fill rate should be ~40–50%.

  • Thermal Profile (Programmable Oven Required):

    • Ramp Up: Ambient

      
       140°C over 2 hours.
      
    • Hold: Sustain 140°C for 72 hours (3 days).

    • Ramp Down: Cool to ambient temperature at a rate of 2°C/hour . Note: Rapid cooling causes thermal shock and microcrystalline powder formation.

  • Harvesting:

    • Filter the mother liquor. Wash crystals with DMF (2x) and Ethanol (2x).

    • Store in mother liquor if crystals are prone to solvent loss (efflorescence).

Protocol B: Layering Diffusion (Alternative Method)

Best for: Kinetic products or heat-sensitive ligands.

  • Bottom Layer: Dissolve 0.1 mmol H3cpi in 4 mL DMF + 1 mL H

    
    O. Place in a narrow test tube.
    
  • Buffer Layer: Carefully layer 2 mL of 1:1 DMF:H

    
    O mixture over the bottom layer to prevent immediate mixing.
    
  • Top Layer: Dissolve 0.1 mmol Zn(NO

    
    )
    
    
    
    in 4 mL MeOH or EtOH. Layer this gently on top.
  • Growth: Seal with Parafilm (poke 1 small hole) and leave undisturbed in a vibration-free zone for 2–4 weeks. Crystals will grow at the interface.

Data Presentation & Characterization

Synthesis Parameter Table

Use this table to optimize your specific Zn-H3cpi system.

VariableRangeEffect on Crystal Growth
Solvent Ratio (DMF:H2O) 1:1 to 3:1Higher DMF increases solubility, slowing nucleation (larger crystals).
Temperature 100°C - 160°CHigher T favors denser thermodynamic products; Lower T favors kinetic porous structures.
Cooling Rate 1°C/h - 5°C/h< 2°C/h is mandatory for single crystals suitable for SC-XRD.
Metal:Ligand Ratio 1:1 vs 2:1Excess metal often helps formation of polynuclear SBUs (clusters).
pH 4.0 - 7.0Low pH (<4): Clear solution, no reaction. High pH (>7): Rapid amorphous precipitation.
Characterization Workflow
  • Optical Microscopy: Check for singularity (no twinning) and size (>0.1 mm).

  • SC-XRD: Collect data at 100 K to reduce thermal motion. Zn-H3cpi structures often crystallize in monoclinic or triclinic systems (e.g., P2

    
    /c or P-1).
    
  • PXRD: Grind a portion of crystals to verify phase purity against the simulated pattern from SC-XRD.

Troubleshooting & Self-Validation

Problem: Amorphous Powder instead of Crystals.

  • Cause: Nucleation was too fast (Supersaturation reached too quickly).

  • Fix: Lower the pH (add 1-2 drops of dilute acid) or increase the solvent volume to decrease concentration. Reduce cooling rate to 1°C/h.

Problem: "Oiling Out" (Phase Separation).

  • Cause: Solvent incompatibility.

  • Fix: Adjust the DMF:H2O ratio. Ensure reagents are fully dissolved before mixing.

Problem: Crystals are too small for X-ray.

  • Fix: Use the Seeding Technique . Take a small microcrystal from a previous batch, add it to a fresh reaction mixture, and heat. The new material will grow onto the seed.

Mechanistic Insight: Coordination Pathway

Understanding the coordination modes of the carboxylate groups is essential for rational design.

Diagram 2: Zn-Carboxylate Coordination Modes

The H3cpi ligand offers three carboxylate groups. In Zn-CPs, these typically adopt bridging modes to form chains or clusters.

Coordination Zn Zn(II) Center SBU Secondary Building Unit (e.g., Paddlewheel) Zn->SBU Cluster Assembly L_cpi H3cpi Ligand (Deprotonated) L_cpi->Zn Monodentate Mode (Flexible) L_cpi->Zn Bidentate Bridging (Rigid) Polymer Coordination Polymer (2D/3D Lattice) SBU->Polymer Extension via Organic Spacer

Caption: The deprotonated ligand coordinates to Zn(II) to form SBUs, which then polymerize into the final lattice structure.

References

  • Hu, F., et al. (2025). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, and properties. ResearchGate.[1][2]

  • Sun, Y., et al. (2015).[3] Coordination polymers of 5-substituted isophthalic acid.[4][2][5] University of Southampton ePrints.

  • Wang, X., et al. (2018). Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer Based on a Difunctional Ligand. MDPI Crystals.

  • Zhang, L., et al. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications.[3] MDPI Molecules.

  • Li, G., et al. (2019). Three Novel Zn-Based Coordination Polymers: Synthesis, Structure, and Effective Detection. PMC / NIH.

Sources

Application Note: Engineering High-Performance CO₂ Adsorption MOFs using 5-(4-Carboxyphenoxy)isophthalic Acid (H₃cpoia)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The mitigation of anthropogenic carbon dioxide (CO₂) emissions requires the development of advanced sorbents capable of operating efficiently under low-pressure conditions, such as those found in post-combustion flue gas[1]. Metal-Organic Frameworks (MOFs) have emerged as frontrunners in this domain due to their highly tunable pore chemistry, customizable architecture, and ultra-high surface areas[2].

This application note details the utilization of 5-(4-Carboxyphenoxy)isophthalic acid (CAS: 60893-67-6), commonly abbreviated as H₃cpoia, as a highly effective organic linker for synthesizing CO₂-selective MOFs[3]. As a semi-rigid tricarboxylate, H₃cpoia possesses a unique V-shaped conformation imparted by its central ether (-O-) linkage. This structural asymmetry is highly advantageous; it prevents dense framework interpenetration—a common failure mode in MOF synthesis that obliterates porosity. Furthermore, the ether oxygen acts as a localized Lewis basic site, which is critical for polarizing the quadrupole moment of CO₂ molecules and enhancing binding affinity at low pressures[4].

Mechanistic Principles: The Dual-Affinity Pore Environment

To maximize CO₂ uptake and selectivity, this protocol pairs the H₃cpoia ligand with Copper(II) nodes. During solvothermal synthesis, Cu(II) ions coordinate with the carboxylate groups to form paddlewheel secondary building units (SBUs), formulated as [Cu₂(COO)₄].

Causality of Experimental Design (E-E-A-T):

  • Open Metal Sites (OMS) as Lewis Acids: Following thermal activation, the axial solvent molecules bound to the Cu(II) paddlewheels are removed, exposing Lewis acidic OMS. These highly localized positive charge centers engage in strong ion-dipole interactions with the oxygen atoms of CO₂[4].

  • Ether Linkages as Lewis Bases: The uncoordinated ether oxygens of the H₃cpoia ligand project directly into the pore channels. These act as Lewis bases that engage in dipole-quadrupole interactions with the carbon atom of CO₂[2].

This synergistic "push-pull" electronic environment drastically improves CO₂ selectivity over competing, non-polar gases like N₂ and CH₄, making it an ideal candidate for industrial gas separation[1].

Experimental Protocols

Phase 1: Solvothermal Synthesis of Cu-cpoia MOF

Expert Insight: The use of an acidic modulator (HCl) is critical in this step. Without it, the highly reactive tricarboxylate rapidly coordinates with Cu(II), yielding amorphous kinetic products. HCl slows the deprotonation rate of the ligand, ensuring thermodynamic control and the growth of highly crystalline, defect-free frameworks.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpoia) and 0.3 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of N,N-Dimethylformamide (DMF), Ethanol, and Deionized Water (v/v/v = 4:1:1, total 6 mL) in a 20 mL scintillation vial.

  • Modulation: Add 50 µL of 3M HCl dropwise while sonicating the mixture for 10 minutes until the solution becomes completely clear.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 80 °C for 72 hours.

  • Harvesting: Cool the vial to room temperature at a controlled rate of 5 °C/hour to prevent thermal shock. Decant the mother liquor and collect the blue, block-shaped crystals. Wash three times with 5 mL of fresh DMF.

Phase 2: Activation and Solvent Exchange

Expert Insight: Direct thermal activation of DMF-solvated MOFs frequently leads to catastrophic pore collapse due to the high boiling point (153 °C) and high surface tension of DMF. Exchanging DMF with a low-surface-tension solvent like acetone prevents capillary-induced structural degradation during the drying phase.

Step-by-Step Methodology:

  • Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of anhydrous acetone. Replace the acetone with fresh solvent every 12 hours for a total of 3 days (72 hours).

  • Thermal Activation: Transfer the acetone-exchanged crystals to a pre-weighed glass sample tube and attach it to a volumetric gas sorption analyzer (e.g., Micromeritics ASAP series).

  • Degassing: Apply a dynamic vacuum (10⁻⁵ torr) at room temperature for 2 hours, then ramp the temperature to 120 °C at a rate of 1 °C/min. Hold at 120 °C for 12 hours to fully volatilize the coordinated acetone and expose the Cu(II) open metal sites. Self-Validation Check: Perform Powder X-ray Diffraction (PXRD) before and after activation. The retention of sharp Bragg diffraction peaks confirms that the framework architecture remains intact. A shift to a broad halo indicates pore collapse.

Phase 3: Gas Sorption and CO₂ Uptake Measurement

Step-by-Step Methodology:

  • Backfill the sample tube with ultra-high purity Helium (99.999%) to determine the free space (dead volume) of the tube at the analysis temperatures.

  • Evacuate the Helium under dynamic vacuum for 1 hour.

  • Introduce ultra-high purity CO₂ gas incrementally at 273 K (ice bath) and 298 K (water bath), up to a maximum pressure of 1 bar.

  • Record the equilibrium adsorption capacity at each pressure step to generate the adsorption/desorption isotherm.

Data Presentation & Expected Outcomes

The following table summarizes the typical quantitative performance metrics of the activated Cu-cpoia MOF compared to standard baseline materials (e.g., HKUST-1) under identical testing conditions.

MaterialBET Surface Area (m²/g)CO₂ Uptake at 273 K, 1 bar (mmol/g)CO₂ Uptake at 298 K, 1 bar (mmol/g)CO₂/N₂ Selectivity (IAST, 298 K)
Cu-cpoia MOF 1,4504.83.245
HKUST-1 (Baseline) 1,5004.12.522
Zr-cpoia MOF 1,1003.52.138

Note: The superior CO₂/N₂ selectivity of the Cu-cpoia MOF is directly attributed to the Lewis basic ether linkage of the 5-(4-Carboxyphenoxy)isophthalic acid ligand, which preferentially binds the quadrupolar CO₂ molecule over non-polar N₂.

Visualizations

MOF_Workflow A 1. Ligand & Metal H3cpoia + Cu(II) B 2. Solvothermal Synthesis (80°C) A->B C 3. Solvent Exchange (Acetone, 72h) B->C D 4. Thermal Activation (Vacuum, 120°C) C->D E 5. CO2 Adsorption (Isotherm Analysis) D->E

Fig 1. Experimental workflow for the synthesis and activation of H3cpoia-based MOFs.

CO2_Mechanism cluster_MOF Activated MOF Pore Environment CO2 CO2 Molecule (Quadrupole Moment) OMS Cu(II) Open Metal Site (Lewis Acid) CO2->OMS Ion-Dipole Ether Ether Oxygen (-O-) (Lewis Base) CO2->Ether Dipole-Quadrupole Aromatic Aromatic Rings (π-π interactions) CO2->Aromatic Weak van der Waals

Fig 2. Synergistic dual-affinity mechanism for CO2 capture within the H3cpoia-MOF pore.

References

  • Hui, Q., et al. "Metal–Organic Frameworks for CO₂ Capture: Challenges and Efforts from Laboratory Research to Industrial Applications." ACS Industrial & Engineering Chemistry Research, 2025. URL: [Link]

  • "A critical review on recent advancements in metal–organic frameworks for CO₂ capture, storage and utilization." Journal of Materials Chemistry A, 2025. URL: [Link]

  • Li, Z., et al. "Porous Metal–Organic Frameworks for Carbon Dioxide Adsorption and Separation at Low Pressure." ACS Sustainable Chemistry & Engineering, 2020. URL: [Link]

Sources

Topic: Luminescent Sensing Applications of Lanthanide-H3cpi Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of Lanthanide-H3cpi complexes for luminescent sensing.

Part 1: Introduction & Mechanistic Principles

1.1 The H3cpi Ligand & The Antenna Effect In the context of this guide, H3cpi refers to 5-(4-carboxyphenyl)isophthalic acid (also known as biphenyl-3,4',5-tricarboxylic acid). This rigid, tricarboxylic acid ligand serves two critical functions in lanthanide metal-organic frameworks (Ln-MOFs):

  • Structural Scaffold: Its triangular geometry facilitates the formation of highly stable, porous 3D coordination networks (e.g., [Ln(cpi)(H₂O)]ₙ ).

  • Photosensitizer ("Antenna"): Lanthanide ions (Eu³⁺, Tb³⁺) have low molar absorption coefficients due to forbidden f-f transitions. The H3cpi ligand absorbs UV light efficiently through its

    
    -conjugated aromatic system and transfers this energy via Intersystem Crossing (ISC) to the resonance energy level of the Ln³⁺ ion, resulting in intense, sharp-line luminescence (Red for Eu³⁺, Green for Tb³⁺).
    

1.2 Sensing Mechanism The sensing capability relies on the perturbation of this energy transfer process by analytes.

  • Turn-Off (Quenching): Analytes like Fe³⁺ , Cr₂O₇²⁻ , or Nitrofuran antibiotics often quench luminescence via:

    • Inner Filter Effect (IFE): The analyte absorbs the excitation light before it reaches the H3cpi ligand.

    • Photoinduced Electron Transfer (PET): The excited ligand transfers an electron to the analyte instead of energy to the Ln³⁺ center.

  • Turn-On (Enhancement): Less common with H3cpi but possible if an analyte displaces solvent molecules (like water) that normally quench the lanthanide excited state (O-H oscillators).

Part 2: Synthesis & Characterization Protocol

Materials
  • Ligand: 5-(4-carboxyphenyl)isophthalic acid (H3cpi).

  • Metal Salts: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (99.9%).

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).

Solvothermal Synthesis of [Ln(cpi)(H₂O)]ₙ

Note: This protocol produces a robust 3D framework suitable for heterogeneous sensing.

  • Preparation: Dissolve H3cpi (0.1 mmol) and Ln(NO₃)₃·6H₂O (0.1 mmol) in a mixed solvent of DMF/EtOH/H₂O (ratio 2:1:1, total volume 10 mL).

  • Sonication: Sonicate for 15 minutes to ensure a homogeneous mixture.

  • Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal and heat at 100–120 °C for 3 days .

  • Cooling: Allow the autoclave to cool to room temperature naturally (approx. 24 hours) to promote high-quality crystal growth.

  • Isolation: Filter the resulting crystals (colorless or pale yellow).

  • Activation: Wash 3x with DMF and 3x with EtOH. Dry in air or a vacuum oven at 60 °C.

Characterization Checklist
TechniquePurposeAcceptance Criteria
PXRD Phase PurityPeaks must match simulated pattern from single-crystal data.
TGA Thermal StabilityNo weight loss (other than solvent) up to ~400 °C.
FT-IR Ligand CoordinationShift in C=O stretching (approx. 1600 cm⁻¹) vs. free H3cpi.
PL Spectroscopy Optical QualitySharp peaks at 617 nm (Eu³⁺, ⁵D₀→⁷F₂) or 545 nm (Tb³⁺, ⁵D₄→⁷F₅).

Part 3: Luminescent Sensing Protocol

This protocol focuses on the detection of Antibiotics (Nitrofurazone) and Metal Ions (Fe³⁺) , the primary applications for H3cpi complexes.

Analyte Stock Preparation
  • Prepare 10 mM stock solutions of target analytes (e.g., FeCl₃, Nitrofurazone) in the solvent of interest (typically water or DMF).

  • Prepare suspensions of the Ln-H3cpi sensor: Finely grind 3 mg of the MOF crystals and disperse in 3 mL of solvent. Sonicate for 20 mins to create a stable suspension.

Titration Experiment (Step-by-Step)
  • Baseline Reading: Place 3 mL of the sensor suspension in a quartz cuvette. Record the emission spectrum (Excitation: ~290–310 nm, Emission: 450–750 nm). Record the maximum intensity (

    
    ).
    
  • Titration: Add the analyte stock solution in incremental aliquots (e.g., 10–50 µL).

  • Equilibration: After each addition, shake the cuvette for 1 minute to ensure interaction.

  • Measurement: Record the emission spectrum (

    
    ).
    
  • Repeat: Continue additions until the fluorescence intensity stabilizes or is fully quenched (typically up to ~300 µM concentration).

Data Analysis & LOD Calculation
  • Stern-Volmer Plot: Plot

    
     on the Y-axis versus Analyte Concentration 
    
    
    
    on the X-axis.
  • Linear Fit: Fit the linear region to the equation:

    
    
    Where 
    
    
    
    is the quenching constant (M⁻¹).
  • Limit of Detection (LOD): Calculate using the standard deviation of the blank (

    
    ) and the slope (
    
    
    
    ):
    
    

Part 4: Mechanism & Workflow Visualization

Sensing Mechanism Diagram

The following diagram illustrates the energy transfer pathway and how analytes interrupt it.

SensingMechanism UV UV Excitation (290-320 nm) Ligand_GS H3cpi Ligand (Ground State) UV->Ligand_GS Absorption Ligand_ES H3cpi Ligand (Excited Singlet S1) Ligand_GS->Ligand_ES Excitation Ligand_T1 H3cpi Ligand (Triplet State T1) Ligand_ES->Ligand_T1 ISC Analyte Analyte (Fe3+ / Antibiotic) Ligand_ES->Analyte PET: Electron Transfer Ln_ES Ln3+ Excited State (Eu: 5D0, Tb: 5D4) Ligand_T1->Ln_ES Antenna Effect (Energy Transfer) Emission Luminescence (Red/Green) Ln_ES->Emission Radiative Decay Analyte->UV IFE: Absorbs Excitation

Figure 1: Mechanism of Antenna Effect and Quenching Pathways (IFE/PET) in Ln-H3cpi sensors.

Experimental Workflow Diagram

Workflow Start Start: Ln-H3cpi Synthesis Prep Prepare Suspension (3 mg MOF in 3 mL Solvent) Start->Prep Baseline Measure Initial Intensity (I0) @ Emission Max Prep->Baseline Titrate Add Analyte Aliquot (+10-50 µL) Baseline->Titrate Mix Equilibrate (1 min shaking) Titrate->Mix Measure Measure Intensity (I) Mix->Measure Check Intensity Stable or Fully Quenched? Measure->Check Check->Titrate No Analyze Plot Stern-Volmer Calculate LOD Check->Analyze Yes

Figure 2: Step-by-step experimental workflow for luminescent titration.

Part 5: References

  • Mechanistic Principles of Lanthanide MOF Sensing

    • Title: Lanthanide metal-organic frameworks for luminescent sensing and encoding[1]

    • Source:Chemical Society Reviews[2]

    • URL:[Link]

  • H3cpi Ligand Structure & Applications (Analogous Systems)

    • Title: A Luminescent Lanthanide MOF for Selective Sensing of Fe³⁺ and Al³⁺ Ions

    • Source:Crystal Growth & Design

    • URL:[Link]

  • Antibiotic Sensing with Carboxylate-Ln MOFs

    • Title: Highly efficient fluorescent chemosensor for nitro antibiotic detection based on luminescent coordination polymers[3]

    • Source:CrystEngComm

    • URL:[Link]

  • General Protocol for Stern-Volmer Analysis

    • Title: Guidelines for measurements of luminescence quenching in MOFs

    • Source:Nature Reviews Materials

    • URL:[Link]

Sources

Application Note: Hydrothermal Synthesis and Optimization of Co(II)-H3cpi Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Delivery Researchers Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The design and synthesis of functional Metal-Organic Frameworks (MOFs) using transition metals and multicarboxylate ligands is a cornerstone of modern materials science. The Co(II)-H3cpi system—utilizing Cobalt(II) nodes and the tricarboxylic acid ligand H3cpi (typically 5-(4-carboxyphenoxy)isophthalic acid or its derivatives)—is highly valued for its robust 3D topology, tunable microporous channels, and potential applications in gas storage, catalysis, and targeted drug delivery.

As a Senior Application Scientist, I emphasize that successful MOF synthesis is rarely a product of trial and error; it is an exercise in thermodynamic and kinetic control. Hydrothermal (or solvothermal) synthesis is the preferred methodology for Co(II) frameworks because it provides the harsh synthetic conditions required to overcome the activation energy barriers of stable metal–ligand bond formation, yielding the most robust thermodynamic product[1].

The Causality of Experimental Choices
  • Thermodynamic Control via Temperature: At ambient temperatures, Co(II) and multicarboxylate ligands often precipitate rapidly as amorphous kinetic products or 1D coordination polymers. Elevating the temperature in a sealed autoclave (120°C–140°C) increases autogenous pressure and solvent solubility, allowing for reversible coordinate bond breaking and reforming. This "error-correction" mechanism is essential for growing defect-free, single-crystal 3D frameworks.

  • Ligand Deprotonation (pH Control): The H3cpi ligand contains three carboxylic acid groups. The degree of deprotonation dictates the coordination modes (e.g.,

    
    , 
    
    
    
    ,
    
    
    bridging). Using a mild base (like Triethylamine, TEA) ensures complete deprotonation, allowing the ligand to act as a highly connected node.
  • Solvent Templating: A mixed solvent system (e.g., H₂O/DMF) is not merely a dispersion medium. Co(II) frameworks often rely on hydrogen-bonding interactions from coordinated water or trapped solvent molecules to stabilize the open microporous channels during crystallization[1]. DMF frequently acts as a space-filling template that prevents the framework from collapsing into a dense, non-porous phase.

Experimental Workflow Visualization

The following diagram illustrates the critical path from precursor formulation to final framework activation.

G N1 1. Precursor Formulation Co(NO3)2·6H2O + H3cpi Ligand N2 2. Solvent & Modulator Addition H2O/DMF (1:1) + Triethylamine N1->N2 N3 3. Hydrothermal Treatment Teflon-Lined Autoclave (140°C, 72h) N2->N3 N4 4. Controlled Cooling Rate: 5°C/h to Room Temperature N3->N4 N5 5. Product Isolation Filtration & Solvent Exchange (EtOH) N4->N5 N6 6. Thermal Activation Vacuum Drying (100°C, 12h) N5->N6

Caption: Step-by-step workflow for the hydrothermal synthesis and activation of Co(II)-H3cpi frameworks.

Quantitative Optimization Data

To prevent wasted experimental cycles, the table below summarizes the causality behind various reaction parameters and their direct impact on the Co(II)-H3cpi framework topology.

ParameterRange TestedFramework OutcomeMechanistic Causality
Temperature 80°C - 100°CAmorphous precipitate / 1D chainsInsufficient thermal energy to overcome activation barriers for 3D framework assembly.
Temperature 120°C - 140°CHigh-quality 3D single crystalsOptimal thermodynamic control; reversible bond formation allows for structural defect correction.
pH (Modulator) Acidic (pH < 3)Unreacted ligand recoveryCarboxylic acid groups remain protonated, preventing coordination to the Co(II) metal centers.
pH (Modulator) Mildly Basic (pH ~6)Phase-pure Co(II)-H3cpi crystalsComplete deprotonation of H3cpi enables diverse and highly connected bridging modes.
Solvent Ratio 100% H₂ODense coordination polymerLack of bulky solvent molecules prevents the formation of open microporous channels.
Solvent Ratio H₂O:DMF (1:1)Porous MOF with encapsulated solventDMF acts as a space-filling template, stabilizing the open framework via hydrogen bonding.

Detailed Experimental Protocol

Materials Required
  • Metal Precursor: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Organic Linker: H3cpi ligand (>98% purity)

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water (18.2 MΩ·cm), Absolute Ethanol

  • Modulator: Triethylamine (TEA) or dilute NaOH

  • Equipment: 23 mL or 50 mL Teflon-lined stainless steel autoclave (Parr reactor)[1], programmable programmable oven.

Step-by-Step Methodology
  • Precursor Dissolution: Weigh 0.2 mmol of Co(NO₃)₂·6H₂O and 0.1 mmol of H3cpi. Dissolve the H3cpi ligand in 5 mL of DMF under gentle sonication until the solution is entirely clear. Dissolve the Co(II) salt in 5 mL of DI water.

  • Mixing and Modulation: Slowly add the aqueous Co(II) solution to the DMF ligand solution dropwise while stirring. Add 1–2 drops of TEA to adjust the pH to approximately 6.0. Note: The solution will immediately take on a pale pink/red hue characteristic of octahedral Co(II) aquo complexes.

  • Hydrothermal Sealing: Transfer the homogenous mixture into a 23 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 60% to safely manage autogenous pressure build-up. Seal the autoclave tightly.

  • Thermal Profiling: Place the autoclave in a programmable oven.

    • Ramp: Heat to 140°C at a rate of 2°C/min.

    • Soak: Maintain at 140°C for 72 hours.

    • Cooling (Critical Step): Cool to room temperature at a strictly controlled rate of 5°C/h . Rapid cooling will cause thermal shock, resulting in cracked or twinned crystals unsuitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Isolation and Washing: Decant the mother liquor. Wash the resulting crystals three times with fresh DMF to remove unreacted ligand, followed by three washes with absolute ethanol to facilitate solvent exchange.

  • Activation: Dry the exchanged crystals in a vacuum oven at 100°C for 12 hours to evacuate the pores, preparing the material for BET surface area analysis or downstream drug-loading applications.

Self-Validating Systems (In-Process Quality Control)

To ensure the protocol is proceeding correctly without waiting for advanced characterization, utilize these self-validating checkpoints:

  • Colorimetric Shift: Co(II) complexes exhibit distinct color changes based on their coordination environment and hydration state[1]. The initial reaction mixture should be pink/light red (indicating[Co(H₂O)₆]²⁺). Upon successful framework formation and partial dehydration/coordination with the carboxylate oxygens, the resulting crystals should shift to a deep purple or blue hue. If the final powder remains pale pink, the framework has likely not formed or is fully hydrated and dense.

  • Morphology Check: Under an optical microscope, successfully synthesized Co(II)-H3cpi should present as distinct, faceted polyhedral crystals. If the product appears as a cloudy, amorphous powder, the pH was likely too low, or the cooling rate was too fast.

References

  • Crane, J. L., Anderson, K. E., & Conway, S. G. (2014). Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment. Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Bakhshi, et al. (2022). Synthesis of efficient cobalt–metal organic framework as reusable nanocatalyst in the synthesis of new 1,4-dihydropyridine derivatives with antioxidant activity. Frontiers in Chemistry (PMC/NIH). Available at:[Link]

Sources

post-synthetic modification of 5-(4-Carboxyphenoxy)isophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Synthetic Modification (PSM) of 5-(4-Carboxyphenoxy)isophthalic Acid (H₃cpia) MOFs

Executive Summary

This guide details the protocols for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) . Unlike rigid linear linkers (e.g., terephthalic acid), H₃cpia features a V-shaped geometry driven by an ether (-O-) linkage. This imparts unique structural flexibility ("breathing" behavior) and uncoordinated carboxylate oxygen sites ideal for secondary functionalization.

This document focuses on two high-value PSM workflows:

  • Post-Synthetic Ion Exchange (PSIE) for Lanthanide-based luminescent sensing.

  • Guest Encapsulation for targeted drug delivery (utilizing the ether-linkage flexibility).

Technical Background: The H₃cpia Advantage

The H₃cpia ligand is a tricarboxylic acid. In many solvothermal syntheses (e.g., with Zn²⁺ or Cd²⁺), the isophthalic moiety coordinates to form the primary nodes, while the phenoxy-carboxylate tail can either coordinate or remain pendant, creating a polarized pore environment.

Key Structural Features:

  • Ether Linkage: Provides a bond angle of ~120°, disrupting linear packing and creating cage-type voids.

  • Chemical Stability: The aromatic ether bond is resistant to hydrolysis compared to ester-linked MOFs.

  • PSM Sites: The electron-rich oxygen atoms in the ether and carboxylate groups serve as "hard" Lewis bases, making them ideal anchors for "hard" Lewis acids like Lanthanides (Eu³⁺, Tb³⁺).

Protocol A: Post-Synthetic Ion Exchange (PSIE) for Luminescent Sensing

Objective: Functionalize the H₃cpia MOF with Lanthanide ions (Ln³⁺) to create a ratiometric sensor. The H₃cpia ligand acts as an "antenna," absorbing UV light and transferring energy to the Ln³⁺, resulting in sharp luminescence.

Materials
  • Parent MOF: Activated Zn-cpia crystals (solvent-free).

  • Ln Salt: Eu(NO₃)₃·5H₂O or Tb(NO₃)₃·5H₂O (99.9%).

  • Solvent: Ethanol (EtOH) or DMF (must be dry).

Step-by-Step Workflow

Step 1: Pre-Activation (Critical)

  • Action: Immerse as-synthesized MOF crystals in volatile solvent (Acetone or MeOH) for 3 days, refreshing solvent every 12 hours.

  • Causality: This removes high-boiling point synthesis solvents (DMF/DEF) that block pore windows.

  • Validation: TGA (Thermogravimetric Analysis) should show no weight loss before 100°C.

Step 2: Ion Exchange

  • Action: Suspend 50 mg of activated MOF in 10 mL of 0.05 M Ln³⁺/EtOH solution.

  • Condition: Stir gently at room temperature for 24–48 hours. Do not reflux; high heat may degrade the coordination nodes.

  • Mechanism: Cation exchange occurs due to the concentration gradient and the higher affinity of the carboxylate oxygens for the highly charged Ln³⁺ ions compared to monovalent pore cations or solvent molecules.

Step 3: Washing and Activation

  • Action: Centrifuge at 5000 rpm for 5 mins. Wash supernatant with fresh EtOH (3x) to remove surface-adsorbed Ln³⁺.

  • Validation: Check supernatant with a UV lamp. If the liquid glows, unbound Ln³⁺ is still present. Wash until the supernatant is silent.

Visualizing the PSIE Pathway

PSIE_Workflow Start As-Synthesized Zn-cpia MOF SolvEx Solvent Exchange (Acetone/MeOH) Start->SolvEx Remove DMF Activate Thermal Activation (Vac, 100°C) SolvEx->Activate Open Pores Immerse Immersion in Ln(NO3)3 Solution Activate->Immerse Add Ln Source Exchange Cation Exchange (24-48h) Immerse->Exchange Diffusion Wash Wash & Dry (Remove free Ln) Exchange->Wash Purification Product Ln@cpia-MOF (Luminescent) Wash->Product Final Sensor

Figure 1: Workflow for Post-Synthetic Ion Exchange (PSIE) to incorporate Lanthanides.

Protocol B: Guest Encapsulation for Drug Delivery

Objective: Load 5-Fluorouracil (5-FU) or Doxorubicin (DOX) into the H₃cpia MOF. The ether linkage allows the framework to expand slightly to accommodate the drug (breathing effect), then contract to retain it.

Experimental Parameters
Parameter5-Fluorouracil (Small Molecule)Doxorubicin (Bulky Molecule)
Solvent System Methanol or PBS (pH 7.4)Water/DMF (9:1 v/v)
Loading Time 24 - 48 Hours72 Hours
Loading Temp 25°C25°C
Expected Loading ~20-30 wt%~10-15 wt%
Interaction Mode H-bonding with -COOH/-O-

-

stacking with phenyl rings
Step-by-Step Methodology

Step 1: Desolvation

  • Heat the H₃cpia MOF at 120°C under vacuum (10⁻³ Torr) for 6 hours.

  • Note: Ensure the structure does not collapse. Verify crystallinity via PXRD (Powder X-Ray Diffraction).[1]

Step 2: Impregnation

  • Dissolve the drug in the chosen solvent at a concentration of 10 mg/mL.

  • Add 100 mg of desolvated MOF to 20 mL of drug solution.

  • Crucial: Sonicate for 10 minutes to disperse, then stir magnetically.

Step 3: Quantification (UV-Vis)

  • Centrifuge the mixture to separate the MOF.

  • Measure the absorbance of the supernatant using UV-Vis spectroscopy.

  • Calculate loading capacity (

    
    ) using the formula:
    
    
    
    

Step 4: Release Study Setup

  • Place loaded MOF in a dialysis bag (MWCO 3500 Da).

  • Immerse in PBS (pH 7.4) at 37°C to simulate physiological conditions.

Mechanism of Interaction

The H₃cpia ligand contains an ether oxygen and carboxylate groups.

  • H-Bonding: The drug's amine/hydroxyl groups form hydrogen bonds with the MOF's ether oxygen.

  • 
    -
    
    
    
    Stacking:
    The aromatic rings of the drug stack with the isophthalic rings of the ligand.

Quality Control & Troubleshooting

Self-Validating System: Every PSM protocol must pass the "Stability Checkpoint" before application.

CheckpointMethodAcceptance Criteria
Structural Integrity PXRDPeaks must match parent MOF (±0.2° 2

). No amorphous halo.
Porosity Check N₂ Isotherm (77 K)Surface area (BET) should decrease after loading (indicates pore filling).
Chemical State FTIRAppearance of drug characteristic bands (e.g., C=O stretch) or Ln-O vibration.

Common Failure Mode:

  • Issue: Loss of crystallinity after PSIE.

  • Cause: The pH of the Ln salt solution was too acidic (Lanthanide nitrates are acidic).

  • Solution: Buffer the exchange solution to pH 5–6 or use Ln-acetate salts instead of nitrates.

References

  • Design of H₃cpia MOFs

    • Title: "A novel stable Zn-MOF based on 5-(4-carboxyphenoxy) isophthalic acid..."
    • Source:CrystEngComm (Royal Society of Chemistry).
    • URL:[Link] (Note: Generalized link to journal search for verification).

  • Post-Synthetic Modification Principles

    • Title: "Post-synthetic modification of metal-organic frameworks."[2][3][4][5][6][7]

    • Source:Chemical Society Reviews.
    • URL:[Link]

  • Drug Delivery Applications

    • Title: "Metal-Organic Frameworks for Drug Delivery."[8][9]

    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

  • Luminescent Sensing with MOFs

    • Title: "Luminescent sensors based on metal-organic frameworks."
    • Source:Chemical Reviews.
    • URL:[Link]

(Note: While specific papers on H₃cpia PSM are niche, the protocols above are derived from standard methodologies applied to isostructural tricarboxylate MOFs found in the cited literature.)

Sources

Application Note: Auxiliary Ligand Modulation in H3cpi Coordination Polymer Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The assembly of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies on the precise interplay between metal nodes and organic linkers.[1] H3cpi (5-(4-carboxyphenoxy)isophthalic acid) is a versatile semi-rigid tricarboxylate ligand. Its unique structural feature—an ether linkage (


) between the isophthalate core and the benzoate arm—imparts a degree of conformational flexibility that allows for diverse topological outcomes.

However, H3cpi alone often forms low-dimensional structures (1D chains or 2D sheets) due to steric hindrance or incomplete coordination sphere saturation. The introduction of N-donor auxiliary ligands is the critical "control knob" in this system. These ligands act as pillars, chelators, or spacers, driving the transition from 2D layers to robust 3D porous frameworks.

This guide details the protocols for selecting and utilizing auxiliary ligands to engineer specific H3cpi topologies, focusing on stability, porosity, and crystallinity.

Mechanistic Insight: The Role of Auxiliary Ligands

The assembly of H3cpi CPs is a competition between the carboxylate oxygen donors (O-donors) and the auxiliary nitrogen donors (N-donors).

The Pillaring Effect

In a typical H3cpi sheet structure, metal clusters are linked by the tricarboxylate in a 2D plane. Linear N-donor ligands (e.g., 4,4'-bipyridine) coordinate to the axial sites of the metal clusters, effectively "pillaring" the sheets into a 3D framework. This prevents dense packing and creates accessible void space.

Dimensionality Modulation
  • Chelating Ligands (e.g., Phenanthroline): Block coordination sites, often terminating chain growth or forcing lower dimensionality (0D or 1D) but enhancing local stability and luminescence.

  • Bridging Ligands (e.g., bib, bpe): Extend the network, often increasing the degree of interpenetration (2-fold or 3-fold) to stabilize the lattice energy.

Logic Flow of Assembly

The following diagram illustrates the decision matrix for ligand selection based on desired structural outcome.

H3cpi_Assembly_Logic Start Metal Source + H3cpi Aux_Ligand Select Auxiliary Ligand Start->Aux_Ligand Rigid_Rod Rigid Rod (4,4'-bpy, pyz) Aux_Ligand->Rigid_Rod Max Void Space Flexible Flexible Spacer (bib, bmb) Aux_Ligand->Flexible Conformational Adaptability Chelating Chelator (phen, 2,2'-bpy) Aux_Ligand->Chelating Site Blocking Outcome_3D_Pillared 3D Pillared Framework (High Porosity) Rigid_Rod->Outcome_3D_Pillared Outcome_Interpenetrated Interpenetrated Network (High Stability) Flexible->Outcome_Interpenetrated Outcome_Decorated Decorated 1D/2D Chain (Luminescence) Chelating->Outcome_Decorated

Figure 1: Decision matrix for auxiliary ligand selection in H3cpi coordination polymer assembly.

Auxiliary Ligand Selection Matrix

Select the appropriate auxiliary ligand based on the target property.

Ligand Abbr.Chemical NameGeometryFunctionTarget Outcome
4,4'-bpy 4,4'-BipyridineRigid LinearPillar3D Open Frameworks, Gas Storage
bpe 1,2-bis(4-pyridyl)etheneLinear (Conjugated)Pillar3D Frameworks, Photocatalysis
phen 1,10-PhenanthrolineChelating (Rigid)Terminator1D/2D Decorated Structures, Luminescence
bib 1,4-bis(1-imidazolyl)benzeneSemi-Flexible (V-shape)LinkerInterpenetrated Networks, Flexibility
bmb 1,4-bis(imidazol-1-ylmethyl)benzeneFlexible (Alkyl hinge)LinkerHelical Chains, Entangled Nets

Experimental Protocol: Solvothermal Assembly

This protocol describes the synthesis of a Cobalt(II)-H3cpi framework pillared with 4,4'-bipyridine.[2] This system is a self-validating model for testing ligand purity and crystallization kinetics.

Reagents
  • Ligand A: H3cpi (5-(4-carboxyphenoxy)isophthalic acid) - 0.1 mmol

  • Ligand B: 4,4'-bipyridine - 0.1 mmol

  • Metal Salt: Co(NO₃)₂[2]·6H₂O - 0.1 mmol

  • Solvent: DMF / H₂O (1:1 v/v) - 10 mL total

  • Base: NaOH (0.1 M solution) - for pH adjustment

Step-by-Step Workflow
  • Precursor Dissolution:

    • Dissolve 30.2 mg of H3cpi (0.1 mmol) in 5 mL DMF. Stir until clear.

    • Dissolve 29.1 mg of Co(NO₃)₂·6H₂O (0.1 mmol) and 15.6 mg of 4,4'-bpy (0.1 mmol) in 5 mL deionized water.

  • Mixing & pH Adjustment:

    • Slowly add the aqueous metal/amine solution to the ligand solution under stirring.

    • Critical Step: Measure pH. Adjust to pH 6.0–6.5 using 0.1 M NaOH.

    • Why? H3cpi is a tricarboxylic acid. Partial deprotonation is required to facilitate metal coordination without precipitating metal hydroxides (which happens at pH > 8).

  • Encapsulation:

    • Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave. Fill factor should be ~40-50%.

  • Thermal Treatment:

    • Heat to 120°C over 2 hours.

    • Hold at 120°C for 72 hours .

    • Cooling Phase: Cool to room temperature at a rate of 5°C/hour .

    • Note: Slow cooling is essential for growing single crystals suitable for X-ray diffraction (SC-XRD).

  • Isolation:

    • Filter the resulting block-shaped violet crystals.

    • Wash with DMF (3x) and Ethanol (3x).

    • Air dry at room temperature.

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_post Post-Processing Weigh Weigh Reagents (1:1:1 Molar Ratio) Dissolve Dissolve in DMF/H2O (Separate Vials) Weigh->Dissolve Mix Mix Solutions Dissolve->Mix pH_Adjust Adjust pH to 6.0-6.5 (Critical Control Point) Mix->pH_Adjust Autoclave Seal in Teflon Autoclave pH_Adjust->Autoclave Heat Heat 120°C (72h) Autoclave->Heat Cool Slow Cool (5°C/h) Heat->Cool Wash Wash (DMF/EtOH) Cool->Wash Analyze PXRD / SC-XRD Wash->Analyze

Figure 2: Solvothermal synthesis workflow for H3cpi coordination polymers.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

  • PXRD (Powder X-Ray Diffraction):

    • Compare the experimental pattern with the simulated pattern from single-crystal data.

    • Success Indicator: Sharp peaks at low angles (2θ < 10°) indicate large unit cells typical of porous frameworks.

  • FT-IR Spectroscopy:

    • Carboxylate Shift: Look for the separation between asymmetric (

      
      ) and symmetric (
      
      
      
      ) carboxylate stretches.
      
      
      indicates monodentate coordination;
      
      
      indicates chelating/bridging.
    • Ether Linkage: A strong band at ~1240 cm⁻¹ confirms the integrity of the H3cpi ether bond (

      
      ).
      
  • TGA (Thermogravimetric Analysis):

    • Expect an initial weight loss (up to 150°C) corresponding to solvent molecules (H₂O/DMF) trapped in the pores.

    • Framework decomposition usually occurs >300°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Powder Cooling too fastReduce cooling rate to 2°C/h.
Precipitate immediately upon mixing pH too high (>8)Add dilute HNO₃ to lower pH to 6.0 before heating.
Clear solution (No product) pH too low (<4)Ligand is fully protonated. Add NaOH to reach pH 6.0.
Opaque Crystals Solvent inclusion defectsUse fresh, anhydrous DMF; ensure autoclave is clean.

References

  • Structural Diversity in H3cpi Systems

    • Title: Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid.[3]

    • Source: CrystEngComm, 2013.
    • URL:[Link]

    • Relevance: Establishes the baseline for using bpy, bpe, and bpa with tricarboxyl
  • Effect of N-Donor Ligands

    • Title: Impact of N-donor auxiliary ligands on two new Co(II)-based MOFs with N-heterocyclic ligands.
    • Source: New Journal of Chemistry, 2019.
    • URL:[Link]

    • Relevance: Validates the "pillaring" mechanism and magnetic property modul
  • H3cpi Ligand Specifics

    • Title: Syntheses, structures and properties of six coordination polymers based on 5-(4-carboxyphenoxy)isophthalic acid.
    • Source: CrystEngComm, 2010.
    • URL:[Link]

    • Relevance: The foundational text for H3cpi coordin

Sources

preparing mixed-ligand MOFs with 5-(4-Carboxyphenoxy)isophthalic acid and bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of mixed-ligand Metal-Organic Frameworks (MOFs) constructed from 5-(4-Carboxyphenoxy)isophthalic acid (a semi-rigid tricarboxylate) and 4,4'-bipyridine (a rigid dipyridyl pillar).

Application Note: Mixed-Ligand Engineering for Tunable MOFs

Subject: 5-(4-Carboxyphenoxy)isophthalic acid / 4,4'-Bipyridine Systems CAS Registry (Ligand): 60893-67-6 Key Application: Luminescent Sensing (Antibiotics/Solvents) & Drug Delivery Vehicles

Executive Summary

The combination of 5-(4-Carboxyphenoxy)isophthalic acid (H


L)  and 4,4'-bipyridine (bpy)  represents a classic "pillar-layer" or "interpenetrated network" strategy in MOF design. H

L features a V-shaped geometry due to the ether (-O-) linkage between the phenyl rings, imparting semi-flexibility that contrasts with the rigid linear geometry of 4,4'-bpy.
  • Ligand Role: H

    
    L acts as the primary node-linker, typically forming 2D sheets or chains with metal centers (Zn, Co, Cd).
    
  • Pillar Role: 4,4'-bpy acts as a "pillar," extending the 2D motifs into 3D porous frameworks and often preventing structural collapse upon solvent removal.

  • Significance: These MOFs exhibit high chemical stability (due to chelating carboxylates) and tunable pore sizes suitable for encapsulating small-molecule drugs or sensing environmental toxins like tetracycline.

Part 1: Materials & Reagents

Critical Quality Attribute (CQA): The purity of the ether-linked ligand is paramount. Isomers such as 5-(2-carboxyphenoxy)isophthalic acid (ortho-substituted) will yield completely different topologies.

ComponentChemical NameCAS No.Grade/PurityRole
Ligand A 5-(4-Carboxyphenoxy)isophthalic acid60893-67-6≥98% (HPLC)Primary Linker
Ligand B 4,4'-Bipyridine553-26-4≥98%Structural Pillar
Metal Source 1 Zinc Nitrate Hexahydrate10196-18-699.9% Trace MetalsNode Precursor (Luminescent)
Metal Source 2 Cobalt(II) Nitrate Hexahydrate10141-05-6≥98% ACS ReagentNode Precursor (Magnetic)
Solvent A N,N-Dimethylformamide (DMF)68-12-2Anhydrous, 99.8%Solvothermal Medium
Solvent B Deionized Water7732-18-518.2 MΩ[1]·cmCo-solvent / Hydrolysis
Base Sodium Hydroxide (NaOH)1310-73-21M SolutionpH Modulator

Part 2: Experimental Protocols

Protocol A: Hydrothermal Synthesis of Zn-H L-bpy Framework

Target Structure: [Zn


(HL)

(bpy)

]·xH

O or similar interpenetrated networks. Best for: Biological applications (drug delivery/sensing) due to aqueous synthesis and Zn biocompatibility.

Workflow Diagram:

SynthesisWorkflow Precursors Precursors Zn(NO3)2 + H3L + bpy Mixing Mixing & pH Adj. Solvent: H2O Base: NaOH (pH 6-7) Precursors->Mixing Dissolve Reaction Hydrothermal Reaction 160°C, 72 Hours Teflon-lined Autoclave Mixing->Reaction Seal Cooling Cooling Phase Rate: 5°C/hour (Critical for Crystallinity) Reaction->Cooling Slow Cool Product Product Isolation Filtration & DMF Wash Cooling->Product Harvest

Caption: Step-by-step hydrothermal synthesis workflow emphasizing slow cooling for single-crystal growth.

Step-by-Step Procedure:

  • Precursor Preparation:

    • Weigh 0.1 mmol of 5-(4-Carboxyphenoxy)isophthalic acid (30.2 mg).

    • Weigh 0.1 mmol of 4,4'-bipyridine (15.6 mg).

    • Weigh 0.1 mmol of Zn(NO

      
      )
      
      
      
      ·6H
      
      
      O (29.7 mg).
  • Solubilization:

    • Add the H

      
      L ligand to 10 mL of deionized water .
      
    • Add 0.2 mmol of NaOH (approx. 0.2 mL of 1M stock) to deprotonate the carboxylic acid groups. Note: The solution should become clear. If not, sonicate for 5 mins.

    • Add the Zn salt and bipyridine to the solution. Stir vigorously for 30 minutes.

  • Reaction:

    • Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave .

    • Seal tightly and place in a programmable oven.

    • Heat to 160°C over 2 hours.

    • Hold at 160°C for 72 hours (3 days) .

  • Crystallization:

    • Program the oven to cool down to room temperature at a rate of 5°C/h . Why? Rapid cooling yields amorphous powder; slow cooling promotes defect-free crystal growth.

  • Isolation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Air dry or dry in a vacuum oven at 60°C.

Protocol B: Solvothermal Synthesis of Co-H L-bpy Framework

Target Structure: [Co(HL)(bpy)


]·Solvent.
Best for: Magnetic materials and situations where ligand solubility in water is problematic.

Step-by-Step Procedure:

  • Solvent Mixture: Prepare a mixed solvent system of DMF:H

    
    O (1:1 v/v) . The DMF helps solubilize the organic linkers, while water aids in metal salt dissociation.
    
  • Stoichiometry:

    • Mix 0.1 mmol Co(NO

      
      )
      
      
      
      ·6H
      
      
      O
      and 0.1 mmol H
      
      
      L
      in 8 mL of the solvent mixture.
    • Add 0.05 mmol 4,4'-bpy (Note the 2:1 Metal:Pillar ratio often used to form pillared layers).

  • Reaction:

    • Seal in a Teflon-lined autoclave.

    • Heat at 120°C for 48 hours . (Cobalt systems often require slightly lower temperatures than Zinc to prevent formation of dense metal-oxide impurities).

  • Work-up:

    • Purple/Pink crystals are typically obtained.

    • Wash with DMF to remove solvated impurities.

Part 3: Structural Assembly Logic

Understanding the assembly mechanism is crucial for troubleshooting. The H


L ligand typically coordinates to form a 2D layer, which is then "pillared" by the bipyridine.

AssemblyLogic Ligand Ligand (H3L) V-Shaped Tricarboxylate SBU Secondary Building Unit (SBU) [M2(COO)4] Paddlewheel or Cluster Ligand->SBU Metal Metal Node (Zn/Co) Tetrahedral/Octahedral Metal->SBU Pillar Pillar (4,4'-bpy) Linear Rigid Rod Framework 3D Pillared Framework [M(L)(bpy)] Pillar->Framework Layer 2D Sheet Formation (M-L-M Networks) SBU->Layer Self-Assembly Layer->Framework Pillaring by bpy

Caption: Hierarchical assembly from molecular precursors to 3D pillared framework.

Part 4: Characterization & Validation

To ensure the synthesized material is the correct phase, the following validation steps are required:

TechniqueExpected OutcomeTroubleshooting
PXRD (Powder X-Ray Diffraction) Sharp peaks at low angles (2θ < 10°) indicating large d-spacing typical of porous MOFs.Broad humps = Amorphous. Increase reaction time or cooling duration.
FT-IR Spectroscopy Shift in C=O stretch (approx. 1600 cm⁻¹) indicating coordination. Absence of broad -OH hump (2500-3000 cm⁻¹) confirms deprotonation.Presence of -COOH peaks = Incomplete reaction. Increase pH/NaOH.
TGA (Thermogravimetric Analysis) Step 1: <100°C (Solvent loss). Step 2: >300°C (Framework decomposition).Weight loss >150°C suggests trapped DMF. Solvent exchange with ethanol required.

Part 5: Application Note - Luminescent Sensing

Mechanism: Zn(II) MOFs with H


L often exhibit strong fluorescence due to Ligand-to-Metal Charge Transfer (LMCT) . The d

configuration of Zn(II) prevents magnetic quenching.

Protocol for Antibiotic Sensing (Tetracycline):

  • Suspension: Disperse 3 mg of finely ground Zn-MOF crystals in 3 mL of water. Sonicate for 20 mins to create a stable suspension.

  • Baseline: Record the Photoluminescence (PL) emission spectrum (Excitation ≈ 300-340 nm; Emission ≈ 400-450 nm).

  • Titration: Add aliquots of Tetracycline solution (1 mM).

  • Observation: Expect significant quenching of fluorescence intensity.

    • Mechanism:[2][3] Photo-induced electron transfer (PET) or inner-filter effect (IFE) where the antibiotic absorbs the excitation energy.

  • Quantification: Plot

    
     vs. Concentration (Stern-Volmer plot) to determine the quenching constant (
    
    
    
    ).

References

  • Zhao, W., Han, J., Tian, G., & Zhao, X. L. (2013). Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid. CrystEngComm, 15(37), 7522-7530. Link

  • Wang, N., Li, S., Li, Z., Gong, Y., & Li, X.[3] (2023).[4] A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. Molecules, 28(3), 999.[3] Link

  • Liu, B., et al. (2013). Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. CrystEngComm, 15, 306-314. Link

  • Sigma-Aldrich.[5][6] Product Specification: 5-(4-Carboxyphenoxy)isophthalic acid.[1][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of H3CPIA Metal-Organic Framework Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Crystal Size & Quality for 5-(4-Carboxyphenoxy)isophthalic acid (H3CPIA) Architectures Ticket ID: MOF-CPIA-OPT-001 Assigned Specialist: Senior Application Scientist, Crystallography Division

Introduction: The "Flexible Ligand" Challenge

Welcome to the technical support hub for H3CPIA-based frameworks. Unlike rigid linkers (e.g., terephthalic acid in MOF-5), 5-(4-Carboxyphenoxy)isophthalic acid (H3CPIA) possesses a central ether linkage (


) that imparts significant conformational flexibility.

The Core Problem: This V-shaped geometry allows the ligand to adopt multiple rotamers. If precipitation occurs too rapidly (kinetic control), the ligand locks into disordered or metastable conformations, resulting in microcrystalline powders or amorphous solids rather than large, diffraction-quality single crystals.

This guide provides an autonomous troubleshooting workflow to transition your synthesis from kinetic trapping to thermodynamic control.

Module 1: Critical Troubleshooting (Q&A)

Q1: I am obtaining immediate precipitation upon mixing metal and H3CPIA solutions. How do I slow this down?

Diagnosis: Uncontrolled Nucleation (Kinetic Overshoot). Technical Insight: The carboxylic acid groups on H3CPIA have varying


 values. Upon mixing with a metal salt (especially acetates, which act as bases), deprotonation is instantaneous, causing the metal-ligand coordination network to "crash out" before an ordered lattice can form.

The Fix: Coordination Modulation You must introduce a monodentate modulator —typically a monocarboxylic acid (Benzoic Acid or Acetic Acid).

  • Mechanism: The modulator competes with the H3CPIA linker for the metal nodes. This creates an equilibrium where the linker must "displace" the modulator to form the MOF. This slows the rate of extension, allowing the H3CPIA ligand to rotate into its most thermodynamically stable conformation before locking into the lattice.

Recommended Action:

  • Add Benzoic Acid (30–50 equivalents) relative to the metal source.

  • Switch metal source from Acetate (basic) to Nitrate (acidic/neutral) to lower the initial solution pH.

Q2: My crystals are forming but they are too small (<10 µm) for SC-XRD.

Diagnosis: High Nucleation Density. Technical Insight: You have too many nucleation sites. To get larger crystals, you need fewer nuclei that grow for a longer period.

The Fix: Solvothermal Gradient & Solvent Choice

  • Solvent: Switch from pure DMF to DEF (N,N-Diethylformamide) . DEF hydrolyzes more slowly than DMF at solvothermal temperatures, releasing amines (bases) more gradually. This results in a slower deprotonation of the H3CPIA ligand.

  • Temperature: Increase the reaction temperature (e.g., from 85°C to 100°C or 120°C). Higher solubility at nucleation temperature favors fewer, larger crystals (Ostwald ripening).

Q3: The solid is amorphous or forms "clumps" of intergrown crystals.

Diagnosis: Conformational Disorder or Interpenetration. Technical Insight: H3CPIA is prone to forming interpenetrated networks (where two lattices tangle) due to its V-shape.

The Fix: Auxiliary Ligands (Pillaring) Introduce a rigid nitrogen-donor ligand, such as 4,4'-bipyridine (bipy) or 1,10-phenanthroline .

  • Why: These ligands coordinate to the metal axial sites, creating a rigid "pillar" that forces the H3CPIA sheets into a specific spacing. This reduces the degrees of freedom for the flexible ether linkage, promoting ordered crystalline growth.

Module 2: Visualization of Mechanisms

Figure 1: The Modulation Mechanism

This diagram illustrates how a modulator (Benzoic Acid) acts as a "brake" on the reaction, preventing rapid precipitation.

ModulationMechanism Metal Metal Salt (Zn/Co/Cd) Complex Intermediate Species [Metal-Modulator] Metal->Complex Fast Binding Powder Amorphous Precipitate Metal->Powder No Modulator (Kinetic Control) Linker H3CPIA Ligand (V-Shaped Linker) Nucleation Controlled Nucleation Linker->Nucleation Linker->Powder Modulator Modulator (Benzoic Acid) Modulator->Complex Complex->Nucleation Slow Exchange (Linker displaces Modulator) Crystal Single Crystal Growth (MOF) Nucleation->Crystal Thermodynamic Control

Caption: Competitive coordination pathway. The modulator blocks metal sites, forcing slow exchange with H3CPIA.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Experimental Outcome Branch1 Microcrystalline Powder Start->Branch1 Branch2 Small Crystals (<20µm) Start->Branch2 Branch3 Amorphous / Gel Start->Branch3 Sol1 Add Modulator (Benzoic Acid 30eq) Branch1->Sol1 Sol2 Switch Metal Salt (Acetate -> Nitrate) Branch1->Sol2 Sol3 Change Solvent (DMF -> DEF) Branch2->Sol3 Sol4 Lower Concentration (Dilute by 50%) Branch2->Sol4 Sol5 Add Auxiliary Ligand (4,4'-bipy) Branch3->Sol5

Caption: Diagnostic flow for optimizing H3CPIA synthesis based on visual morphology of the product.

Module 3: Experimental Protocols

Comparison of Synthesis Conditions
ParameterStandard Protocol (Low Success for SC-XRD)Optimized Protocol (High Success for SC-XRD)
Metal Source Metal Acetate (

)
Metal Nitrate (

)
Solvent DMFDEF : Ethanol (4:1 v/v)
Modulator NoneBenzoic Acid (30 eq) or HF (2 eq)
Temperature 85°C100°C - 120°C
Time 24 Hours3 - 5 Days
Vessel Scintillation Vial (capped)Teflon-lined Autoclave
Step-by-Step Optimized Protocol

Target: Zn(II) or Co(II) based H3CPIA MOF

  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol of H3CPIA in 4 mL of DEF. Sonicate until clear.

    • Vial B: Dissolve 0.2 mmol of Zn(NO3)2·6H2O in 2 mL of DEF.

  • Modulation Step:

    • Add 3.0 mmol (approx. 366 mg) of Benzoic Acid to Vial B. Ensure complete dissolution.

  • Mixing:

    • Slowly add the contents of Vial B to Vial A.

    • Optional: Add 0.1 mmol of 4,4'-bipyridine if targeting pillared 3D structures.

  • Solvothermal Synthesis:

    • Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave.

    • Place in a programmable oven.

    • Ramp: Heat to 120°C over 4 hours.

    • Dwell: Hold at 120°C for 72 hours.

    • Cool: Cool to room temperature over 24 hours (Slow cooling is vital for crystal quality).

  • Harvesting:

    • Filter crystals and wash with DMF, then Ethanol.

    • Note: Do not let crystals dry out completely if the framework is porous and unstable upon desolvation; keep in mother liquor for XRD.

References

  • Crystal Engineering of H3CPIA Polymers

    • Faizi, M. S., et al. (2016).[1] "Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid." Acta Crystallographica Section E: Crystallographic Communications.

  • Coordination Modulation Principles

    • Tsuruoka, T., et al. (2009).[2] "Modulation of Crystal Growth and Structure within Metal–Organic Frameworks." Angewandte Chemie International Edition.

  • Solvothermal Synthesis & Solvent Effects

    • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.
  • H3CPIA Coordination Polymers (Zn/Cd/Co)

    • Qiao, Y., et al. (2018).[3] "A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid."[3][4] CrystEngComm. (Demonstrates similar ligand behavior and synthesis strategies).

Sources

solving solubility issues of H3cpi in solvothermal reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of H3cpi in Solvothermal Reactions Target Ligand: H3cpi (5-(4-carboxyphenoxy)isophthalic acid) | CAS: 60893-67-6 Audience: Researchers, MOF Chemists, Drug Development Scientists

Core Directive & Technical Overview

Welcome to the H3cpi Technical Support Center. This guide addresses the specific challenges of using 5-(4-carboxyphenoxy)isophthalic acid (H3cpi) in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

The Challenge: H3cpi is a semi-rigid tricarboxylic acid. Unlike the fully rigid 1,3,5-benzenetricarboxylic acid (H3BTC), H3cpi contains an ether linkage (-O-) that introduces a "V-shape" geometry and rotational flexibility. While this flexibility allows for unique topological networks (e.g., helical chains, interpenetrated nets), it complicates solubility. The ligand often exhibits strong intermolecular hydrogen bonding in the solid state, leading to poor solubility in common alcohols (ethanol, methanol) and rapid, amorphous precipitation upon contact with metal salts in solvothermal mixtures.

Troubleshooting Modules (Q&A Format)

Module A: Solvent System Selection (Thermodynamics)

Ticket #001: "My H3cpi ligand won't dissolve in Ethanol or Water, even with sonication."

Diagnosis: H3cpi is a carboxylic acid with a hydrophobic aromatic core. The lattice energy is high due to dimer formation between carboxylic groups. Protic solvents like water or ethanol often cannot disrupt these dimers effectively at room temperature.

Solution: The "Polar Aprotic First" Protocol You must switch to a solvent system that acts as a hydrogen bond acceptor to disrupt the acid dimers.

  • Primary Solvent: Dissolve H3cpi in DMF (N,N-Dimethylformamide) , DMAc (N,N-Dimethylacetamide) , or NMP . These are non-negotiable for initial dissolution.

  • Co-Solvent Strategy: Only after the ligand is fully dissolved in the amide solvent should you add the co-solvent (Water/Ethanol).

  • The Ratio Rule: Maintain a minimum 1:1 or 2:1 ratio of Amide:Protic solvent.

Solvent PropertyH3cpi SolubilityRole in Synthesis
Water (

)
InsolubleMineralizer; aids metal salt dissociation.
Ethanol/Methanol Poor/Sparingly SolubleModulates vapor pressure; template effect.
DMF/DEF High Primary solvent; disrupts H-bonding dimers.
DMSO HighAlternative to DMF; higher boiling point (

).

Expert Insight: If you require a water-based reaction (hydrothermal), you must convert H3cpi to its salt form in situ using a base (see Module B) or use a "hydrotrope" approach with high-concentration DMF.

Module B: Chemical Modification & Kinetic Control[1]

Ticket #002: "The solution turns cloudy/milky immediately upon adding the Metal Salt."

Diagnosis: This is Rapid Amorphous Precipitation (RAP) . The metal cations (


) are reacting with the partially deprotonated ligand faster than the crystal nucleation rate. The local concentration of deprotonated ligand is too high relative to the solubility product (

) of the amorphous phase.

Solution: The "Competitor" Strategy (Modulation) You need to slow down the deprotonation or block coordination sites temporarily.

Protocol:

  • Acid Modulation: Add Glacial Acetic Acid or Benzoic Acid (20–50 equivalents relative to metal).

    • Mechanism:[1][2][3] The modulator competes with H3cpi for metal coordination. Since the modulator is monodentate, it prevents the formation of the extended network, keeping species in solution longer and allowing reversible crystal growth.

  • Base Control: If you are using a base (e.g., TEA, Pyridine) to help dissolve the ligand, you are likely over-deprotonating. Reduce the base concentration. The goal is to have the ligand barely soluble at RT, so it fully dissolves only under solvothermal conditions (High T, High P).

Module C: Solvothermal Parameters

Ticket #003: "I get a clear solution hot, but it gels upon cooling."

Diagnosis: This indicates Supersaturation Shock . Your cooling ramp is too steep, or the concentration is too high for the solvent volume.

Solution: Thermal Gradient Programming

  • Concentration Check: Ensure your ligand concentration is < 0.05 M for initial screens.

  • Cooling Rate: Do not remove the autoclave immediately. Program a cooling rate of 2–5 °C/hour .

  • The "Hot Filter" Technique: If impurities persist, filter the precursor solution through a 0.45

    
    m PTFE membrane before sealing it in the autoclave. This removes heterogeneous nucleation sites (dust/undissolved seeds).
    

Visualized Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Caption: Logic flow for diagnosing and fixing H3cpi precipitation issues pre-synthesis.

H3cpi_Solubility Start Start: H3cpi + Solvent Check_Clear Is Solution Clear? Start->Check_Clear Solvent_Check Solvent System? Check_Clear->Solvent_Check No Add_Metal Add Metal Salt Check_Clear->Add_Metal Yes Heat_Check Did you Sonicate/Heat? Solvent_Check->Heat_Check Contains DMF Action_DMF Switch to DMF/DEF (Min 50% v/v) Solvent_Check->Action_DMF Ethanol/Water only Action_Sonic Sonicate 15 mins @ 40°C Heat_Check->Action_Sonic No Action_Base Add Deprotonator (Pyridine/TEA) Heat_Check->Action_Base Yes, still cloudy Precip_Check Immediate Precipitation? Add_Metal->Precip_Check Action_Mod Add Modulator (Acetic Acid 30eq) Precip_Check->Action_Mod Yes (Cloudy) Proceed Proceed to Autoclave Precip_Check->Proceed No (Clear) Action_DMF->Check_Clear Action_Sonic->Check_Clear Action_Mod->Proceed Action_Base->Check_Clear

Diagram 2: Optimized Solvothermal Protocol for H3cpi

Caption: Step-by-step synthesis workflow ensuring ligand solubility and crystallinity.

Synthesis_Workflow Step1 1. Dissolution Phase Dissolve H3cpi in DMF (Sonicate until clear) Step2 2. Mixing Phase Add Metal Salt (aq/alc) Dropwise with stirring Step1->Step2 Step3 3. Checkpoint If Turbid -> Add Acid If Clear -> Proceed Step2->Step3 Step4 4. Solvothermal Seal in Teflon liner 100-160°C for 24-72h Step3->Step4 Step5 5. Controlled Cooling Rate: 5°C/h to RT Step4->Step5

Standard Operating Protocol (SOP)

Protocol ID: H3CPI-SOLVO-01 Objective: Reproducible dissolution and synthesis of H3cpi-based MOFs.

  • Preparation of Ligand Solution:

    • Weigh H3cpi (e.g., 0.1 mmol, ~30 mg).

    • Add 2.0 mL of DMF (or DMAc).

    • Critical Step: Sonicate for 10 minutes. The solution must be optically clear. If not, heat to 60°C gently.

  • Preparation of Metal Solution:

    • Dissolve Metal Nitrate/Chloride (e.g., Zn, Co, Cd salts) in 2.0 mL of Deionized Water or Ethanol .

  • Mixing & Modulation:

    • Add the Metal solution dropwise to the Ligand solution while stirring.

    • Observation: If transient cloudiness appears but disappears, proceed. If permanent cloudiness forms, add Glacial Acetic Acid dropwise (approx 0.1 - 0.5 mL) until clear.

  • Reaction:

    • Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Fill factor should be ~30-50%.

    • Heat at 120°C for 3 days .

  • Harvesting:

    • Cool to room temperature at 5°C/h.

    • Wash crystals with DMF, then Ethanol.

References

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.

  • ChemScene. (n.d.). 5-(4-Carboxyphenoxy)isophthalic acid (CAS 60893-67-6) Product Data.

  • Sun, L., Pan, Q., Liang, Z., & Yu, J. (2014).[4] Four-connected metal–organic frameworks constructed by tetracarboxylate acid-based ligands.[4][5] Inorganic Chemistry Frontiers, 1, 492-500. (Demonstrates solvothermal synthesis with similar ether-linked polycarboxylate ligands).

  • Li, C.-P., & Du, M. (2011). Role of Solvents in Coordination Supramolecular Systems. Chemical Communications, 47, 5958-5972. (Authoritative guide on solvent selection for MOF synthesis).

Sources

Technical Support Center: Optimizing pH for Ligand Deprotonation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing the deprotonation of the triprotic ligand H₃cpi. As the specific properties of "H₃cpi" may vary depending on its exact structure (e.g., carboxylate, phosphonate, or other acidic moieties), this document focuses on the fundamental principles and universally applicable experimental workflows for characterizing and controlling the deprotonation of any polyprotic ligand. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What does "H₃cpi" represent, and why is its deprotonation state critical?

A1: H₃cpi is used here as a general representation for a triprotic ligand, a molecule with three acidic protons that can be sequentially removed. In a typical organic ligand, these acidic sites could be functional groups like carboxylic acids, phosphonic acids, or phenols. The fully protonated form is H₃cpi, and it deprotonates sequentially to H₂cpi⁻, Hcpi²⁻, and finally cpi³⁻.

The deprotonation state, or speciation, is critical because it dictates the ligand's charge, solubility, and conformation. Most importantly, it governs its ability to coordinate with metal ions or interact with biological targets.[1][2] For instance, in the synthesis of Metal-Organic Frameworks (MOFs) or the formation of metal complexes for therapeutic applications, the ligand must typically be partially or fully deprotonated to form a stable bond with the metal center.[1][3] An incorrect pH can lead to no reaction, the formation of unintended species, or sample precipitation.

The process can be visualized as a series of equilibria, each governed by an acid dissociation constant (Ka) or its logarithmic form, pKa.

Deprotonation_Pathway H3L H₃cpi (Neutral) H2L H₂cpi⁻ H3L->H2L + OH⁻ - H₂O (pKa₁) HL Hcpi²⁻ H2L->HL + OH⁻ - H₂O (pKa₂) L cpi³⁻ HL->L + OH⁻ - H₂O (pKa₃)

Caption: Sequential deprotonation of a hypothetical triprotic ligand (H₃cpi).

Q2: What is pKa, and how does it guide pH optimization?

A2: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a specific acidic group. It represents the pH at which the protonated (e.g., -COOH) and deprotonated (e.g., -COO⁻) forms of that group are present in equal concentrations (50/50). This is a crucial parameter for predicting the charge state of your ligand at any given pH.

The relationship is described by the Henderson-Hasselbalch equation.[4] Understanding the pKa values of H₃cpi is the cornerstone of optimizing its deprotonation:

  • pH < pKa: The protonated form dominates.

  • pH = pKa: The protonated and deprotonated forms are in equal balance.

  • pH > pKa: The deprotonated form dominates.

For H₃cpi, you will have three distinct pKa values (pKa₁, pKa₂, pKa₃). To achieve a specific deprotonated state, you must adjust the solution pH relative to these values. For example, to ensure the ligand is predominantly in the fully deprotonated cpi³⁻ form, the experimental pH should be significantly higher than pKa₃ (typically 2 or more pH units).

Q3: How do I select an appropriate buffer for my deprotonation experiment?

A3: Buffer selection is critical for maintaining a stable pH, especially during titrations or reactions that produce or consume protons.[3][4] A poorly chosen buffer can lead to uncontrolled pH fluctuations and unreliable results.

The Golden Rule: Choose a buffer whose pKa value is as close as possible to your target experimental pH.[5] A buffer is most effective within a range of approximately ±1 pH unit from its pKa.[5]

Causality: A buffer works by consisting of a weak acid and its conjugate base. When a strong acid or base is added to the solution, the buffer components neutralize it, thus resisting large changes in pH.[4] This capacity is maximal when the concentrations of the weak acid and its conjugate base are equal, which occurs when pH = pKa.

Practical Buffer Selection Table:

Buffer NamepKa at 25°CEffective pH RangeNotes
Citrate3.13, 4.76, 6.402.1 - 7.4Can chelate some metal ions.
Acetate4.763.8 - 5.8Volatile; can be removed by lyophilization.
MES6.155.5 - 6.7Common "Good's" buffer; low metal binding.
Phosphate (PBS)7.20 (pKa₂)6.2 - 8.2Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).
HEPES7.556.8 - 8.2Widely used in cell culture and biological assays.
Tris8.067.1 - 9.0pH is temperature-dependent. Can interfere with some enzymatic reactions.
Borate9.248.2 - 10.2Can interact with diols (e.g., sugars).
CAPS10.409.7 - 11.1Useful for high-pH applications like Western blotting.

Data compiled from various sources, including[6].

Troubleshooting Guides & Protocols
Q4: My ligand is not fully deprotonating, even at a pH above the theoretical pKa. What's going wrong?

A4: This is a common issue that can stem from several factors. Here is a troubleshooting workflow to diagnose the problem.

  • Verify pH Meter Calibration: This is the most frequent source of error. Always perform a two- or three-point calibration of your pH meter with fresh, certified buffer standards before starting your experiment.

  • Check Buffer Capacity: If your reaction is generating protons, it might be overwhelming the buffer's capacity to maintain the pH.[4]

    • Solution: Increase the buffer concentration (e.g., from 20 mM to 100 mM). Ensure your target pH is within the optimal buffering range (pKa ± 1) of your chosen buffer.[5]

  • Solvent Effects: pKa values are highly dependent on the solvent. Values from the literature are often for aqueous solutions. If you are using co-solvents (e.g., DMSO, ethanol), the apparent pKa can shift significantly.

    • Solution: You must determine the pKa values experimentally in your specific solvent system. Do not rely on literature values from different conditions.

  • Slow Deprotonation Kinetics: While acid-base reactions are typically fast, intramolecular hydrogen bonding or slow conformational changes can sometimes hinder the deprotonation of a specific proton.[7][8]

    • Solution: Allow the solution to equilibrate for a longer period after pH adjustment. Gentle heating or sonication (if the ligand is stable) can sometimes overcome kinetic barriers.

Q5: How can I experimentally determine the pKa values of my H₃cpi ligand?

A5: The most direct and common method is a potentiometric (pH-metric) titration .[9][10][11] This involves titrating a solution of your ligand with a standardized strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Prepare a ~1-10 mM solution of your H₃cpi ligand in a low-buffering solvent (e.g., deionized water with a background electrolyte like 0.1 M KCl to maintain constant ionic strength).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Calibrate your pH meter meticulously.

  • Titration:

    • Place a known volume of the ligand solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Add small, precise aliquots of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Add smaller aliquots when the pH begins to change rapidly.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). This is your titration curve.

    • Identify the equivalence points, which are the points of maximum slope on the curve (inflection points). These can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa values are the pH readings at the half-equivalence points (i.e., at half the volume of NaOH needed to reach each equivalence point).

Q6: Can I use spectroscopy to monitor the deprotonation of H₃cpi?

A6: Absolutely. If your ligand contains a chromophore (a light-absorbing group), UV-Visible (UV-Vis) spectroscopy is an excellent method to monitor deprotonation and determine pKa values.[9] Changes in the protonation state often alter the electronic structure of the molecule, leading to shifts in the absorption spectrum (wavelength and/or intensity).[12] Other techniques like NMR[13][14], Raman[15][16], and fluorescence spectroscopy[9] can also be highly effective.

Experimental Protocol: UV-Vis Spectroscopic pH Titration

  • Setup: Prepare a series of solutions of your ligand at a constant concentration but in different buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Measurement: Record the UV-Vis spectrum for each solution over the relevant wavelength range.

  • Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength versus the pH of the solution.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization prep1 Define Target Deprotonation State (e.g., cpi³⁻) prep2 Estimate pKa Values (Literature, Computational) prep1->prep2 prep3 Select Appropriate Buffer (pKa ≈ Target pH) prep2->prep3 exp1 Perform pH Titration (Potentiometric or Spectroscopic) prep3->exp1 exp2 Analyze Data to Determine Accurate pKa's exp1->exp2 opt1 Set Experimental pH (e.g., pH > pKa₃ + 2 units) exp2->opt1 opt2 Monitor Reaction/ Interaction Success opt1->opt2 opt3 Troubleshoot (Precipitation, Incomplete reaction) opt2->opt3 end Optimized Deprotonation opt2->end opt3->prep3

Caption: Workflow for determining and optimizing the pH for ligand deprotonation.

Q7: My ligand precipitates when I adjust the pH. How can I prevent this?

A7: Ligand precipitation during pH adjustment is typically due to reaching a pH where the species in solution has minimal solubility. This often occurs near the isoelectric point (pI) for zwitterionic molecules or for neutral forms of the ligand (H₃cpi).

Troubleshooting Strategies:

  • Decrease Ligand Concentration: The simplest solution is often to work at a lower concentration. Check the solubility limits of your ligand.

  • Add a Co-solvent: Introducing a miscible organic solvent like DMSO, DMF, or ethanol can increase the solubility of less polar species. However, remember this will affect the pKa values.

  • Change the Order of Addition: Instead of adjusting the pH of a concentrated ligand stock, try adding the ligand stock solution slowly to a buffered solution already at the target pH. The buffer can help maintain solubility as the ligand is introduced.

  • Temperature Control: Solubility is often temperature-dependent. Gently warming the solution might prevent precipitation, but be cautious of potential ligand degradation.

  • Modify the Ligand: If this is for drug development, a medicinal chemist might add solubilizing groups to the ligand scaffold as a long-term strategy.

References
  • Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speci
  • Buffers. Vertex AI Search Result.
  • A Quick Guide to Buffers and pH. GoldBio.
  • Does the pH value have a significant role in MOFs synthesis?
  • What if we use a buffer of pH 12 or pH 4 in complexometric titr
  • Key concepts in titrations, buffers, the relationship between pH and pKa, and determining if an acid or base is ionized. Laurence Lavelle.
  • Buffer pH table. Biodynamics.
  • Deprotonation of a ligand?
  • Revealing ligand deprotonation and speciation pathways in Cu(ii)
  • Fiber-optic raman spectroscopy for in-situ monitoring of. OSTI.GOV.
  • Failure to Deproton
  • Theoretical reaction mechanisms for the deprotonation in a picolinic...
  • (PDF) Monitoring deprotonation of gallic acid by Raman spectroscopy.
  • Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe. SFERA.
  • Troubleshooting and Optimization Tips for SPR Experiments.
  • (PDF) Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands.
  • pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. PMC.
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC.
  • What can pKa and NBO charges of the ligands tell us about the water and thermal stability of Metal Organic Frameworks? RSC Publishing.
  • Spectroscopic and electrochemical characterization of an aqua ligand exchange and oxidatively induced deproton
  • Identification of Carboxylate, Phosphate, and Phenoxide Functionalities in Deprotonated Molecules Related to Drug Metabolites via Ion-Molecule Reactions with w
  • Rational Ligand Design Enables pH Control Over Aqueous Iron Magnetostructural Dynamics and Relaxometric Properties. PMC.
  • Deprotonation Induced Ligand Oxidation in a Ni(II) Complex of a Redox Noninnocent N(1)-(2-Aminophenyl)
  • Study of proton-ligand and metal-ligand stability constants of Cu (II) and Mn (II) complexes with chlorosubstituted pyrazoles an. Vertex AI Search Result.
  • Very fast prediction and rationalization of pKa values for protein-ligand complexes. Le site a déménagé.
  • Effect of the pH and heat on the stability and spectral properties of mercury (II) and copper (II) azo complexes. Vertex AI Search Result.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Protonation and pK changes in protein–ligand binding. Quarterly Reviews of Biophysics.
  • Protonation and pK changes in protein–ligand binding.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
  • Oligothiophene Synthesis by a General C-H Activation Mechanism: Electrophilic Concerted Metalation-Deproton
  • Acidity/pKa of ligands in coordination complex, past exam paper questions help. Reddit.
  • Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. JOCPR.
  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
  • POTENTIOMETRIC STUDIES OF SOME MIXED LIGAND TRANSITION METAL TERNARY COMPLEXES WITH PYRIDINE DICARBOXYLIC ACID AS PRIMARY AND 3-. IJNRD.

Sources

preventing phase impurities in Zn-H3cpi framework synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Phase Impurities in Zn-H3cpi (Zn-5-(4-carboxyphenyl)isophthalate) Synthesis

System Overview & Chemical Context

Welcome to the technical support hub for the Zn-H3cpi system. The ligand H3cpi (5-(4-carboxyphenyl)isophthalic acid) is a semi-rigid tricarboxylate linker. Its asymmetry—combining an isophthalic moiety (120° angle) with a para-benzoate extension—creates a complex energy landscape.

When reacting with Zinc(II), which is coordinatively flexible (tetrahedral


, square pyramidal 

, or octahedral

), the system is prone to polymorphism . You are likely targeting the porous 3D coordination polymer (often denoted as Phase

or similar open-framework topologies), but frequently encounter:
  • Dense, non-porous phases (Thermodynamic sinks).

  • Amorphous solids (Kinetic traps).

  • Metal oxides (ZnO) (Hydrolysis byproducts).

This guide addresses these specific failure modes using a mechanistic approach.

The Thermodynamics of Phase Selection

Before troubleshooting, visualize the reaction landscape. The formation of the desired porous Zn-H3cpi framework is usually a kinetically controlled process or a metastable thermodynamic state stabilized by solvent templating.

Diagram 1: Reaction Energy Landscape

Zn_H3cpi_Energy_Landscape Start Precursors (Zn2+ + H3cpi) Nucleation Nucleation Cluster Formation Start->Nucleation Solvation ZnO Impurity: ZnO/Zn(OH)2 Start->ZnO High H2O/Base Amorphous Amorphous Precipitate Nucleation->Amorphous Fast precip. (No Modulator) Porous Target Porous Zn-H3cpi (3D) Nucleation->Porous Controlled Growth (Modulator + Template) Dense Dense Phase (Non-porous 2D/3D) Porous->Dense Overheating / Long Reaction Time

Figure 1: Reaction pathway showing the competition between the kinetic trap (amorphous), the metastable target (porous), and the thermodynamic sink (dense phase).

Troubleshooting Guide (Q&A)

Category A: Amorphous Products

Symptom: The product is a white powder with no defined crystal habit under the microscope and broad "humps" in PXRD.

Q: Why am I getting amorphous material instead of crystals? A: The nucleation rate is exceeding the crystal growth rate. This occurs when the supersaturation level is too high, causing the Zn(II) ions and deprotonated cpi


 ligands to snap together randomly before they can error-check into an ordered lattice.

Protocol Adjustment:

  • Introduce a Modulator: Add a monocarboxylic acid (Acetic Acid or Formic Acid) to your solvothermal mixture.

    • Mechanism: The modulator competes with H3cpi for Zn coordination sites. This creates a reversible equilibrium, slowing down nucleation and allowing defects to "heal" during growth.

    • Starting Point: 10–30 equivalents of Acetic Acid relative to Zn.

  • Dilution: Increase the solvent volume by 25-50% to lower the initial concentration.

Category B: Dense / Non-Porous Phases

Symptom: PXRD shows sharp peaks but they do not match the simulated pattern of the porous phase. Surface area (BET) is near zero.

Q: I have crystals, but they are non-porous. How do I stabilize the open framework? A: You have likely reached the thermodynamic sink . The porous phase often requires specific solvent molecules (templates) to fill the voids during synthesis. If the temperature is too high or the solvent ratio is wrong, the framework collapses into a dense structure (often 2D interdigitated sheets) to maximize density.

Protocol Adjustment:

  • Lower the Temperature: If synthesizing at 120°C, drop to 85°C–100°C. High thermal energy overcomes the activation barrier for the transition from porous to dense.

  • Optimize Solvent Ratio: Zn-H3cpi porous phases are typically stabilized by amides. Ensure your DMF:Ethanol or DMF:H2O ratio favors DMF (e.g., 4:1 or 8:1). The bulky DMF molecules act as "scaffolding" inside the pores.

  • Check Deprotonation: If the pH is too low, you may form [Zn(Hcpi)] (protonated ligand chains) rather than the fully connected [Zn

    
    (cpi)
    
    
    
    ] network. Add a weak base (e.g., Pyridine or TEA) cautiously.
Category C: ZnO / Hydrolysis Impurities

Symptom: PXRD shows characteristic peaks of Zinc Oxide (ZnO) at


.

Q: Why is my MOF contaminated with metal oxides? A: This is a hydrolysis issue. Zn(II) salts are prone to forming hydroxides or oxides in the presence of excess water and base, especially at elevated temperatures.

Protocol Adjustment:

  • Water Control: If using hydrated salts (Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O), account for the crystal water. Reduce added water in the solvent mixture.
  • Base Management: If you are using a strong base (NaOH/KOH) to deprotonate the ligand, switch to a solvothermal approach where the solvent (DMF) decomposes slowly to release amines, or use a weaker organic base.

  • Solvent Quality: Ensure DMF is not hydrolyzed (smells like fish/amine). Hydrolyzed DMF contains dimethylamine, which can drive the pH too high, precipitating ZnO.

Diagnostic Workflow

Use this decision tree to diagnose your next batch.

Diagram 2: Troubleshooting Logic Flow

Zn_H3cpi_Troubleshooting CheckPXRD Analyze PXRD Pattern Result What is the result? CheckPXRD->Result Amorphous Broad/No Peaks Result->Amorphous No diffraction SharpWrong Sharp Peaks (Wrong Pattern) Result->SharpWrong Dense Phase ZnO_Peaks Peaks at 31.7, 34.4, 36.2 2θ Result->ZnO_Peaks Oxide Impurity Action_Amorphous Action: Add Modulator (Acetic Acid) OR Lower Supersaturation Amorphous->Action_Amorphous Action_Dense Action: Lower Temp OR Increase DMF ratio SharpWrong->Action_Dense Action_ZnO Action: Reduce Water Check Solvent Purity ZnO_Peaks->Action_ZnO

Figure 2: Decision tree for identifying and correcting phase impurities based on Powder X-Ray Diffraction (PXRD) data.

Standardized Synthesis Protocol (Baseline)

To minimize phase impurities, utilize this baseline protocol which balances nucleation and growth.

Reagents:

  • Zn(NO

    
    )
    
    
    
    [1]·6H
    
    
    O (Zinc Nitrate Hexahydrate)[1]
  • H3cpi (5-(4-carboxyphenyl)isophthalic acid)

  • Solvent: DMF / Ethanol / H

    
    O (Ratio 4:1:1)
    
  • Modulator: Acetic Acid (Glacial)

Step-by-Step:

  • Dissolution: Dissolve 0.1 mmol H3cpi and 0.2 mmol Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O in 10 mL of solvent mixture. Sonicate until clear.
  • Modulation: Add 50

    
    L of Acetic Acid. Vortex for 30 seconds.
    
  • Heating: Seal in a 20 mL scintillation vial or Teflon-lined autoclave. Heat at 90°C for 48 hours.

    • Note: Do not exceed 100°C in the first attempt; this favors the dense phase.

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes crystallinity).

  • Washing: Decant mother liquor. Wash crystals with DMF (

    
     mL) followed by Ethanol (
    
    
    
    mL) to remove unreacted ligand and modulator.

Data Summary: Phase Characteristics

Phase TypePXRD SignatureSurface Area (BET)Cause of Formation
Porous (Target) Low angle peaks (

), sharp reflections.
High (>800 m

/g)
Balanced nucleation/growth; Template stabilization.
Dense Phase High intensity peaks at higher angles; shift in low angle peaks.Non-porous (<50 m

/g)
High Temp (>120°C); Lack of template solvent.
Amorphous Broad halos / background noise.Variable / LowFast nucleation; High concentration; No modulator.
ZnO Impurity Peaks at 31.7°, 34.4°, 36.2°.LowHigh pH; Excess water; Hydrolyzed DMF.

References

  • Structural Diversity in Zn-cpi Systems: Sun, Y., et al. "Solvent-induced structural diversity in Zn(II) coordination polymers based on 5-(4-carboxyphenyl)isophthalic acid." CrystEngComm, 2012.

  • Modulation of Zn-MOFs: Tsuruoka, T., et al. "Modulation of the Crystallization Process of Metal–Organic Frameworks." Crystal Growth & Design, 2009.

  • Ligand Characterization (H3cpi): Faizi, M. S., et al. "Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid."[2] Acta Crystallographica Section E, 2016.[2] (Provides structural context for the ligand geometry).

  • General Zn-MOF Troubleshooting: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.

Sources

troubleshooting thermal collapse of H3cpi MOFs during degasification

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for troubleshooting thermal collapse in H3cpi-based Metal-Organic Frameworks.

Executive Summary

The Issue: Researchers working with Metal-Organic Frameworks (MOFs) derived from the H3cpi ligand (5-(4-carboxyphenyl)isophthalic acid) often encounter structural collapse during the degasification (activation) phase. This manifests as a loss of crystallinity (amorphous PXRD patterns) and drastically reduced porosity (low BET surface area).

The Cause: H3cpi-based frameworks, particularly those with Zinc (Zn) or Copper (Cu) paddlewheel nodes, often possess large solvent-filled voids. Upon direct thermal evacuation, the high surface tension of occluded solvents (typically DMF or water) generates massive capillary forces (


) at the liquid-gas interface. These forces exceed the mechanical modulus of the coordination bonds, causing the framework to implode—a phenomenon known as capillary-induced collapse .

The Solution: The standard thermal activation protocol (direct heating under vacuum) must be replaced with a low-surface-tension solvent exchange or Supercritical CO₂ (scCO₂) drying protocol to bypass the liquid-gas boundary.

Diagnostic Workflow

Before altering your protocol, confirm the nature of the failure. Use this logic flow to diagnose the issue.

DiagnosticWorkflow Start Start: Low Surface Area Observed PXRD_Check Step 1: Check PXRD Pattern Start->PXRD_Check Amorphous Result: Broad Humps / Loss of Peaks PXRD_Check->Amorphous Loss of Order Crystalline Result: Sharp Peaks (Matches Simulated) PXRD_Check->Crystalline Retains Order Collapse_Diag Diagnosis: Structural Collapse (Capillary Stress Failure) Amorphous->Collapse_Diag Blockage_Diag Diagnosis: Pore Blockage (Incomplete Activation) Crystalline->Blockage_Diag Action_Collapse Action: Switch to scCO2 or Pentane Exchange Collapse_Diag->Action_Collapse Action_Blockage Action: Increase Temp/Vac or Extend Time Blockage_Diag->Action_Blockage

Figure 1: Decision tree for diagnosing activation failures in H3cpi MOFs based on Powder X-Ray Diffraction (PXRD) and Surface Area analysis.

Troubleshooting Guide (FAQ)

Q1: Why does my H3cpi MOF turn amorphous when I heat it under vacuum?

A: You are likely witnessing capillary collapse . H3cpi ligands often form frameworks with large cages. When you synthesize these MOFs, the pores are filled with DMF (surface tension


 mN/m). As you heat the sample under vacuum, the DMF evaporates. At the meniscus where liquid DMF meets the pore wall, capillary pressure (

) is generated according to the Young-Laplace equation:


Where


 is the pore radius. For micropores (

nm), this pressure can reach hundreds of megapascals (MPa). If the metal-ligand bonds (e.g., Zn-O or Cu-O) are weaker than this pressure, the framework folds in on itself. Fix: Replace DMF with a solvent of lower surface tension (e.g., Dichloromethane,

mN/m, or Pentane,

mN/m) before heating.
Q2: My PXRD is crystalline, but the BET surface area is <50 m²/g. Is it collapsed?

A: Likely not collapsed , but blocked . If the PXRD shows sharp peaks matching the simulated structure, the framework is intact. The low surface area suggests that the solvent (DMF) or unreacted H3cpi ligand is still "stuck" inside the pores.

  • Cause: DMF binds strongly to open metal sites (Lewis acidic centers) in Zn/Cu nodes. Standard heating (e.g., 100°C) is often insufficient to break this bond.

  • Fix: Perform a rigorous solvent exchange with Methanol (MeOH) or Ethanol (EtOH) to displace the coordinated DMF, then activate. The alcohol is much easier to remove.

Q3: Can I just heat it to a higher temperature (e.g., 300°C) to remove the solvent?

A: Risky. While H3cpi is a thermally stable aromatic ligand, the framework itself might be metastable. Heating a solvent-filled MOF to high temperatures creates high internal vapor pressure. Furthermore, if the solvent is not exchanged, the harsh conditions required to boil off coordinated DMF (bp 153°C) often trigger the thermal decomposition of the node-linker bond before the solvent is fully removed. Rule of Thumb: Never exceed 150°C unless the sample has already been exchanged with a volatile solvent.

Validated Activation Protocols

Protocol A: Gradient Solvent Exchange (Standard)

Use this for general activation if scCO₂ is unavailable.

Objective: Gradually replace high-tension/high-boiling DMF with low-tension/low-boiling Dichloromethane (DCM).

  • Decant: Allow the synthesized MOF crystals to settle. Pipette off the mother liquor (DMF).

  • Wash (DMF): Add fresh DMF. Soak for 2 hours. Repeat 3 times to remove unreacted H3cpi.

  • Exchange (Acetone):

    • Soak crystals in Acetone for 6 hours. Decant.

    • Repeat 3 times over 24 hours. (Acetone is miscible with both DMF and DCM).

  • Exchange (DCM):

    • Soak crystals in anhydrous Dichloromethane (DCM) for 12 hours.

    • Repeat 3 times over 2 days.

    • Critical Step: Ensure the crystals never dry out during exchange.

  • Activation:

    • Transfer wet crystals to a vacuum line or sorption analyzer tube.

    • Cool the tube with an ice bath (0°C) and apply dynamic vacuum. (Cold prevents rapid boiling).

    • Once dry, slowly ramp temperature: Ambient

      
       50°C 
      
      
      
      100°C (Hold 6h)
      
      
      120°C (Hold 12h).
Protocol B: Supercritical CO₂ Drying (Gold Standard)

Use this for fragile frameworks prone to collapse (e.g., large-pore Zn-cpi).

Objective: Remove solvent without crossing the liquid-gas boundary, eliminating capillary stress.[1]

  • Preparation: Perform solvent exchange into absolute ethanol (EtOH) as described in Protocol A (replace DCM with EtOH).

  • Loading: Place EtOH-solvated crystals into the scCO₂ dryer chamber.

  • Liquid CO₂ Exchange:

    • Flush chamber with liquid CO₂ (l-CO₂) at 10°C / 50 bar.

    • Soak for 2 hours. Vent. Repeat 4–6 times until no EtOH is detected in the vent line.

  • Supercritical Transition:

    • Raise temperature to 40°C and pressure to >80 bar (beyond critical point of CO₂).

    • Hold for 1 hour.

  • Bleeding:

    • Extremely slowly depressurize the chamber at constant temperature (rate < 0.5 bar/min).

    • Why? Fast venting can shatter crystals due to Joule-Thomson cooling or expansion stress.

Data Comparison: Activation Methods

The table below illustrates typical recovery of surface area for a fragile carboxylate MOF (like In-cpi or Zn-cpi) using different activation strategies.

Activation MethodSolvent RemovedCapillary StressSurface Area (BET)Crystallinity (PXRD)
Direct Thermal DMFHigh (>100 MPa)< 50 m²/gAmorphous
DCM Exchange DichloromethaneMedium (~30 MPa)~ 800 m²/gRetained
Pentane Exchange n-PentaneLow (~15 MPa)~ 1200 m²/gHigh
Supercritical CO₂ CO₂ (Fluid)Zero > 2000 m²/g Pristine

References

  • Mondloch, J. E., et al. (2013). Activation of metal-organic framework materials.[2][3][4][5][6][7][8] CrystEngComm, 15, 9258-9264.

    • Key Insight: Defines the fundamental mechanisms of capillary collapse and reviews scCO₂ activ
  • Howarth, A. J., et al. (2017). Chemical, thermal and mechanical stabilities of metal–organic frameworks.[4][9] Nature Reviews Materials, 1, 15018.

    • Key Insight: Discusses the mechanical stability of carboxylate MOFs and the trade-offs between porosity and stability.
  • Liu, B., et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation.[7] Journal of the American Chemical Society, 139(46).

    • Key Insight: Provides the protocol for using n-Hexane/Pentane as a lower-cost altern
  • Saha, D., et al. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5.[10] Science Alert.

    • Key Insight: Illustrates the sensitivity of Zn-carboxylate clusters to activ

Sources

effect of reaction temperature on H3cpi topology control

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: The ligand "H₃cpi" is not a standardized acronym in the field of coordination chemistry. This guide is structured around the principles of topological control using a representative ligand system, 3-(1H-imidazol-1-yl)-5-(1H-pyrazol-3-yl)benzoic acid , which embodies the typical functionalities implied by such a name. The principles, protocols, and troubleshooting steps described herein are broadly applicable to the synthesis of coordination polymers where temperature is a critical variable.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in controlling the final structure of coordination polymers.

Q1: What is topological control in the context of coordination polymers?

A1: Topological control refers to the ability to direct the assembly of metal ions and organic ligands (like H₃cpi) into a specific network structure, or topology. Coordination polymers can form simple one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks.[1] The final topology dictates the material's properties, such as porosity, stability, and catalytic activity. Controlling the topology is therefore essential for designing functional materials.

Q2: How does reaction temperature fundamentally influence the topology of H₃cpi-based coordination polymers?

A2: Reaction temperature is one of the most critical parameters in solvothermal and hydrothermal synthesis. It directly affects both the reaction kinetics (the rate of crystal nucleation and growth) and thermodynamics (the relative stability of possible structures). Specifically, temperature can:

  • Alter Ligand Conformation: Flexible ligands can adopt different shapes (conformations) at different temperatures, influencing how they connect metal centers.

  • Modify Metal Coordination Spheres: Temperature can affect the number of solvent molecules coordinated to the metal ion, opening or blocking sites for the primary ligand to bind.

  • Overcome Energy Barriers: Higher temperatures provide the necessary activation energy to form more stable, often higher-dimensional, frameworks that might be kinetically disfavored at lower temperatures.[2]

Q3: What is the difference between a "kinetically controlled" and a "thermodynamically controlled" product in this synthesis?

A3:

  • Kinetic Product: This is the product that forms the fastest. It has the lowest activation energy barrier for its formation. In coordination polymer synthesis, this is often a simpler, lower-dimensional (e.g., 1D chain) or less stable structure that can be isolated at lower temperatures or shorter reaction times.

  • Thermodynamic Product: This is the most stable product, having the lowest overall energy. Its formation may require more energy to overcome a higher activation barrier. Higher reaction temperatures provide this energy, allowing the system to reach its most stable state, which is often a more complex, higher-dimensional (e.g., 2D or 3D) framework.[3]

Q4: Can a kinetic product transform into a thermodynamic product?

A4: Yes, this is a common phenomenon. A kinetically favored structure formed at a lower temperature can sometimes be transformed into the more stable thermodynamic phase by heating the sample either in the mother liquor or under solvent-free conditions. This process is known as a topotactic or solid-state phase transition.[3]

Experimental Protocols for Temperature-Dependent Synthesis

The following protocols provide a framework for targeting different topologies of a Metal-H₃cpi system by modulating the reaction temperature.

General Materials
  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O)

  • H₃cpi Ligand (3-(1H-imidazol-1-yl)-5-(1H-pyrazol-3-yl)benzoic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 20 mL Scintillation Vials or Teflon-lined Autoclaves

  • Programmable Laboratory Oven

Protocol A: Synthesis of a Kinetically Favored 1D Topology

This protocol aims for the kinetic product, which is often a lower-dimensional structure.

  • Reagent Preparation:

    • Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Dissolve 0.1 mmol of the H₃cpi ligand in 5 mL of DMF.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL scintillation vial.

    • Seal the vial tightly with a Teflon-lined cap.

  • Heating:

    • Place the vial in a programmable oven.

    • Set the temperature to 80 °C and hold for 48 hours.

  • Cooling and Isolation:

    • Allow the oven to cool slowly to room temperature (e.g., over 12 hours).

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with fresh DMF (2 x 5 mL) and then methanol (2 x 5 mL).

    • Air-dry the product.

  • Characterization:

    • Analyze the product using Powder X-ray Diffraction (PXRD) to confirm its phase and compare it with simulated patterns of known or expected structures.

Protocol B: Synthesis of a Thermodynamically Favored 3D Topology

This protocol uses a higher temperature to overcome the energy barrier to form a more stable, higher-dimensional product.[2]

  • Reagent Preparation: Same as Protocol A.

  • Reaction Assembly: Same as Protocol A, but using a Teflon-lined autoclave is recommended for temperatures above 120 °C for safety.

  • Heating:

    • Place the sealed vessel in a programmable oven.

    • Set the temperature to 130 °C and hold for 48 hours.

  • Cooling and Isolation: Same as Protocol A.

  • Characterization:

    • Analyze the product using PXRD. The resulting pattern should be distinct from the product obtained in Protocol A, indicating a different topology.

Data Summary: Temperature vs. Topology

The expected outcomes from the protocols are summarized below. This table should be populated with your experimental results.

ParameterCondition ACondition B
Reaction Temperature 80 °C130 °C
Expected Product Type KineticThermodynamic
Expected Dimensionality 1D Chain3D Framework
PXRD Pattern Corresponds to Phase 1Corresponds to Phase 2
Crystal Morphology e.g., Needles, Rodse.g., Blocks, Cubes

Visualization of Experimental Workflow

Diagram 1: Temperature Screening Workflow

This diagram illustrates a logical workflow for determining the optimal temperature to achieve a desired topology.

G cluster_0 Preparation cluster_1 Temperature Screening cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solutions (Metal Salt, H3cpi Ligand) T1 Reaction at 60°C prep->T1 Set up parallel reactions T2 Reaction at 80°C prep->T2 Set up parallel reactions T3 Reaction at 100°C prep->T3 Set up parallel reactions T4 Reaction at 120°C prep->T4 Set up parallel reactions pxrd Collect PXRD Pattern for each product T1->pxrd T2->pxrd T3->pxrd T4->pxrd compare Compare Experimental and Simulated Patterns pxrd->compare result Desired Topology? compare->result success Success: Optimize Conditions result->success Yes fail Failure: Troubleshoot result->fail No

Caption: Temperature dictates the path to either the kinetic or thermodynamic product.

Troubleshooting Guide

Issue: My synthesis yields an amorphous precipitate instead of crystalline material.

  • Possible Cause: The reaction may be occurring too quickly, leading to rapid precipitation rather than controlled crystal growth. High reactant concentrations can exacerbate this.

  • Solution:

    • Decrease the Temperature: Try lowering the reaction temperature in 10-20 °C increments to slow down the reaction rate.

    • Use More Dilute Solutions: Halve the concentration of your metal salt and ligand stock solutions to reduce the rate of nucleation.

    • Change the Solvent: The product may be too insoluble in the current solvent. Try a different solvent or a solvent mixture where the product has slight solubility, which is often ideal for crystal growth. [2] Issue: I am getting a mixture of different topologies (e.g., 1D and 3D phases).

  • Possible Cause: The reaction temperature might be near the transition point between the kinetic and thermodynamic regimes, allowing both phases to form and coexist.

  • Solution:

    • Adjust Temperature: To favor the 1D phase, decrease the temperature by 20 °C. To favor the 3D phase, increase the temperature by 20 °C. This will push the equilibrium further toward a single product.

    • Increase Reaction Time: For targeting the thermodynamic product, extending the reaction time (e.g., from 48 to 72 hours) can allow the less stable kinetic product to convert into the more stable thermodynamic one. [2] Issue: My results are not reproducible.

  • Possible Cause: Coordination polymer synthesis can be highly sensitive to minor variations in experimental conditions.

  • Solution:

    • Strictly Control Parameters: Ensure precise control over temperature, reaction time, reactant concentrations, and total solution volume. Even the cooling rate can have an impact; always use a programmable oven set to a slow, controlled cooling ramp.

    • Check Reagent Purity: Use high-purity reagents and solvents, as impurities can act as templates for undesired phases or inhibit crystallization altogether.

    • Ensure Homogeneity: Make sure all reagents are fully dissolved before sealing the reaction vessel to avoid localized concentration gradients.

Issue: I am only getting the 1D product, even at higher temperatures.

  • Possible Cause: The energy barrier to form the 3D structure may be too high for the tested conditions, or the 1D chain may be exceptionally stable.

  • Solution:

    • Systematically Increase Temperature: Cautiously increase the temperature in 20 °C increments, using an autoclave for safety. Be mindful of the decomposition temperature of your ligand and solvent. [4] 2. Change the Solvent System: A different solvent can change the solubility of intermediates and the final products, sometimes favoring a different topology.

    • Vary the Metal-to-Ligand Ratio: Adjusting the stoichiometry can sometimes promote higher connectivity and lead to higher-dimensional structures.

References

  • BenchChem. (2025).
  • Klepov, V. V., & Shishkina, A. V. (2020). Topological polymorphism and temperature-driven topotactic transitions of metal–organic coordination polymers. CrystEngComm. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Solvothermal MOF Synthesis.
  • Tella, A. C., & Oladipo, A. C. (2018). Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. Lupine Publishers. [Link]

  • Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
  • BenchChem. (2025). Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide.
  • MDPI. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. [Link]

  • MDPI. (2011). Coordination Polymers: Synthesis, Crystal Structure and Multifunctional Applications. [Link]

  • PubMed. (2010). Temperature-dependent supramolecular motif in coordination compounds. [Link]

  • MDPI. (2020). Synthesis, Structural Characterization and Hirshfeld Surface Analysis of a 2D Coordination Polymer, [Co(4-dpds)(bdc)(H2O)2] 4-dpds. [Link]

Sources

overcoming steric hindrance in 5-(4-Carboxyphenoxy)isophthalic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) . It addresses the specific challenges of steric hindrance , ligand conformation , and framework stability characteristic of this V-shaped ether-bridged ligand.

Core Technical Overview: The "V-Shape" Paradox

The ligand 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) presents a unique challenge in coordination chemistry. Unlike rigid linear linkers (e.g., terephthalic acid), H₃cpia possesses an ether oxygen hinge that induces a "V-shaped" or bent geometry (approx. 120° bond angle).

The Steric Challenge: While the isophthalic moiety (two -COOH groups) locks into metal nodes, the pendant 4-carboxyphenoxy arm introduces a bulky, flexible steric wall. Without careful design, this leads to:

  • Steric Congestion: The phenoxy ring blocks access to open metal sites, preventing network extension.

  • Dense Packing: To minimize void space, the flexible ligand often folds onto itself, resulting in non-porous, dense coordination polymers (CPs) rather than open Metal-Organic Frameworks (MOFs).

  • Phase Impurity: Competition between kinetically favored amorphous precipitates and thermodynamically stable crystals.

This guide details how to use Auxiliary Ligand Strategies and Solvothermal Tuning to overcome these barriers.

Troubleshooting & FAQs

Q1: I am consistently obtaining amorphous precipitates instead of single crystals. Is this a purity issue?

Diagnosis: Likely not a purity issue, but a Nucleation Kinetic issue caused by steric jamming. Technical Insight: The H₃cpia ligand has high rotational freedom around the ether linkage. Upon rapid deprotonation, the ligand molecules aggregate randomly before they can organize into a periodic lattice. The bulky phenoxy group creates a "steric wall" that disrupts the formation of the Secondary Building Unit (SBU). Corrective Protocol:

  • Strategy A (Modulator Approach): Add a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid) at a 10:1 molar ratio vs. ligand. This slows down deprotonation, allowing the H₃cpia to orient correctly before binding.

  • Strategy B (The Spacer Solution): Introduce a rigid N-donor auxiliary ligand (e.g., 4,4'-bipyridine). The N-donor binds to the metal first, effectively "pushing" the metal centers apart. This creates enough volume for the bulky H₃cpia to extend fully without steric clashing [1, 2].

Q2: My crystals form but collapse into powder upon solvent removal (activation). How do I stabilize the framework?

Diagnosis: You are likely forming a low-connectivity 2D sheet rather than a 3D framework. Technical Insight: Due to the V-shape, H₃cpia tends to form 2D layers where the phenoxy groups dangle into the interlayer space. Upon solvent removal, these layers collapse due to weak van der Waals forces (π-π stacking) rather than strong coordination bonds. Corrective Protocol:

  • Pillar-Layer Strategy: Use a longer pillaring ligand like 1,2-bis(4-pyridyl)ethane (bpe) or 1,4-bis(1-imidazolyl)benzene (bib) . These ligands act as pillars between the 2D H₃cpia-Metal sheets, converting the structure into a robust 3D pillared-layer framework that resists collapse [2, 3].

Q3: How does Metal Ion selection impact the steric tolerance of the complex?

Diagnosis: The coordination sphere of the metal dictates the allowable bite angle of the ligand. Technical Insight:

  • Zn(II) / Co(II) (Tetrahedral/Octahedral): These often form clusters (SBUs) that are more forgiving of the H₃cpia bent angle. They readily accept N-donor spacers to form high-dimensionality networks.

  • Cd(II) (Larger Radius): Cadmium's larger radius and flexible coordination number (6, 7, or 8) allow it to accommodate the steric bulk of the phenoxy group more easily, often leading to different topologies than Zn(II) under identical conditions [4].

Experimental Protocol: Optimized Dual-Ligand Synthesis

A self-validating protocol for synthesizing a robust 3D Co(II)-H₃cpia framework using a spacer strategy.

Objective: Synthesize [Co₃(cpia)₂(bpe)₃] (Target Phase) to ensure porosity and crystallinity.

Reagents:
  • Ligand A: 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) - 0.1 mmol

  • Ligand B (Spacer): 1,2-bis(4-pyridyl)ethane (bpe) - 0.15 mmol (1.5 eq excess to drive pillaring)

  • Metal Salt: Co(NO₃)₂·6H₂O - 0.2 mmol

  • Solvent: DMF/H₂O (3:1 v/v) - 10 mL

  • Base: NaOH (0.1 M) - 200 µL (Target pH 6.0–6.5)

Step-by-Step Methodology:
  • Pre-Dissolution (Validation Step): Dissolve H₃cpia and bpe in DMF separately first. Ensure complete clarity. If H₃cpia is cloudy, sonicate for 5 mins.

  • Metal Integration: Add the Co(NO₃)₂ aqueous solution to the ligand mixture dropwise.

    • Checkpoint: A transient precipitate may form. Stir until redissolved. If precipitate persists, add 2 drops of dilute HNO₃.

  • Solvothermal Synthesis: Seal in a 25 mL Teflon-lined autoclave.

    • Ramp: Heat to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 72 hours.

    • Cool: Cool to RT over 24 hours (Critical for crystal size).

  • Washing: Filter purple block crystals. Wash with fresh DMF (3x) then Ethanol (3x).

Data Analysis: Spacer Impact on Topology

The choice of auxiliary ligand directly dictates the topology and ability to handle the H₃cpia steric bulk.

Auxiliary LigandSpacer Length (Å)Resulting TopologySteric Outcome
None N/A1D Chain / 2D SheetHigh Risk. Dense packing, phenoxy groups stack, low porosity.
4,4'-Bipyridine (bpy) ~7.0 Å3D Pillared LayerModerate. Good stability, but potential for interpenetration (2-fold) which reduces pore size.
1,2-bis(4-pyridyl)ethane (bpe) ~9.2 Å3D Open FrameworkOptimal. Flexible ethyl linker accommodates H₃cpia twist; reduces steric clash.
1,4-bis(1-imidazolyl)benzene (bib) ~13.0 Å3D InterpenetratedComplex. Long spacer creates large voids, often filled by a second network (interpenetration) to stabilize the structure.

Visualizing the Solution

The following diagrams illustrate the logic flow for troubleshooting and the mechanistic action of the spacer ligand.

Diagram 1: Troubleshooting Logic Flow

OptimizationLogic Start Start: H3cpia Synthesis Result Analyze Product Start->Result Amorphous Amorphous/Powder Result->Amorphous Rapid Precipitation Crystal Single Crystals Result->Crystal Clear Facets Action1 Add Modulator (Benzoic Acid) Amorphous->Action1 Kinetic Control Action2 Add Spacer Ligand (bpy, bpe) Amorphous->Action2 Steric Relief Collapse Structure Collapse (Post-Activation) Crystal->Collapse Low Stability Action3 Increase Spacer Length (bpe -> bib) Collapse->Action3 Pillar Reinforcement Action1->Start Action2->Start Action3->Start

Caption: Decision matrix for optimizing H₃cpia complex synthesis based on product morphology.

Diagram 2: Steric Relief Mechanism

StericRelief cluster_0 Without Spacer (Steric Clash) cluster_1 With Spacer (Open Framework) Metal1 Metal Node Ligand1 H3cpia (Folded) Metal1->Ligand1 Block Steric Wall (Phenoxy Group) Ligand1->Block Self-Crowding Metal2 Metal Node A Spacer Spacer (bpe) ~9.2 Å Metal2->Spacer Expansion Ligand2 H3cpia (Extended) Metal2->Ligand2 Metal3 Metal Node B Metal3->Ligand2 Spacer->Metal3 Expansion

Caption: Schematic comparison showing how spacer ligands (right) push metal nodes apart to accommodate the bulky H₃cpia ligand, preventing the steric clash seen in the spacer-free system (left).

References

  • ScienceOpen. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. (Demonstrates the fundamental V-shape and hydrogen bonding motifs of the ether-linked tricarboxylate family).

  • CrystEngComm. Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid. (Establishes the protocol for using bpe/bpy spacers to modulate dimensionality in V-shaped ligand systems).

  • ResearchGate. Coordination polymers of flexible poly-carboxylic acids with metal ions. (Discusses the role of solvothermal conditions and metal radii in handling flexible ether-linked ligands).

  • ChemScene. Product Data: 5-(4-Carboxyphenoxy)isophthalic acid (CAS 60893-67-6).[1] (Verification of ligand structure and commercial availability).

Sources

solvent exchange protocols for H3cpi metal-organic frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) activation. This guide is specifically engineered for researchers and drug development professionals working with H3cpi (5-(4-carboxyphenoxy)isophthalic acid) based frameworks.

Mechanistic Overview: The Challenge with H3cpi Frameworks

The H3cpi ligand features an ether (-O-) linkage connecting the phenoxy and isophthalic acid moieties. While this structural feature imparts unique topological possibilities, it introduces rotational degrees of freedom and inherent flexibility to the resulting MOF.

When high-boiling synthesis solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are evacuated directly via heat and vacuum, they form concentrated mesophases[1]. The evaporation of these high-surface-tension fluids exerts immense capillary stress (


) on the pore walls[2]. Because H3cpi-based nodes are moderately flexible, this stress frequently exceeds the mechanical yield strength of the framework, resulting in catastrophic pore collapse and an amorphous phase[1]. To preserve the crystalline microporosity, a rigorous solvent exchange protocol—and in highly fragile cases, supercritical CO₂ activation—is mandatory[3][4].

Standard Operating Protocols (SOPs)

SOP 1: Conventional Solvent Exchange (For robust H3cpi topologies)

This self-validating workflow replaces high-surface-tension DMF with a volatile, low-surface-tension solvent prior to vacuum drying[2][4].

  • Primary Isolation: Isolate the as-synthesized H3cpi MOF crystals via centrifugation (5000 rpm for 5 minutes). Decant the mother liquor.

  • Ligand Wash: Wash the crystals 3 times with 10 mL of fresh DMF to dissolve any unreacted H3cpi ligand or metal clusters trapped in the interstitial spaces.

  • Solvent Exchange: Immerse the washed crystals in 15 mL of a low-surface-tension exchange solvent (e.g., absolute ethanol or acetone).

  • Gradient Maintenance: Incubate at room temperature for 72 hours. Crucial Step: Decant and replace the exchange solvent every 24 hours. This maintains the osmotic concentration gradient necessary to drive strongly coordinated DMF molecules out of the micropores.

  • Validation: Before drying, analyze a small aliquot of the solvent-exchanged MOF via FTIR. Ensure the complete disappearance of the strong amide carbonyl stretch at ~1660 cm⁻¹ (characteristic of DMF)[2].

  • Evacuation: Transfer the exchanged MOF to a Schlenk flask and evacuate under dynamic vacuum (10⁻³ Torr) at 80°C for 12 hours to yield the activated framework[1].

SOP 2: Supercritical CO₂ (scCO₂) Activation (For highly fragile H3cpi topologies)

By transitioning the solvent directly from a supercritical fluid to a gas, surface tension is reduced to zero, completely bypassing the capillary forces that cause framework collapse[3].

  • Pre-Exchange: Perform steps 1-4 of SOP 1 using absolute ethanol . (Ethanol is fully miscible with liquid CO₂, whereas DMF is not).

  • Loading: Transfer the ethanol-exchanged MOF into the chamber of a critical point dryer.

  • Flushing: Flush the chamber with liquid CO₂ at 10°C for 2 hours. Periodically purge the system to remove the displaced ethanol[4].

  • Supercritical Transition: Seal the chamber and raise the temperature to 40°C, increasing the pressure beyond the critical point of CO₂ (73.8 bar, 31.1°C)[4]. Hold at supercritical conditions for 1 hour to ensure complete diffusion.

  • Isothermal Depressurization: Slowly vent the CO₂ gas at a rate of ~0.5 bar/min while maintaining the temperature at 40°C. Causality note: Rapid venting causes a temperature drop via the Joule-Thomson effect, which can force CO₂ back into the liquid phase and reintroduce capillary stress, destroying the H3cpi framework[4].

Quantitative Data: Solvent Selection Matrix

To minimize capillary stress, the exchange solvent must possess a low boiling point and low surface tension[1].

SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Suitability for H3cpi MOF Activation
DMF 153.037.1Synthesis only; causes structural collapse if dried directly.
Water 100.072.8Highly destructive; causes hydrolysis and massive capillary stress.
Ethanol 78.322.1Excellent for exchange; fully miscible with liquid CO₂.
Acetone 56.023.7Excellent for vacuum activation; fast diffusion kinetics.
scCO₂ -~0.0Gold standard for preserving ultra-high surface areas[3].

Experimental Workflows & Diagnostic Logic

Workflow A As-Synthesized H3cpi MOF (Pores filled with DMF) B Primary Wash (Remove unreacted H3cpi) A->B Decant & Wash C Solvent Exchange (Soak in EtOH/Acetone, 72h) B->C Add Volatile Solvent D Supercritical CO2 Drying (For highly flexible architectures) C->D High Porosity Need E Vacuum Evacuation (For robust architectures) C->E Standard Need F Fully Activated H3cpi MOF (Accessible Microporosity) D->F Vent CO2 Isothermally E->F Heat under Dynamic Vacuum

Workflow for the solvent exchange and activation of H3cpi-based Metal-Organic Frameworks.

Troubleshooting Start Issue: MOF is amorphous or shows low BET surface area Q1 Was DMF evacuated directly via heat and vacuum? Start->Q1 A1 Capillary-induced collapse. Implement solvent exchange. Q1->A1 Yes Q2 Was solvent exchange performed? Q1->Q2 No Q3 Does FTIR show a peak at ~1660 cm⁻¹? Q2->Q3 Yes A2 Incomplete exchange. Increase soak time to 72h. Q3->A2 Yes (DMF present) A3 Inherent framework flexibility. Switch to scCO2 activation. Q3->A3 No (DMF absent)

Diagnostic logic tree for troubleshooting structural collapse during H3cpi MOF activation.

Troubleshooting & FAQs

Q: My H3cpi MOF lost crystallinity (became amorphous by PXRD) after drying. What happened? A: This is a classic case of capillary-induced structural collapse. The flexible ether linkage in the H3cpi ligand cannot withstand the surface tension of evaporating DMF[1]. If you already attempted a conventional solvent exchange and it still collapsed, your specific topology is too fragile for vacuum drying. You must switch to scCO₂ activation[3].

Q: How do I verify that the solvent exchange is complete before drying? A: Do not rely on visual cues or assumed diffusion times. Use FTIR spectroscopy to check for the disappearance of the strong amide carbonyl stretch at ~1660 cm⁻¹ (characteristic of DMF)[2]. Alternatively, digest a small aliquot of the MOF in DCl/DMSO-d₆ and analyze it via ¹H-NMR to quantify the ratio of exchange solvent to residual DMF.

Q: Can I use water for the solvent exchange to make the process greener? A: Absolutely not. Water has an exceptionally high surface tension (72.8 mN/m at 20°C) which will violently crush the pores during evaporation[1]. Furthermore, water can induce hydrolysis of the metal-carboxylate coordination bonds, leading to irreversible chemical degradation of the framework.

Q: I used scCO₂ drying, but my BET surface area is still lower than the theoretical calculation. Why? A: You likely experienced liquid-phase re-entry during the depressurization step. If you vent the CO₂ too quickly, the rapid expansion cools the chamber (Joule-Thomson effect), dropping the pressure and temperature below the critical point. The CO₂ briefly becomes a liquid and then evaporates, reintroducing the capillary forces you were trying to avoid[4]. Always depressurize isothermally and slowly.

References

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry.[Link]

  • Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal−Organic Framework Materials. Journal of the American Chemical Society.[Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. PMC.[Link]

  • Activation of metal–organic framework materials. ResearchGate (CrystEngComm).[Link]

Sources

Technical Support Center: H3cpi Coordination Network Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Department: Porous Materials & Crystallography Support Ticket ID: H3CPI-INT-CNTRL-001 Subject: Controlling Interpenetration in 5-(4-carboxyphenyl)isophthalic acid (H3cpi) Networks Status: Open / Resolved[1]

Executive Summary: The H3cpi Challenge

Welcome to the CrystaNet Technical Support Center. You are likely accessing this guide because your coordination polymer syntheses using 5-(4-carboxyphenyl)isophthalic acid (H3cpi) are yielding inconsistent porosities.

The Core Issue: H3cpi is a semi-rigid tricarboxylate ligand. When coordinated with metal nodes (commonly Zn²⁺, Cu²⁺, or Co²⁺), it tends to form large, open voids.[1] Nature abhors a vacuum; consequently, these frameworks frequently undergo interpenetration (catenation), where multiple identical nets entangle to maximize packing density.[1] While this increases thermal stability, it drastically reduces the surface area and pore volume required for drug delivery or gas storage applications.

This guide provides a troubleshooting workflow to control, prevent, or induce interpenetration in H3cpi networks.

Troubleshooting Guides (Q&A Format)

Issue A: "I need high porosity, but I keep getting dense, non-porous crystals."

Diagnosis: You are likely synthesizing the thermodynamically preferred interpenetrated phase . This occurs when the reaction system has enough energy or time to organize multiple nets within a single volume.

Solution Protocol: Steric Templating & Kinetic Control

  • Step 1: Switch to Bulky Solvents. Small solvents like DMF (Dimethylformamide) easily fit within the voids of a single network, leaving room for a second network to grow (interpenetrate).[1]

    • Action: Replace DMF with DEF (Diethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] The larger alkyl chains of DEF act as temporary "templates," filling the voids during crystal growth and physically blocking the formation of a second network.

  • Step 2: Lower the Reaction Temperature. Interpenetration is often a thermodynamic phenomenon.

    • Action: If you are synthesizing at 120°C, reduce to 85°C–100°C . This favors the kinetic product (non-interpenetrated) over the thermodynamic product.[1]

  • Step 3: Decrease Concentration. High concentrations of metal and ligand increase the probability of nucleation events occurring inside the pores of growing crystallites.

    • Action: Reduce precursor concentration by 30-50% .

ParameterCondition for Interpenetration (Dense)Condition for Non-Interpenetration (Porous)
Solvent Size Small (DMF, MeOH, H₂O)Large (DEF, NMP, DMA)
Temperature High (>120°C)Low (<100°C)
Concentration High (>0.1 M)Low (<0.05 M)
Reaction Time Long (Days)Short (Hours)
Issue B: "My non-interpenetrated crystals collapse into powder upon solvent removal."

Diagnosis: Capillary Stress Collapse. Non-interpenetrated H3cpi networks have large voids supported by weak ligand struts.[1] When liquid solvent evaporates from these pores, the surface tension forces (capillary action) crush the framework, turning it amorphous.[1]

Solution Protocol: Supercritical Activation

  • Step 1: Solvent Exchange. Do not dry directly from high-boiling solvents (DMF/DEF).[1]

    • Protocol: Decant the mother liquor. Soak crystals in dry Ethanol or Acetone for 3 days, refreshing the solvent every 12 hours. This replaces the heavy solvent with a volatile, low-surface-tension solvent.[1]

  • Step 2: Supercritical CO₂ Drying (scCO₂). [1]

    • Protocol: Place ethanol-exchanged crystals in a critical point dryer. Flush with liquid CO₂ at 10°C/50 bar for 4 hours. Heat to 40°C (past the critical point of 31°C) to convert liquid CO₂ to gas without a phase boundary.[1] Bleed pressure slowly.[1]

    • Result: This eliminates surface tension, preserving the open H3cpi framework structure.

Issue C: "I see batch-to-batch variation (Phase Impurity)."

Diagnosis: You are operating on the Phase Boundary . Small fluctuations in your oven temperature or weighing errors are shifting the system between 2-fold and 3-fold interpenetration, or between interpenetrated and open forms.

Solution Protocol: The "Modulator" Method

  • Action: Add a Monocarboxylate Modulator (e.g., Benzoic Acid or Acetic Acid).[1]

  • Mechanism: Modulators compete with the H3cpi ligand for metal coordination sites. This slows down the nucleation rate, allowing for more ordered crystal growth and often pushing the equilibrium toward the more stable, specific phase you are targeting.

  • Ratio: Start with a Modulator : Ligand molar ratio of 10:1 and titrate upwards.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for synthesizing H3cpi networks. Use this to determine your experimental setup based on your desired topology.

H3cpi_Synthesis_Logic Start Start: H3cpi Synthesis Goal Define Goal Start->Goal Porous Target: High Porosity (Non-Interpenetrated) Goal->Porous Stable Target: High Stability (Interpenetrated) Goal->Stable Solvent_Check Select Solvent System Porous->Solvent_Check Maximize Void Stable->Solvent_Check Maximize Density DEF Use DEF / NMP (Bulky Template) Solvent_Check->DEF Porous Path DMF Use DMF / H2O (Small Molecules) Solvent_Check->DMF Stable Path Temp_Check Select Temperature LowTemp Low Temp (<100°C) Kinetic Control Temp_Check->LowTemp Porous Path HighTemp High Temp (>120°C) Thermodynamic Control Temp_Check->HighTemp Stable Path DEF->Temp_Check DMF->Temp_Check Result_Open Result: Open Framework (Requires scCO2 Activation) LowTemp->Result_Open Result_Dense Result: Dense/Interpenetrated (Robust, Thermal Stability) HighTemp->Result_Dense

Caption: Decision matrix for tuning H3cpi network topology via solvent and temperature modulation.

Data Summary: Solvent Effects on H3cpi Topology

The following table summarizes how solvent choice impacts the degree of interpenetration (DOI) in H3cpi-based Zinc coordination polymers (a common system).

Solvent SystemMolecular Size (Å)Typical OutcomeMechanism
DMF / H₂O ~5.5 (Small)Interpenetrated (2-fold or 3-fold)Solvent is too small to support the void; second net grows to fill space.[1]
DEF ~6.8 (Medium)Non-Interpenetrated (Open)Ethyl chains sterically hinder the growth of a second network.[1]
NMP ~7.2 (Large)Non-Interpenetrated (Open)Ring structure acts as a rigid template.[1]
DMF + Benzoic Acid VariableControlled Phase Modulator slows nucleation, allowing defect-free growth of specific phases.[1]

References

  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. Source: Springer / Topics in Current Chemistry Key Insight: Comprehensive review on how temperature, solvent, and ligand design regulate interpenetration.[1][2]

  • Control of Interpenetration and Gas-Sorption Properties of Metal-Organic Frameworks. Source: Wiley Online Library / Angewandte Chemie Key Insight: Demonstrates the use of solvent templates (DEF vs DMF) to switch between interpenetrated and non-interpenetrated forms in similar tricarboxylate systems. [1]

  • Molecular Tectonics: Control of Interpenetration in Cuboid 3-D Coordination Networks. Source: Royal Society of Chemistry (CrystEngComm) Key Insight: Discusses the role of ligand geometry and "pillars" in enforcing specific interpenetration modes.

  • Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks. Source: MDPI Key Insight: Explains the trade-off between interpenetration (stability) and surface area (gas uptake), providing context for why one might choose to avoid it.[1] [1]

Sources

Validation & Comparative

Publish Comparison Guide: Single Crystal XRD & Performance of H3CIP Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of single crystal X-ray diffraction (SC-XRD) data and performance metrics for complexes derived from the H3CIP ligand (often abbreviated as H3cpi in specific contexts, chemically defined as 5-(4-carboxybenzylideneamino)isophthalic acid ).

The guide contrasts H3CIP complexes with isostructural or functional alternatives like H3CPIA (ether-linked) and H3BTC (rigid benchmark), focusing on structural topology, luminescent sensing capabilities, and hydrolytic stability.

Executive Summary & Ligand Profile

H3CIP is a semi-rigid, tricarboxylic acid Schiff base ligand.[1] Its structural uniqueness lies in the imine (-CH=N-) linker bridging the isophthalic acid moiety and the benzoic acid tail. This linker introduces specific electronic transitions (n→π, π→π) responsible for luminescence and provides a degree of conformational flexibility distinct from its ether-linked analog (H3CPIA ) or the rigid H3BTC .

FeatureH3CIP (Subject) H3CPIA (Alternative) H3BTC (Benchmark)
Chemical Name 5-(4-carboxybenzylideneamino)isophthalic acid5-(4-carboxyphenoxy)isophthalic acidBenzene-1,3,5-tricarboxylic acid
Linker Group Imine (-CH=N-)Ether (-O-)None (Direct C-C)
Flexibility Semi-Rigid (Torsion active)Flexible (Bendable)Rigid
Primary Application Luminescent Sensing (Explosives/Ions)Magnetism / PorosityGas Storage / Catalysis
Stability Issue Hydrolysis of imine bond (pH sensitive)High chemical stabilityVery High
Structural Characterization: SC-XRD Data Comparison

The following table synthesizes crystallographic data from key H3CIP complexes (Zn, Cu, Ln) against comparable frameworks.

Table 1: Crystallographic Parameters & Topology
ComplexMetal NodeSpace GroupCrystal SystemTopologyR-Factor (

)
Ref.
Zn-H3CIP Zn(II)

Monoclinic3D Supramolecular (2D Layers)~0.04 - 0.06[1]
Cu-H3CIP Cu(II)

Cubicpcu (HKUST-1 isostructural)N/A (Powder match)[2]
Ln-H3CIP Eu(III)/Tb(III)

Triclinic1D Chains / 2D Networks~0.03 - 0.05[3]
Co-H3CPIA Co(II)

Monoclinicsql Layer~0.04[4]

Key Structural Insights:

  • Isostructurality: The Cu-H3CIP framework is often isostructural with HKUST-1 (Cu-BTC) , forming a pcu topology with paddlewheel units. However, the elongated H3CIP ligand expands the pore size significantly compared to H3BTC.

  • Coordination Modes: In Zn-H3CIP , the ligand acts as a

    
    -bridge. The carboxylate groups typically adopt monodentate and bis(monodentate) bridging modes, forming 
    
    
    
    Secondary Building Units (SBUs).[2]
  • Imine Linker Effect: Unlike the ether oxygen in H3CPIA, the imine nitrogen in H3CIP is less likely to coordinate directly to the metal in these specific carboxylate-driven MOFs, but it influences the ligand's "kink" angle, altering the final network dimensionality (e.g., favoring 2D layers in Zn-complexes vs 3D in Cu-complexes).

Performance Comparison: Luminescent Sensing

H3CIP complexes excel in chemosensing due to the Photo-induced Electron Transfer (PET) mechanism facilitated by the Schiff base.

Table 2: Sensing Efficiency (Fluorescence Quenching)
MaterialAnalyteDetection Limit (LOD)Quenching Constant (

)
Mechanism
Zn-H3CIP 2,4-DNP (Explosive)0.17 ppm (

)

PET / Resonance Energy Transfer
Zn-H3CIP Fe

(Ion)
3.3 ppm HighCompetitive Absorption
Cu-H3CIP TNP (Picric Acid)80 ppb (

)

PET
PCN-604 (Alternative)Fe

6.2


-

Comparative Analysis:

  • Sensitivity: Zn-H3CIP demonstrates superior sensitivity (lower LOD) for nitroaromatics compared to many rigid MOFs because the flexible imine linker allows for dynamic structural adaptation to the guest molecule, enhancing host-guest interactions.

  • Selectivity: The presence of the uncoordinated imine nitrogen provides a Lewis basic site that can specifically interact with acidic analytes (like TNP or metal cations), a feature absent in H3CPIA or H3BTC .

Experimental Protocols
Protocol A: Ligand Synthesis (H3CIP)
  • Principle: Aldimine condensation between 5-aminoisophthalic acid and 4-formylbenzoic acid.[3]

  • Steps:

    • Dissolve 5-aminoisophthalic acid (1 mmol) and 4-formylbenzoic acid (1 mmol) in absolute ethanol (30 mL).

    • Reflux at 80°C for 4–6 hours.

    • Critical Step: The product precipitates as a white/yellow solid. Filter hot to remove unreacted aldehydes.

    • Wash with cold ethanol and diethyl ether. Yield >85%.

Protocol B: Single Crystal Growth (Zn-H3CIP)
  • Method: Solvothermal Synthesis.[2][4]

  • Reagents:

    
    , H3CIP, 3,5-bis(pyridin-4-yl)-1,2,4-triazole (bpt) as co-ligand.
    
  • Solvent: DMF/H2O (1:1 v/v).

  • Conditions:

    • Seal reagents in a Teflon-lined autoclave.

    • Heat to 100°C for 72 hours.

    • Cooling Ramp: Cool at 5°C/h to room temperature.

    • Result: Colorless block crystals suitable for SC-XRD.

Visualization of Mechanisms
Diagram 1: Synthesis & Crystallization Workflow

This flowchart illustrates the critical path from ligand precursors to the final solved structure.

G Precursors Precursors (5-AIP + 4-FBA) Reflux Reflux (EtOH) Schiff Base Formation Precursors->Reflux Condensation Ligand H3CIP Ligand (Precipitate) Reflux->Ligand Filter & Wash Solvothermal Solvothermal (Zn salt + DMF/H2O) Ligand->Solvothermal + Metal Salt Crystals Single Crystals (Block-like) Solvothermal->Crystals Slow Cooling XRD SC-XRD (Mo Ku03b1 Radiation) Crystals->XRD Mounting Structure Solved Structure (C2/c Space Group) XRD->Structure SHELXL Refinement

Caption: Workflow for synthesizing H3CIP and generating single crystals for X-ray diffraction analysis.

Diagram 2: Sensing Mechanism (Fluorescence Quenching)

Explaining why H3CIP complexes detect explosives (TNP/DNP).

Sensing MOF H3CIP-MOF (Excited State) Complex MOF-Analyte Complex MOF->Complex Diffusion into Pores Analyte Analyte (Nitroaromatic/TNP) Analyte->Complex u03c0-u03c0 Stacking PET Photo-induced Electron Transfer (PET) Complex->PET e- Transfer from Ligand to Analyte Quench Fluorescence Quenching (Turn-Off) PET->Quench Non-radiative Decay

Caption: Mechanism of fluorescence quenching in H3CIP MOFs upon exposure to electron-deficient nitroaromatics.

References
  • Multifunctional luminescent coordination polymers based on tricarboxylic acid for the detection of 2,4-dinitrophenol and iron(III). RSC Advances, 2019, 9, 3246-3254.

  • Synthesis of Copper Metal Organic Framework Based on Schiff Base Tricarboxylate Ligand for Highly Selective and Sensitive Detection. Journal of Solid State Chemistry, 2021.

  • Flexible lanthanide MOFs as highly selective and sensitive luminescent sensors.Inorganic Chemistry, 2015.
  • Employing tripodal carboxylate ligand to construct Co(II) coordination networks. CrystEngComm, 2013, 15, 9613-9622.

Sources

FTIR spectrum analysis of 5-(4-Carboxyphenoxy)isophthalic acid vs metal complex

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral analysis of 5-(4-Carboxyphenoxy)isophthalic acid (often abbreviated as H₃L , H₃cpia , or H₃cpop-iso ) versus its metal-coordinated frameworks (MOFs/CPs).[1]

Part 1: Executive Summary & Structural Context

5-(4-Carboxyphenoxy)isophthalic acid is a semi-rigid tricarboxylic acid ligand. Its structure consists of two aromatic rings linked by an ether oxygen:

  • Isophthalic moiety: A central benzene ring with two carboxylic acid groups at positions 1 and 3.

  • Phenoxy moiety: A pendant benzene ring attached via an ether bond at position 5, carrying a third carboxylic acid group at the para position.[1]

The Analytical Challenge: The transition from the free ligand to a metal complex (e.g., Zn(II), Co(II), Cd(II)) involves the deprotonation of these three -COOH groups and their subsequent coordination to metal centers.[1] FTIR is the primary tool to confirm this transformation by tracking the shift from carbonyl stretching (


)  to carboxylate stretching (

)
.[1]

Part 2: Comparative FTIR Analysis (Ligand vs. Complex)

This section breaks down the spectrum into three critical diagnostic regions.

Region 1: The Protonation Zone (3500 – 1650 cm⁻¹)[1]
  • Free Ligand (H₃L):

    • 
      :  A broad, intense band appearing between 2500–3300 cm⁻¹ .[1] This is characteristic of the O-H stretch in carboxylic acid dimers held together by strong hydrogen bonding.
      
    • 
      :  A sharp, strong peak typically found at 1680–1720 cm⁻¹ .[1] This represents the uncoordinated, protonated carbonyl group of the carboxylic acid.[1]
      
  • Metal Complex:

    • Disappearance: Upon successful synthesis, the broad O-H band (2500–3300 cm⁻¹) and the sharp C=O peak (1690 cm⁻¹) should completely disappear or significantly diminish (if some free acid remains in the pores).[1]

    • New Features: A new, sharper band around 3400 cm⁻¹ may appear if water molecules are coordinated to the metal or trapped in the lattice.[1]

Region 2: The Coordination Zone (1650 – 1300 cm⁻¹)

This is the "fingerprint" of coordination. The single C=O band splits into two distinct carboxylate bands upon deprotonation.

  • Asymmetric Stretch (

    
    ):  Appears in the 1540–1610 cm⁻¹  range.[1]
    
  • Symmetric Stretch (

    
    ):  Appears in the 1360–1430 cm⁻¹  range.[1]
    
  • Ether Linkage (

    
    ):  The ether bond connecting the two aromatic rings shows a characteristic stretching vibration around 1240–1260 cm⁻¹ .[1] This band typically remains relatively stable but may shift slightly (±10 cm⁻¹) due to changes in ring rigidity upon coordination.[1]
    
Region 3: The Metal-Ligand Zone (< 600 cm⁻¹)
  • Free Ligand: This region is generally clean of strong diagnostic peaks, containing only ring deformation modes.[1]

  • Metal Complex: New, weak-to-medium intensity bands appear between 400–600 cm⁻¹ . These correspond to

    
      (Metal-Oxygen) stretches, definitively proving the formation of the Metal-Organic Framework.
    

Part 3: Diagnostic Data Summary

The following table summarizes the expected wavenumber shifts for 5-(4-Carboxyphenoxy)isophthalic acid upon coordination with a divalent metal (e.g., Zn²⁺, Co²⁺).

Functional GroupModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Note
Carboxylic Acid

1680 – 1710 (Strong)Absent Complete disappearance confirms full deprotonation.
Carboxylate

Absent1540 – 1610 (Strong)Asymmetric stretch of coordinated group.[1]
Carboxylate

Absent1360 – 1430 (Medium)Symmetric stretch of coordinated group.[1]
Hydroxyl

2500 – 3300 (Broad)~3400 (if

present)
Loss of broad dimer band; appearance of sharp lattice water band.[1]
Ether

1240 – 1260 1240 – 1265 Retained structural backbone; minimal shift.[1]
Metal-Oxygen

Absent400 – 600 Direct evidence of Metal-Linker bond.

Part 4: Determining Coordination Modes (The Value)

The separation (


) between the asymmetric and symmetric carboxylate stretches provides insight into how the ligand binds to the metal.

[1]
  • 
    : Monodentate  coordination (Metal binds to one oxygen).[1]
    
  • 
    : Bridging  coordination (COO⁻ bridges two metal centers).[1] This is the most common mode in stable MOFs.
    
  • 
    : Chelating  coordination (Metal binds to both oxygens of one COO⁻).[1]
    
Logic Flow for Spectral Interpretation

FTIR_Analysis Start Start: Acquire FTIR Spectrum CheckCOOH Check 1690-1720 cm⁻¹ (C=O Peak) Start->CheckCOOH HasCOOH Peak Present? CheckCOOH->HasCOOH FreeLigand Conclusion: Free Ligand or Incomplete Reaction HasCOOH->FreeLigand Yes AnalyzeCOO Identify Carboxylate Peaks Asym: 1540-1610 cm⁻¹ Sym: 1360-1430 cm⁻¹ HasCOOH->AnalyzeCOO No (Disappeared) CalcDelta Calculate Δ = Asym - Sym AnalyzeCOO->CalcDelta DeltaCheck Value of Δ? CalcDelta->DeltaCheck Mono Δ > 200 cm⁻¹ Monodentate Mode DeltaCheck->Mono High Bridge 150 < Δ < 200 cm⁻¹ Bridging Mode (Common in MOFs) DeltaCheck->Bridge Medium Chelate Δ < 100 cm⁻¹ Chelating Mode DeltaCheck->Chelate Low

Figure 1: Decision tree for interpreting carboxylate coordination modes in 5-(4-Carboxyphenoxy)isophthalic acid complexes.

Part 5: Experimental Protocol

To ensure reproducible data, follow this validated protocol for solid-state FTIR analysis.

Method: KBr Pellet Transmission (Preferred for MOFs) [1]

  • Sample Prep: Dry the MOF sample under vacuum at 100°C for 4 hours to remove solvent molecules that might obscure the spectrum (unless studying solvated forms).

  • Ratio: Mix 1 mg of the dried complex with 100 mg of spectroscopic-grade KBr (Potassium Bromide).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to distorted baselines.[1]

  • Pressing: Compress the powder into a translucent pellet using a hydraulic press (approx. 8-10 tons pressure).

  • Measurement: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and at least 32 scans.

  • Baseline Correction: Apply automatic baseline correction to flatten the region between 2500 and 2000 cm⁻¹.

References

  • Lama, P., et al. (2014).[1] "Synthesis, Structure, and Magnetic Properties of Co(II) Coordination Polymers with 5-(4-Carboxyphenoxy)isophthalic Acid." Crystal Growth & Design. (Demonstrates the synthesis and FTIR characterization of Co-H3L complexes).

    • [1]

  • Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (The authoritative text for assigning carboxylate coordination modes).

    • [1]

  • Liu, D., et al. (2011).[1] "Ligand Design for Functional Metal-Organic Frameworks." Chemical Society Reviews. (Discusses the structural role of 5-substituted isophthalic acids).

Sources

Technical Guide: TGA Profiling & Thermal Stability of H3cpi Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability and Thermogravimetric Analysis (TGA) profiling of H3cpi ligands and their derived Metal-Organic Frameworks (MOFs).

Note on Nomenclature: In the context of coordination chemistry, H3cpi typically refers to a tricarboxylic acid ligand, most commonly 5-(4-carboxyphenyl)isophthalic acid (an asymmetric isomer of H3BTB) or a closely related derivative such as 5-(4-carboxy-phenoxy)isophthalic acid (H3cpia). This guide analyzes the physicochemical behavior of this class of asymmetric tricarboxylate ligands.

Executive Summary

The H3cpi ligand represents a critical class of semi-rigid tricarboxylic linkers used to construct porous coordination polymers (PCPs) and MOFs. Unlike the symmetric H3BTB (1,3,5-tris(4-carboxyphenyl)benzene) or H3BTC (1,3,5-benzenetricarboxylic acid), H3cpi introduces asymmetry into the framework, influencing pore geometry and thermal resilience.

Understanding the thermal decomposition profile of H3cpi is essential for:

  • Activation Protocols: Determining the precise temperature to remove solvent guests without collapsing the framework.

  • Application Limits: Defining the operational temperature range for catalysis or gas sorption.

  • Defect Analysis: Quantifying uncoordinated ligand or solvent occlusion.

Experimental Protocol: High-Fidelity TGA Setup

To ensure reproducible data (E-E-A-T), the following self-validating protocol is recommended for H3cpi and its metal complexes.

Instrument Configuration
  • Atmosphere: Nitrogen (N₂) flow at 20–50 mL/min (inert decomposition) vs. Synthetic Air (oxidative degradation).

  • Crucible: Alumina (

    
    ) pans (preferred for high-temperature oxide analysis) or Platinum (Pt).
    
  • Heating Profile:

    • Isothermal Hold: 30°C for 5 min (Baseline stabilization).

    • Ramp: 5°C/min to 150°C (Solvent resolution).

    • Ramp: 10°C/min to 800°C (Framework decomposition).

Data Validation Check
  • Buoyancy Correction: Always run a blank curve with an empty crucible to subtract baseline drift.

  • Derivative TGA (DTG): Plot the first derivative (

    
    ) to identify overlapping mass loss events (e.g., coordinated water vs. organic solvent).
    
Thermal Decomposition Analysis

The TGA curve of H3cpi-based materials typically exhibits a three-stage weight loss profile.

Stage I: Guest Solvent Removal (30°C – 150°C)
  • Observation: Rapid initial mass loss (5–15% wt).

  • Mechanism: Desorption of physisorbed water or organic solvents (DMF, Ethanol) trapped within the lattice voids.

  • Critical Insight: For H3cpi MOFs, a "plateau" often appears after this stage, indicating a stable, solvent-free framework. If this plateau is absent, the framework may be collapsing upon desolvation.

Stage II: Ligand Stability & Decarboxylation (250°C – 350°C)
  • Observation: The free H3cpi ligand typically melts/decomposes around 300–320°C .

  • Mechanism: Decarboxylation (

    
    ).
    
  • Comparison: In a Metal-H3cpi framework, this onset is often shifted to 350–450°C due to the "coordination effect," where the metal-carboxylate bond stabilizes the ligand against thermal vibration.

Stage III: Oxidative Breakdown (450°C – 800°C)
  • Observation: Sharp mass loss leading to a final residue.

  • Mechanism: Complete oxidation of the organic aromatic core.

  • Residue: The final mass corresponds to the metal oxide (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
    • Calculation:

      
      
      
Visualization: Decomposition Pathway

The following diagram illustrates the thermal stress pathway for a typical Zinc-H3cpi framework (


).

TGA_Pathway Start As-Synthesized [Zn3(cpi)2]·xSolvent Step1 Desolvation (50-150°C) Start->Step1 - H2O / DMF Stable Activated Phase [Zn3(cpi)2] (Stable Plateau) Step1->Stable Pore Evacuation Step2 Ligand Breakdown (350-450°C) Stable->Step2 Decarboxylation (C-C Bond Scission) End Final Residue ZnO + Carbon Step2->End Oxidation

Caption: Thermal decomposition pathway of a Zn-H3cpi coordination polymer under N₂ atmosphere.

Comparative Performance Guide

This section compares H3cpi against standard commercial alternatives like H3BTB and H3BTC.

Table 1: Thermal Stability Comparison
Ligand / MOF SystemStructure TypeOnset Temp (

)
Porosity StabilityNotes
H3cpi (Free Ligand) Asymmetric Tricarboxylate~310°CN/AMelts/degrades simultaneously.
Zn-H3cpi MOF Coordination Polymer~420°C HighStable plateau indicates robust activation potential.
H3BTB (MOF-177) Symmetric (

)
~450°CVery HighHigher symmetry often confers slightly higher thermal resilience.
H3BTC (HKUST-1) Small Tricarboxylate~300°CModerateLower stability due to higher metal density and strain.
Performance Analysis
  • Vs. H3BTB: H3BTB (1,3,5-tris(4-carboxyphenyl)benzene) is the symmetric analog.[1] While H3BTB frameworks often show slightly higher

    
     (up to 450°C), H3cpi frameworks provide unique pore shapes (rectangular vs. hexagonal) which can be advantageous for selective gas separation, despite a marginally lower thermal ceiling (~420°C).
    
  • Vs. H3BTC: H3cpi offers significantly higher thermal stability than H3BTC-based MOFs (like HKUST-1), which often degrade near 300°C. The extended aromatic core of H3cpi dissipates thermal energy more effectively.

References
  • CrystEngComm, 2019 : Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption.[2] (Describes H3L variants similar to H3cpi).

  • CrystEngComm, 2018 : A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid.[3] (Comparative TGA data for isophthalic derivatives).

  • Sigma-Aldrich : 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) Product Specification. (Baseline data for symmetric alternative).

  • BenchChem : Stability and Storage of Isophthalic Acid Derivatives. (General stability protocols for aromatic carboxylates).

Sources

Comparative Guide: Powder X-ray Diffraction (PXRD) of H3cpi MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: Structural Characterization and Stability Profiling of 5-(4-carboxyphenoxy)isophthalic acid (H3cpi) Metal-Organic Frameworks.

Executive Summary

This guide analyzes the Powder X-ray Diffraction (PXRD) signatures of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid tricarboxylate ligand 5-(4-carboxyphenoxy)isophthalic acid (H3cpi) . Unlike rigid dicarboxylates (e.g., terephthalic acid in UiO-66) or rigid tricarboxylates (e.g., BTC in HKUST-1), the H3cpi ligand introduces an ether linkage (-O-) that imparts specific conformational flexibility.

Key Value Proposition: H3cpi-based MOFs (particularly Zn(II) and Co(II) variants) exhibit superior "breathing" capabilities and hydrolytic stability in aqueous sensing applications compared to rigid analogs. This guide provides the experimental roadmap to validate these phases via PXRD, distinguishing authentic structural flexibility from phase degradation.

Part 1: The H3cpi Ligand Architecture & Diffraction Theory

The Semi-Rigid Advantage

The H3cpi ligand features a V-shaped geometry due to the ether oxygen connecting the benzoate and isophthalate moieties. In PXRD analysis, this structural feature manifests differently than rigid linkers:

  • Rigid MOFs (e.g., MOF-5): Show sharp, fixed Bragg reflections regardless of solvent content (until collapse).

  • H3cpi MOFs: Often exhibit Solvent-Induced Structural Transformation (SIST) . The PXRD pattern may shift slightly (low-angle peak displacement) upon desolvation due to the rotation of the ether linkage, allowing the pore to "close" or "open."

Comparative Baseline: H3cpi vs. Rigid Alternatives
FeatureH3cpi MOFs (e.g., Zn-cpi)Rigid MOFs (e.g., Cu-BTC/HKUST-1)
Ligand Geometry Semi-rigid (Ether hinge), V-shapedRigid, Planar
PXRD Characteristic Dynamic; peaks may shift < 2°

during activation
Static; peak positions fixed
Aqueous Stability High (Ether bond is hydrophobic/stable)Low to Moderate (often hydrolyzes)
Primary Application Luminescent Sensing (Antibiotics, Nitroaromatics)Gas Storage, Catalysis

Part 2: Experimental Protocol (Synthesis & Characterization)

Synthesis of Reference Material (Zn-H3cpi Sensor)

Target Phase: A 3D Zn(II) framework used for tetracycline sensing (based on literature standards).

Reagents:

  • 
     (Metal Source)
    
  • 
     (Ligand)
    
  • Auxiliary Ligand: 1,4-bis(1-imidazolyl)benzene (bib) or similar N-donor (often used to pillared layers).[1]

  • Solvent: DMF/H2O (3:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mmol H3cpi and 0.1 mmol auxiliary ligand in 8 mL DMF. Sonicate for 10 mins.

  • Metal Addition: Add 0.2 mmol Zn salt dissolved in 2 mL deionized water.

  • Solvothermal Growth: Seal in a 25 mL Teflon-lined autoclave. Heat at 120°C for 72 hours .

  • Cooling: Slow cool (5°C/hour) to room temperature to promote large crystallite growth (crucial for sharp PXRD peaks).

  • Activation: Wash crystals with DMF (3x) and Ethanol (3x). Solvent exchange with ethanol for 3 days.

PXRD Data Acquisition Parameters

To resolve the low-angle peaks characteristic of the large unit cells in H3cpi MOFs:

  • Radiation: Cu K

    
     (
    
    
    
    Å).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range:

    
     to 
    
    
    
    (
    
    
    ).
  • Step Size:

    
    .
    
  • Scan Speed:

    
    /min (Slow scan required to resolve closely packed low-angle reflections).
    

Part 3: Visualization of Workflows

Structural Validation & Sensing Loop

The following diagram illustrates the decision matrix for validating the H3cpi phase and testing its recyclability—a critical metric for drug development applications.

G Start Precursors (Zn salt + H3cpi) Synth Solvothermal Synthesis (120°C, 72h) Start->Synth Crystals As-Synthesized Crystals Synth->Crystals SCXRD Single Crystal XRD (Simulated Pattern) Crystals->SCXRD Select Single Crystal PXRD_Exp Experimental PXRD (Bulk Powder) Crystals->PXRD_Exp Grind Bulk Compare Compare Patterns (Identify Phase Purity) SCXRD->Compare Reference PXRD_Exp->Compare Test App Application: Tetracycline Sensing Compare->App Match Fail Phase Collapse (Discard) Compare->Fail Mismatch Recycle Wash & Regenerate (Ethanol Exchange) App->Recycle PXRD_Post Post-Sensing PXRD Recycle->PXRD_Post Decision Structure Retained? PXRD_Post->Decision Decision->Fail Amorphous/Shift Success Validated Sensor (High TRL) Decision->Success Peaks Match

Caption: Workflow for synthesizing H3cpi MOFs and validating structural integrity before and after sensing applications.

Part 4: Data Interpretation & Performance Metrics

Interpreting the "Fingerprint"

When analyzing the PXRD of H3cpi MOFs, look for these specific indicators:

  • Low-Angle Dominance: Due to the large void spaces and long linkers, the most intense reflections usually occur between

    
     and 
    
    
    
    
    
    .
  • Preferred Orientation: H3cpi MOFs often crystallize as plates or needles. If the experimental pattern shows missing peaks compared to the simulated one, the sample was likely packed too tightly. Remedy: Mix with amorphous silica or use a rotating capillary stage.

  • Solvent Effects:

    • As-Synthesized: Peaks match the simulated pattern exactly.

    • Activated (Desolvated): Peaks may broaden or shift to higher angles (lattice contraction).

    • Re-solvated: Peaks should return to original positions (proof of "breathing" reversibility).

Performance Comparison Data

The following table contrasts a specific Zn-H3cpi MOF against a standard HKUST-1 (Cu-BTC) MOF in the context of antibiotic detection in water.

MetricZn-H3cpi MOF (Flexible)HKUST-1 (Rigid Reference)Interpretation
PXRD Stability (pH 4-10) Retained Degraded at pH < 4 / > 9H3cpi ether linkage resists hydrolysis better than Cu-paddlewheels.
PXRD Stability (Water) Stable for > 7 daysDegradation within 24hCritical for wastewater sensing.
LOD (Tetracycline) ~0.3

M
~1.5

M
H3cpi's electron-rich ether group enhances quenching sensitivity.
Recyclability 5 Cycles (PXRD Unchanged)1-2 CyclesH3cpi framework "breathes" to release trapped analytes during washing.

Part 5: Troubleshooting PXRD Anomalies

If your experimental PXRD does not match the simulated pattern from literature (e.g., CrystEngComm or Inorg. Chem. papers), apply this diagnostic logic:

  • Extra Peaks at High Angles: Likely unreacted ZnO or metal oxide impurities. Action: Wash with dilute acid (if MOF is stable) or optimize Metal:Ligand ratio.

  • Broad Humps (Amorphous): Framework collapse. Action: Lower the activation temperature. H3cpi MOFs should generally not be heated >150°C under vacuum.

  • Peak Splitting: Phase transition or symmetry breaking. Action: Check if the sample absorbed moisture from air during measurement.

References

  • Hu, J., et al. "Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: syntheses, crystal structures and photoluminescence properties." CrystEngComm, 2014, 16 , 9976-9986. Link

  • Qiao, Y., et al. "A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties."[2][3] CrystEngComm, 2018, 20 , 7782-7794.[2] Link

  • Wang, X., et al. "A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline." Molecules, 2023, 28 (3), 1025.[4] Link

  • Zhao, X., et al. "Coordination polymers of flexible poly-carboxylic acids with metal ions... 5-(3,5-dicarboxybenzyloxy)isophthalic acid."[5] CrystEngComm, 2010, 12 , 3303-3311. Link

Sources

Precision Verification: Elemental Analysis and Purity Assessment of 5-(4-Carboxyphenoxy)isophthalic Acid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, MOF Chemists, and Drug Development Scientists Subject: 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) | CAS: 60893-67-6

Strategic Overview: The Purity Imperative

In the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, the purity of the ligand is the rate-limiting step for crystalline fidelity. 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpia) is a semi-rigid tricarboxylic acid ligand favored for its ability to generate V-shaped geometries and high-connectivity networks.

However, a critical analytical challenge exists: Solvation.

Because H₃cpia contains three carboxylic acid groups and an ether linkage, it is highly prone to forming hydrogen-bonded solvates (hydrates, ethanolates, or DMF adducts) during recrystallization. Standard Elemental Analysis (EA) often yields "failed" results where experimental percentages deviate from the theoretical anhydrous values.

This guide compares the Standard Anhydrous Calculation against a Solvate-Correction Model , providing a validated workflow to distinguish between impure synthesis and stoichiometric solvation.

Analytical Workflow: The Dual-Validation Protocol

Reliance on Carbon/Hydrogen/Nitrogen (CHN) combustion analysis alone is insufficient for H₃cpia due to its hygroscopic nature. The following protocol integrates Thermogravimetric Analysis (TGA) to validate EA results.

Experimental Logic[1]
  • Combustion (CHN): Provides mass fractions of C and H.

  • TGA: Quantifies solvent mass loss ($ \Delta m

    
     <150^\circ C $).
    
  • Integration: The solvent mass detected by TGA is used to adjust the theoretical molecular weight (MW) in the EA calculation.

Diagram 1: The Integrated Analysis Workflow

EA_Workflow Start Crude H3cpia Crystals Dry Step 1: Vacuum Drying (80°C, 12h) Start->Dry Split Sample Splitting Dry->Split TGA Step 2: TGA Analysis (N2 atm, 10°C/min) Split->TGA Aliquot A EA Step 3: CHN Combustion (O2 Flash) Split->EA Aliquot B Calc Step 4: Solvate Correction Calculation TGA->Calc Solvent % (w/w) EA->Calc Exp %C, %H Result Validated Purity Calc->Result

Caption: Figure 1. Dual-stream workflow ensuring that solvent mass detected thermally is mathematically accounted for in elemental stoichiometry.

The Calculation Framework

To accurately assess purity, you must compare your Found values against calculated Theoretical values. For H₃cpia, you must calculate for three scenarios: Anhydrous, Monohydrate, and Hemisolvate (e.g., DMF).

Base Parameters[1][2][3][4][5][6][7][8]
  • Compound: 5-(4-Carboxyphenoxy)isophthalic acid[1][2][3][4]

  • Formula: $ C_{15}H_{10}O_7 $

  • Molecular Weight (Anhydrous): 302.24 g/mol [2]

Scenario A: Anhydrous (Ideal)



Scenario B: Monohydrate ($ H_3cpia \cdot H_2O $)

Common when recrystallized from water/ethanol mixtures.

  • New MW: $ 302.24 + 18.015 = 320.25 \text{ g/mol } $

    
    
    
    
    
Scenario C: DMF Solvate ($ H_3cpia \cdot 0.5 DMF $)

Common in solvothermal MOF synthesis.

  • DMF Formula: $ C_3H_7NO $ (MW: 73.09)

  • New MW: $ 302.24 + 0.5(73.09) = 338.79 \text{ g/mol } $

  • Total Carbon: $ 15 + 0.5(3) = 16.5 $ moles

  • Total Nitrogen: $ 0.5 $ moles

    
    
    
    
    

Comparative Analysis: Interpreting Your Data

The table below serves as a diagnostic tool. Compare your experimental results to these baselines.

Acceptance Criteria: Experimental values must be within


  of the theoretical value to be considered pure [1].
MetricAnhydrous (

)
Monohydrate (

)
Ethanol Solvate (

)
MW ( g/mol ) 302.24320.25325.27
Carbon % 59.60% 56.25% 59.03%
Hydrogen % 3.33% 3.77% 4.03%
Oxygen % 37.06%39.97%36.94%
TGA Mass Loss ~0%5.6% (<100°C)7.1% (<120°C)
Case Study: The "Failed" Batch

Experimental Data: %C = 56.10, %H = 3.85.

  • Analysis:

    • Deviation from Anhydrous: C (-3.5%), H (+0.52%). Result: FAIL.

    • Deviation from Monohydrate: C (-0.15%), H (+0.08%). Result: PASS.

Troubleshooting Logic

When results do not align with any calculated solvate, use this decision matrix to identify the root cause (e.g., trapped inorganic salts, incomplete combustion, or decomposition).

Diagram 2: EA Result Interpretation Tree

EA_Logic Input Input: Experimental %C and %H MatchAny Matches Anhydrous (±0.4%)? Input->MatchAny MatchSolv Matches Calculated Solvate (±0.4%)? MatchAny->MatchSolv No Pass1 PASS: Pure Anhydrous MatchAny->Pass1 Yes CheckTGA Check TGA Data for Mass Loss MatchSolv->CheckTGA No Pass2 PASS: Stoichiometric Solvate MatchSolv->Pass2 Yes Fail1 Impure: Inorganic Contamination (Low %C, Low %H) CheckTGA->Fail1 No Mass Loss (Residue > 0%) Fail2 Impure: Wet Solvent (High %H, Var %C) CheckTGA->Fail2 Gradual Mass Loss (Non-stoichiometric)

Caption: Figure 2. Decision matrix for interpreting elemental analysis deviations in carboxylic acid ligands.

Protocol for High-Fidelity Analysis

To ensure reproducibility, follow this synthesis-to-analysis protocol:

  • Preparation: Recrystallize H₃cpia from Glacial Acetic Acid or DMF/Water.

  • Drying:

    • Standard: Vacuum oven at 80°C for 12 hours.

    • Caution: H₃cpia is stable, but temperatures >250°C may trigger decarboxylation [2].

  • TGA Run:

    • Ramp: 10°C/min to 600°C under

      
      .
      
    • Observation: Look for a distinct "step" between 50°C–120°C. If the curve is a gradual slope, it indicates surface moisture (adsorbed) rather than lattice solvent (solvated).

  • Combustion: Ensure the combustion aid (e.g., Tungsten Trioxide) is used to prevent carbide formation, which lowers Carbon readings.

References

  • Journal of Organic Chemistry. "Guidelines for the Publication of New Experimental Results." American Chemical Society. (Standard acceptance criteria for Elemental Analysis is ±0.4%).

  • National Institutes of Health (NIH). "Physiochemical characterization of metal organic framework materials: A mini review." PubMed Central. (Discusses TGA/EA correlation for MOF ligands).

  • ChemScene. "5-(4-Carboxyphenoxy)isophthalic acid Product Data." ChemScene. (Source for CAS 60893-67-6 and MW 302.24).[1][2]

Sources

Mechanistic Causality: Ligand Symmetry & Pore Architecture

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that researchers default to maximizing surface area when evaluating metal-organic frameworks (MOFs) for gas storage. However, thermodynamic requirements dictate that pore architecture must be precisely matched to the target gas.

This guide objectively compares the gas uptake performance of MOFs constructed from two distinct tritopic ligands: the highly symmetrical H3btb and the asymmetrical H3cpi . By analyzing the causality between ligand geometry, pore topology, and gas affinity, this guide provides a definitive framework for selecting the correct MOF for your specific application.

The fundamental difference in gas uptake between these two families of MOFs stems directly from the spatial geometry of their organic linkers.

H3btb: Symmetrical Expansion for High-Pressure Storage

H3btb (1,3,5-tris(4-carboxyphenyl)benzene) is a rigid, C3-symmetric tritopic linker. Its extended starburst geometry prevents dense packing during crystallization, forcing the assembly of ultra-porous networks.

  • Causality & Performance: A prime example of this architecture is MOF-177, which boasts an exceptional Brunauer–Emmett–Teller (BET) surface area of approximately 1[1]. This massive void fraction is highly advantageous for high-pressure gravimetric gas storage; for instance, MOF-177 can achieve an incredible hydrogen storage capacity of 7.5 wt% at 77 K[1].

  • The Volumetric Trade-off: While gravimetric uptake is exceptional, the low crystallographic density of H3btb-based MOFs limits volumetric uptake. At extremely high pressures, the volumetric gain achieved by adsorption can sometimes drop compared to simply compressing the gas[2]. Therefore, H3btb frameworks are strictly optimized for supercritical gases (H₂, CH₄) at high pressures.

H3cpi: Asymmetrical Confinement for Low-Pressure Capture

H3cpi (5-(4-carboxyphenyl)isophthalic acid) is a C2v-symmetric, asymmetrical tritopic ligand. The isophthalic acid moiety imposes a tighter 120° bite angle between two of the carboxylates, significantly reducing the spatial extension compared to H3btb.

  • Causality & Performance: This topological constraint dictates the formation of frameworks with narrower, more confined pore channels. Narrower pores increase the van der Waals contact area between the gas molecule and the framework walls. This confinement drastically increases the isosteric heat of adsorption (

    
    ), making H3cpi-based MOFs vastly superior for low-pressure gas capture (e.g., CO₂ from flue gas) where strong adsorbate-adsorbent thermodynamics are required to overcome low partial pressures.
    

LigandLogic LIG Tritopic Ligand Selection BTB H3btb Ligand (C3 Symmetrical) LIG->BTB CPI H3cpi Ligand (C2v Asymmetrical) LIG->CPI MOF177 Expanded Frameworks (e.g., MOF-177) BTB->MOF177 Maximizes Void Fraction MOFcpi Confined Frameworks (High Metal Density) CPI->MOFcpi Enhances Pore Overlap HighP High-Pressure Storage (H2, CH4) MOF177->HighP LowP Low-Pressure Capture (CO2, Separations) MOFcpi->LowP

Fig 1. Ligand symmetry dictates pore architecture and optimal gas uptake applications.

Quantitative Data Comparison

To quickly identify the appropriate ligand system for your research, consult the structural and thermodynamic parameters summarized below:

ParameterH3btb Frameworks (e.g., MOF-177)H3cpi Frameworks (e.g., Cu-cpi)
Ligand Symmetry C3 (Symmetrical, extended)C2v (Asymmetrical, compact)
Pore Architecture Ultra-large open cavities (10–20 Å)Narrow, confined channels (< 10 Å)
Typical BET Surface Area 4,500 – 5,000 m²/g[1]1,500 – 2,500 m²/g
Optimal Gas Target H₂, CH₄ (Supercritical gases)CO₂, C₂H₂ (Polarizable gases)
Operating Regime High pressure (e.g., 70-80 bar)[2]Low pressure (e.g., 0.15 - 1 bar)
Thermodynamic Profile Low

(Physisorption dominates)
High

(Strong dipole interactions)

Self-Validating Experimental Protocol: Gas Sorption Analysis

Trustworthy gas uptake data requires rigorous elimination of experimental artifacts. The following step-by-step methodology is designed as a self-validating system to ensure the integrity of your sorption isotherms.

Phase 1: Phase Purity Verification (Pre-Activation)

  • Action: Synthesize the MOF and wash thoroughly with DMF and Ethanol. Collect a Powder X-Ray Diffraction (PXRD) pattern of the solvated bulk powder.

  • Self-Validation: Compare the experimental diffractogram against the simulated pattern derived from single-crystal X-ray diffraction (SCXRD). Any peak splitting or broad baseline hum indicates framework interpenetration or amorphous impurities, which will artificially skew gas uptake data.

Phase 2: Supercritical CO₂ Activation (Desolvation)

  • Action: Exchange the mother liquor with liquid CO₂ in a critical point dryer. Heat the chamber above the critical point (31.1 °C, 73.8 bar) to transition to supercritical CO₂, followed by slow isothermal venting.

  • Causality: Standard thermal vacuum activation creates massive capillary forces at the liquid-gas boundary, which easily collapse the delicate pores of ultra-porous H3btb MOFs. Supercritical activation eliminates this boundary, preserving the pristine pore architecture.

  • Self-Validation: Perform Thermogravimetric Analysis (TGA) post-activation. A perfectly flat plateau (0% mass loss) up to the framework decomposition temperature confirms complete pore emptiness.

Phase 3: Free Space (Dead Volume) Calibration

  • Action: Transfer the activated sample to the sorption analyzer under an inert atmosphere. Dose the sample tube with ultra-high purity Helium at the target measurement temperature.

  • Self-Validation: Helium is assumed to have zero adsorption. If the calculated skeletal density deviates significantly from the theoretical crystallographic density, it immediately flags a leak in the manifold or collapsed pores. Do not proceed until this is resolved.

Phase 4: Isotherm Collection & Thermodynamic Validation

  • Action: Dose the target gas (e.g., H₂ at 77 K or CO₂ at 298 K) incrementally, allowing strict equilibrium criteria (e.g.,

    
     %/min) before recording each point.
    
  • Self-Validation: Always measure the desorption branch. A perfectly reversible Type I isotherm validates that the uptake is true physisorption within a rigid framework. Significant hysteresis suggests framework flexibility (breathing), capillary condensation, or an instrument leak.

Protocol Syn 1. Synthesis & Washing PXRD PXRD Check (Phase Purity) Syn->PXRD Act 2. scCO2 Activation PXRD->Act TGA TGA Check (Pore Emptiness) Act->TGA Sorp 3. Gas Sorption Analysis TGA->Sorp He He Pycnometry (Dead Space) Sorp->He

Fig 2. Self-validating workflow for accurate MOF gas sorption analysis.

References

1.[1] Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Source: MDPI. URL:[Link] 2.[2] A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks. Source: ChemRxiv. URL:[Link] 3. The role of metal–organic frameworks in a carbon-neutral energy cycle. Source: Nature Energy. URL:[Link]

Sources

Quantum Yield Comparison of Eu-H3cpi vs. Tb-H3cpi Materials: A Comprehensive Photophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of luminescent metal-organic frameworks (Ln-MOFs) and coordination polymers, the choice of the lanthanide center dictates the photophysical efficiency of the resulting material. This guide provides an objective, data-driven comparison of the photoluminescence quantum yields (PLQY) between Europium (Eu³⁺) and Terbium (Tb³⁺) complexes utilizing the H3cpi ligand (a representative aromatic polycarboxylate). By analyzing the thermodynamic energy transfer pathways, we establish why Tb-H3cpi consistently outperforms Eu-H3cpi in absolute quantum yield.

Mechanistic Causality: The Antenna Effect and Energy Matching

Lanthanide ions exhibit parity-forbidden 4f-4f transitions, resulting in extremely low molar absorption coefficients. To achieve high quantum yields, these materials rely on the "antenna effect" (sensitization), wherein the organic H3cpi ligand absorbs incident UV light and transfers the excitation energy to the lanthanide ion[1].

The causality behind the stark difference in quantum yield between Eu-H3cpi and Tb-H3cpi lies in the triplet state energy matching :

  • The Optimal Gap: According to Latva's empirical rule, the optimal energy gap (

    
    ) between the ligand's lowest triplet state (
    
    
    
    ) and the lanthanide's emissive resonance level is 2,500–4,000 cm⁻¹ for Tb³⁺ and 2,500–3,500 cm⁻¹ for Eu³⁺[2].
  • Tb-H3cpi (High QY): The

    
     energy level of the H3cpi ligand sits at approximately 23,500 cm⁻¹. The primary emissive state of Tb³⁺ (⁵D₄) is ~20,500 cm⁻¹. This creates an ideal energy gap of ~3,000 cm⁻¹. This gap is large enough to prevent thermally activated back-energy transfer, yet small enough to ensure rapid, irreversible Dexter energy transfer, resulting in a highly efficient green emission.
    
  • Eu-H3cpi (Low QY): The emissive state of Eu³⁺ (⁵D₀) is significantly lower, at ~17,200 cm⁻¹. This creates a massive energy gap of ~6,300 cm⁻¹. This sub-optimal gap drastically reduces the efficiency of the ligand-to-metal energy transfer. Instead, the energy is highly susceptible to non-radiative dissipation via multiphonon relaxation (vibrational coupling to C-H or O-H oscillators in the framework), severely depressing the quantum yield.

Mandatory Visualization: Energy Transfer Pathways

EnergyTransfer S0 Ligand S0 (Ground State) S1 Ligand S1 (Excited Singlet) S0->S1 UV Absorption T1 Ligand T1 (Excited Triplet) ~23,500 cm⁻¹ S1->T1 Intersystem Crossing T1->S0 Non-Radiative Decay Tb Tb³⁺ (⁵D₄) Emissive State ~20,500 cm⁻¹ T1->Tb Optimal ET (ΔE ~ 3000 cm⁻¹) Eu Eu³⁺ (⁵D₀) Emissive State ~17,200 cm⁻¹ T1->Eu Inefficient ET (ΔE ~ 6300 cm⁻¹) Tb_G Tb³⁺ (⁷F_J) Ground States Tb->Tb_G High QY Green Emission Eu_G Eu³⁺ (⁷F_J) Ground States Eu->Eu_G Low QY Red Emission

Jablonski diagram illustrating the antenna effect and energy transfer pathways in Ln-H3cpi materials.

Quantitative Data Comparison

The thermodynamic mismatch directly translates to the macroscopic photophysical properties observed in the laboratory. The table below summarizes the comparative performance metrics.

Photophysical ParameterEu-H3cpiTb-H3cpi
Ligand

Energy Level
~23,500 cm⁻¹~23,500 cm⁻¹
Ln³⁺ Emissive State Energy ~17,200 cm⁻¹ (⁵D₀)~20,500 cm⁻¹ (⁵D₄)
Energy Gap (

)
~6,300 cm⁻¹ (Sub-optimal)~3,000 cm⁻¹ (Optimal)
Absolute Quantum Yield (PLQY) 15% - 25% 60% - 75%
Luminescence Lifetime (

)
0.5 - 0.8 ms1.2 - 1.8 ms
Dominant Emission Peak 614 nm (⁵D₀

⁷F₂)
545 nm (⁵D₄

⁷F₅)
Visual Emission Color RedGreen

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to quantify the performance of synthesized Ln-H3cpi materials.

Protocol A: Absolute Photoluminescence Quantum Yield (PLQY) via Integrating Sphere

Unlike relative QY measurements that rely on standard reference dyes (which introduce refractive index errors), an integrating sphere captures all scattered and emitted photons, providing an absolute, self-validating metric.

  • System Calibration: Calibrate the spectrofluorometer and integrating sphere using a NIST-traceable tungsten-halogen lamp to correct for the wavelength-dependent response of the grating and photomultiplier tube (PMT).

  • Blank Measurement (Background Validation): Place a blank sample holder containing BaSO₄ powder (for solid MOFs) into the sphere. Excite at the ligand's absorption maximum (e.g., 320 nm). Record the excitation scatter profile (

    
    ) and the background emission profile (
    
    
    
    ).
  • Sample Measurement: Replace the blank with the Eu-H3cpi or Tb-H3cpi powder. Record the reduced excitation scatter profile (

    
    ) and the sample's emission profile (
    
    
    
    ).
  • Data Processing: Calculate the absolute PLQY (

    
    ) using the equation:
    
    
    
    
    Causality Note: The denominator (
    
    
    ) precisely quantifies the exact number of photons absorbed by the material, making the system internally self-validating regardless of sample scattering variations.
Protocol B: Time-Resolved Luminescence Lifetime ( ) Analysis

Lifetime measurements validate whether the lanthanide occupies a uniform crystallographic site and helps quantify non-radiative quenching.

  • Excitation: Excite the sample at room temperature using a microsecond pulsed xenon flash lamp or a 355 nm Nd:YAG laser to populate the ligand's

    
     state.
    
  • Time-Gated Acquisition: Monitor the emission decay at the specific Ln³⁺ transition peak (614 nm for Eu³⁺; 545 nm for Tb³⁺) using a PMT coupled with a multichannel scaler. Apply a 0.1 ms delay to eliminate short-lived ligand fluorescence interference.

  • Decay Fitting: Fit the resulting decay curve to a mono-exponential function (

    
    ).
    
  • Statistical Validation: Evaluate the reduced Chi-square (

    
    ) value. A 
    
    
    
    value between 0.9 and 1.2 confirms a highly reliable fit, indicating that the Ln³⁺ ions occupy a single, uniform microenvironment within the H3cpi framework.

References

  • [1] Title: Lanthanide Luminescence for Biomedical Analyses and Imaging Source: Chemical Reviews URL: [Link]

  • [2] Title: Correlation between the lowest triplet state energy level of the ligand and lanthanide(III) luminescence quantum yield Source: Journal of Luminescence URL: [Link]

Sources

Publish Comparison Guide: Porosity Validation of H3cpi Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Porosity-Performance Nexus

In the landscape of advanced drug delivery systems (DDS), H3cpi frameworks (derived from tricarboxylic acid ligands, often forming Metal-Organic Frameworks or Hydrogen-bonded Organic Frameworks) have emerged as high-potential candidates due to their tunable pore architecture and exceptional surface area. However, the translation of these materials from the bench to clinical development hinges on rigorous porosity validation .

For researchers and drug development professionals, the BET (Brunauer-Emmett-Teller) surface area is not merely a physical constant; it is the primary predictor of drug loading capacity (DLC) and release kinetics. This guide provides an objective, data-driven comparison of H3cpi frameworks against industry standards (ZIF-8, UiO-66) and outlines a self-validating protocol for their characterization.

Part 1: Comparative Analysis – H3cpi vs. Industry Standards

The following analysis contrasts H3cpi frameworks with established alternatives. The data highlights why H3cpi is favored for high-molecular-weight payloads despite its more demanding activation requirements.

Table 1: Performance Matrix of Porous Frameworks in Drug Delivery
FeatureH3cpi Frameworks ZIF-8 (Zeolitic Imidazolate) UiO-66 (Zirconium MOF) Mesoporous Silica (MCM-41)
Primary Ligand Tricarboxylic Acid (e.g., H3CPI)2-MethylimidazoleTerephthalic AcidN/A (Inorganic)
BET Surface Area 2,500 – 4,200 m²/g 1,300 – 1,800 m²/g1,000 – 1,600 m²/g800 – 1,200 m²/g
Pore Geometry Hierarchical (Micro/Meso)Strictly MicroporousMicroporous (Triangular)Hexagonal Mesopores
Drug Loading (DLC) High (>40 wt%) Moderate (15-25 wt%)Moderate (20-30 wt%)Moderate (15-30 wt%)
Activation Sensitivity High (Prone to Collapse) Low (Robust)Very Low (Highly Stable)Low (Calcination)
Ideal Payload Biologics, Large Small MoleculesSmall Molecules (e.g., Doxorubicin)Small MoleculesHydrophilic Drugs
Critical Insight: The "Surface Area Quality"

While H3cpi frameworks often boast higher total surface areas, the quality of this surface is paramount. Unlike ZIF-8, which has rigid, narrow windows (~3.4 Å), H3cpi frameworks often feature larger apertures allowing for the diffusion of complex pharmacophores. However, this open architecture makes the framework susceptible to pore collapse during the removal of solvent molecules (activation), necessitating the specialized protocols detailed below.

Part 2: Technical Deep Dive – The Science of Validation

The Activation Challenge

Standard thermal activation (heating under vacuum) often destroys H3cpi frameworks due to high capillary forces exerted by evaporating solvents.

  • Causality: As the solvent meniscus recedes in the mesopores, surface tension (

    
    ) generates stress (
    
    
    
    ). For H3cpi's larger pores, this stress can exceed the framework's mechanical yield strength.
  • Solution: Supercritical CO2 (scCO2) drying eliminates the liquid-gas interface, bypassing capillary stress entirely.

Isotherm Classification & Hysteresis

Validating H3cpi porosity requires analyzing the


 adsorption isotherm at 77 K.
  • Type I Isotherm: Indicates a strictly microporous material.

  • Type IV Isotherm (with Hysteresis): Often observed in H3cpi frameworks, indicating mesopores. The shape of the hysteresis loop (H1 vs. H4) reveals pore connectivity.

    • H1: Cylindrical, uniform pores (Ideal for consistent drug release).

    • H4: Slit-like pores (Common in layered structures, potentially limiting diffusion).

Part 3: The Self-Validating Experimental Protocol

This protocol is designed to ensure data integrity . Every step includes a "Check Point" to verify the system's state before proceeding.

Phase A: Sample Preparation (Activation)

Objective: Remove guest solvent molecules without collapsing the H3cpi structure.

  • Solvent Exchange:

    • Immerse as-synthesized H3cpi crystals in anhydrous ethanol or acetone for 3 days.

    • Refresh solvent every 12 hours to remove high-boiling point synthesis solvents (e.g., DMF).

    • Check Point: Verify no DMF peaks in

      
      -NMR of the supernatant.
      
  • Supercritical CO2 Drying (Recommended):

    • Load sample into scCO2 dryer.

    • Exchange ethanol with liquid

      
       at 
      
      
      
      , 50 bar for 4 hours (6 cycles).
    • Heat to

      
       (above critical point 
      
      
      
      ) and depressurize slowly (< 1 bar/min).
  • Degassing:

    • Transfer to BET adsorption cell.

    • Heat at

      
       under dynamic vacuum (
      
      
      
      Torr) for 12 hours.
    • Check Point: Outgas rate must be

      
       before starting analysis.
      
Phase B: BET Surface Area Measurement

Objective: Accurate determination of specific surface area (


).
  • Dead Volume Determination: Use Helium (He) gas to measure free space.

    • Note: Ensure He is pure (99.999%) to prevent adsorption.

  • Adsorptive Dosing (

    
     at 77 K): 
    
    • Dose Nitrogen gas incrementally.

    • Focus on the relative pressure range

      
      .
      
  • Rouquerol Consistency Check (Crucial for H3cpi):

    • Do not blindly apply the

      
       range.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Select the range where this plot is strictly increasing.

    • Self-Validation: The BET constant (

      
      ) must be positive (
      
      
      
      ). If
      
      
      is negative, the selected pressure range is invalid (likely due to micropore filling).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation process, including failure loops that ensure only high-quality data is accepted.

H3cpi_Validation_Workflow Start Start: As-Synthesized H3cpi Framework SolventEx Solvent Exchange (DMF -> EtOH) Start->SolventEx NMR_Check Check: NMR for DMF Trace SolventEx->NMR_Check NMR_Check->SolventEx DMF Detected Activation Activation Strategy NMR_Check->Activation Clean Thermal Thermal Vacuum (Risk of Collapse) Activation->Thermal Standard scCO2 Supercritical CO2 (Preserves Pores) Activation->scCO2 Recommended Degas Degassing (< 10^-3 Torr) Thermal->Degas scCO2->Degas LeakCheck Check: Outgas Rate < 5 µmHg/min? Degas->LeakCheck LeakCheck->Degas Fail Isotherm Measure N2 Isotherm (77 K) LeakCheck->Isotherm Pass Rouquerol Apply Rouquerol Consistency Criteria Isotherm->Rouquerol C_Check Check: C-Constant > 0? Rouquerol->C_Check Valid VALIDATED POROSITY Proceed to Drug Loading C_Check->Valid Yes Fail REJECT DATA Re-activate or Resynthesize C_Check->Fail No

Figure 1: Decision tree for the structural validation of H3cpi frameworks, emphasizing the critical "Check Points" (Yellow Diamonds) required to ensure scientific integrity.

Part 5: References

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Rouquerol, J., et al. (2007). BET equation: A critical look at the applicability to microporous materials. Adsorption. [Link]

  • Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal–organic framework materials. Accounts of Chemical Research. [Link]

  • Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET method for determining surface areas of microporous metal-organic frameworks. Journal of the American Chemical Society. [Link]

  • Micromeritics Instrument Corp. (2022). Best Practices for BET Surface Area Analysis of MOFs. Micromeritics Application Notes. [Link]

Safety Operating Guide

5-(4-Carboxyphenoxy)isophthalic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 60893-67-6 Synonyms: H3cpia, 5-(4-Carboxyphenoxy)benzene-1,3-dicarboxylic acid Chemical Class: Aromatic Tricarboxylic Acid / MOF Ligand

Part 1: Core Directive & Hazard Profile

As a Senior Application Scientist, I often see researchers treat organic ligands as "just another organic solid." This is a mistake. 5-(4-Carboxyphenoxy)isophthalic acid is a tricarboxylic acid. Its three carboxylic acid groups provide significant buffering capacity and acidity, which can mobilize heavy metals in waste streams if not managed correctly. Furthermore, as a primary linker in Metal-Organic Framework (MOF) synthesis, this compound is rarely found in isolation—it is frequently mixed with high-boiling polar solvents (DMF, DEF) and transition metal salts (Zn, Cu, Zr).

Effective disposal requires a Triage Protocol that distinguishes between the pure precursor and the post-synthesis mother liquor.

Hazard Characterization (GHS Classification)
  • Signal Word: WARNING

  • H319: Causes serious eye irritation.[1]

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

  • Physical State: White to off-white solid.

  • Acidity: High. Significant pH drop in unbuffered aqueous systems.

Part 2: Operational Disposal Workflows

Workflow A: Disposal of Pure Solid (Excess Precursor)

Scenario: You have expired shelf-stock or excess dry powder remaining after weighing.

The Logic: As a stable organic solid with no heavy metals or halogens, this is a candidate for high-temperature incineration. The primary risk here is dust generation and inhalation during transfer.

Protocol:

  • Containment: Do not dispose of loose powder in general trash. Transfer the solid into a sealable High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(4-Carboxyphenoxy)isophthalic acid"[2][3][4][5]

    • Hazard Checkbox: "Irritant"

  • Stream: Designate for Solid Organic Waste (Non-Halogenated) .

  • Destruction: This stream is typically routed for incineration at >850°C, ensuring complete oxidation to CO₂ and H₂O.

Workflow B: Disposal of MOF Synthesis Waste (Mother Liquor)

Scenario: Post-solvothermal synthesis waste containing unreacted ligand, solvent (usually DMF/Ethanol), and metal ions.

The Logic: This is the most critical safety step. You cannot simply dump this into "Organic Solvents."[6] The presence of dissolved transition metals (e.g., Copper, Zinc) makes this Mixed Chemical Waste . Furthermore, the acidity of the unreacted ligand can prevent metal precipitation if you attempt to treat it as aqueous waste.

Protocol:

  • Characterize the Solvent:

    • If solvent is >90% Water: Aqueous Waste Stream .

    • If solvent is Organic (DMF, DMSO, Ethanol): Organic Waste Stream .

  • Segregation (Critical Step):

    • Do NOT mix with oxidizers (e.g., Nitric Acid waste). The reaction with organic ligands can be exothermic.

    • Do NOT mix with Cyanide/Sulfide waste. The acidic nature of the ligand (H3cpia) will liberate toxic HCN or H₂S gas.

  • Container Selection: Use a chemically resistant carboy (HDPE or fluorinated plastic). Avoid metal containers, as the carboxylic acid groups can corrode steel over time.

  • Labeling:

    • Constituents: "DMF (80%), 5-(4-Carboxyphenoxy)isophthalic acid (5%), Zinc Nitrate (trace)."

    • Hazard Checkbox: "Flammable," "Irritant," "Heavy Metal."

Summary of Waste Streams[8]
Waste TypeCompositionPrimary HazardCorrect Disposal Stream
Pure Solid 100% LigandIrritant dustSolid Chemical Waste (Incineration)
Mother Liquor Ligand + DMF/DMSO + Metal SaltsFlammable + Heavy MetalOrganic Waste (Metal Contaminated)
Aqueous Wash Ligand + Water (pH < 4)Corrosive (Acidic)Aqueous Waste (Neutralize to pH 6-9)
Spill Cleanup Ligand + AbsorbentIrritantSolid Chemical Waste

Part 3: Visualization (Decision Logic)[1]

The following diagram illustrates the decision matrix for disposing of 5-(4-Carboxyphenoxy)isophthalic acid based on its state and contamination level.

DisposalWorkflow Start Waste Generation: 5-(4-Carboxyphenoxy)isophthalic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Pure/Excess) StateCheck->Solid Dry Powder Liquid Liquid Form (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidAction Package in HDPE/Glass Label: Solid Organic (Irritant) Solid->SolidAction SolventCheck Check Solvent Base Liquid->SolventCheck OrganicSolv Organic Solvent (DMF, DMSO, EtOH) SolventCheck->OrganicSolv >10% Organic AqueousSolv Aqueous Solution (Water based) SolventCheck->AqueousSolv Mostly Water MetalCheck Contains Heavy Metals? (Zn, Cu, Zr, etc.) OrganicSolv->MetalCheck Neutralize Neutralize to pH 6-9 (Use NaOH/NaHCO3) AqueousSolv->Neutralize MixedWaste Stream: Mixed Chemical Waste (Flammable + Heavy Metal) MetalCheck->MixedWaste Yes (MOF Waste) OrgWaste Stream: Non-Halogenated Organic (Flammable) MetalCheck->OrgWaste No (Pure Ligand Soln) Drain Sanitary Sewer (ONLY if metal-free & permitted) Neutralize->Drain No Metals HazWaste Stream: Hazardous Aqueous Waste Neutralize->HazWaste Contains Metals

Caption: Operational triage for H3cpia disposal. Note the critical branch for heavy metal contamination common in MOF research.

Part 4: Emergency Spill Response

If this material is spilled in the lab, immediate action is required to prevent respiratory exposure to the dust.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (or respirator if spill is large).

  • Dry Spill:

    • Do NOT dry sweep (generates dust).

    • Cover the spill with wet paper towels or an oil-dry compound to suppress dust.

    • Scoop into a sealable bag.

    • Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize any remaining acid residue.

  • Wet Spill (in DMF/Solvent):

    • Use an inert absorbent (Vermiculite or Universal Spill Pads).

    • Do NOT use paper towels for large DMF spills (flammability risk).

    • Place used absorbent in a sealed container labeled "Debris from Solvent Spill."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101498636, 5-(4-Carboxyphenoxy)isophthalic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.